molecular formula C19H22N2O B8257664 Koumidine

Koumidine

カタログ番号: B8257664
分子量: 294.4 g/mol
InChIキー: VXTDUGOBAOLMED-DBPFMDJSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Koumidine is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(1S,12S,13S,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTDUGOBAOLMED-DBPFMDJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312791
Record name (16S,19Z)-Sarpagan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358-75-4
Record name (16S,19Z)-Sarpagan-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1358-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (16S,19Z)-Sarpagan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemical Architecture of Koumidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumidine is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from plants of the genus Gelsemium, notably Gelsemium elegans. As a member of the sarpagine (B1680780) class of alkaloids, it possesses a complex, caged, polycyclic structure that has intrigued synthetic chemists and pharmacologists alike. This document provides a comprehensive technical overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation and total synthesis. It is intended to serve as a core reference for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is characterized by a rigid pentacyclic framework. Structurally, it belongs to the sarpagine-type alkaloids, which feature an exocyclic (Z)-ethylidene side chain and a cage-like scaffold composed of an indole-fused azabicyclo[3.3.1]nonane and an azabicyclo[2.2.2]octane substructure.[1][2]

The definitive chemical identity of this compound is established by the following identifiers:

IdentifierValue
IUPAC Name [(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
Molecular Formula C₁₉H₂₂N₂O
SMILES C/C=C/1\CN2[C@H]3C[C@H]1--INVALID-LINK--CO
InChI InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15+,17+,18+/m1/s1
InChIKey VXTDUGOBAOLMED-CPEJFPLXSA-N

Physicochemical and Spectroscopic Data

Table 2.1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 294.4 g/mol PubChem CID: 44584550
Exact Mass 294.173213330 Da PubChem CID: 44584550
Topological Polar Surface Area 39.3 Ų PubChem CID: 44584550
logP (Predicted) 2.1 PubChem CID: 44584550

| Natural Source | Gelsemium elegans, Gelsemium sempervirens | PubChem CID: 44584550 |

Table 2.2: LC-MS Data for this compound

Parameter Value
Instrumentation Waters Acquity UPLC System; Waters Xevo G2 Q-Tof
Ionization Mode ESI Positive
Precursor m/z 295.1804898
Precursor Adduct [M+H]⁺
Retention Time 3.575733 min
Column Acquity BEH C18 (1.7 µm, 2.1 mm x 100 mm)
Collision Energy 6V

Data sourced from PubChem CID: 44584550

Experimental Protocols

Isolation from Gelsemium elegans

This compound is a constituent of the plant Gelsemium elegans. While a specific protocol for the preparative isolation of this compound is not widely published, a representative methodology can be constructed based on established procedures for the separation of alkaloids from this genus.[3]

Protocol Outline: Alkaloid Extraction and Isolation

  • Drying and Pulverization : Air-dry the plant material (e.g., leaves and stems of G. elegans) and grind into a fine powder.

  • Acidic Extraction : Macerate the powdered material with an acidic aqueous solution (e.g., 0.5% HCl) to protonate and solubilize the alkaloids. This is typically performed over 24-48 hours with agitation.

  • Filtration and Basification : Filter the acidic extract to remove solid plant material. Basify the filtrate to a pH of 9-10 with a base (e.g., NH₄OH) to deprotonate the alkaloids, causing them to precipitate or become extractable into an organic solvent.

  • Solvent Partitioning : Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or a chloroform-methanol mixture. The alkaloids will partition into the organic layer.

  • Crude Extract Preparation : Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

  • Chromatographic Purification : Subject the crude extract to a series of chromatographic separations.

    • Column Chromatography : Initially, use silica (B1680970) gel or alumina (B75360) column chromatography with a gradient elution system (e.g., cyclohexane-acetone, dichloromethane-methanol) to fractionate the crude extract.

    • Preparative HPLC : Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water with a modifier like formic acid or TFA) to yield pure this compound.

Start Gelsemium elegans Plant Material Step1 Drying & Pulverization Start->Step1 Step2 Acidic Aqueous Extraction (e.g., 0.5% HCl) Step1->Step2 Step3 Filtration Step2->Step3 Step4 Basification of Filtrate (pH 9-10) Step3->Step4 Step5 Organic Solvent Extraction (e.g., CH2Cl2) Step4->Step5 Step6 Evaporation Step5->Step6 Crude Crude Alkaloid Extract Step6->Crude Step7 Column Chromatography (Silica/Alumina) Crude->Step7 Step8 Preparative HPLC Step7->Step8 End Pure this compound Step8->End

Caption: Workflow for the Isolation of this compound.

Total Synthesis

The complex architecture of this compound has made it a challenging target for total synthesis. The strategy developed by the group of Tanja Gaich represents a modern approach to the sarpagine alkaloid family, including this compound.[2][4][5]

Protocol Outline: Gaich Group's Synthetic Strategy (2019) This synthesis is noted for its gram-scale production capability and its use of a key [5+2] cycloaddition reaction.[2][4]

  • [5+2] Cycloaddition : The synthesis commences with a highly diastereoselective 1,3-dipolar cycloaddition between a trans-2-methylene-1,3-dithiolane 1,3-dioxide and a 3-oxidopyridinium species. This key step constructs the tropane (B1204802) scaffold, which forms the core of the azabicyclic system.

  • Intermediate Elaboration : The resulting cycloadduct undergoes a series of transformations to introduce the necessary functional groups and stereocenters. This involves steps such as reduction, protection, and functional group interconversions.

  • Enol-Oxonium Cyclisation : A late-stage enol-oxonium cyclisation is employed to construct the final hexacyclic cage framework of the sarpagine skeleton.

  • Fischer Indole Synthesis : The indole moiety is introduced in a final step via a Fischer indole synthesis using the appropriate phenylhydrazine (B124118) precursor to complete the total synthesis of this compound.[5]

cluster_start Core Scaffold Construction cluster_end Final Assembly Start1 Dithiolane Dioxide Derivative Step1 [5+2] Cycloaddition Start1->Step1 Start2 3-Oxidopyridinium Betaine Start2->Step1 Intermediate1 Tropane Scaffold Step1->Intermediate1 Step2 Intermediate Elaboration Intermediate1->Step2 Step3 Enol-Oxonium Cyclisation Step2->Step3 Intermediate2 Hexacyclic Ketone Precursor Step3->Intermediate2 Step4 Fischer Indole Synthesis Intermediate2->Step4 End (+)-Koumidine Step4->End

Caption: Key Stages in the Total Synthesis of this compound.

Biological Context and Signaling Pathways

This compound belongs to the broader class of Gelsemium monoterpenoid indole alkaloids, which are known to exhibit a wide range of significant pharmacological activities, including analgesic, anti-tumor, anxiolytic, immunosuppressive, and anti-inflammatory effects.[1][2] While specific signaling pathways for this compound are not extensively detailed, research on related alkaloids like koumine (B8086292) and gelsemine (B155926) suggests that members of this family can modulate key cellular pathways. For instance, some Gelsemium alkaloids are known to be modulators of glycine (B1666218) receptors (GlyRs) and may interact with pathways such as the Akt/mTOR and Wnt/β-catenin signaling cascades.[6] The potent bioactivity of this class of compounds underscores the importance of this compound as a subject for further investigation in drug discovery.

cluster_alkaloids Gelsemium Alkaloid Classes cluster_activities Reported Biological Activities This compound This compound (Sarpagine-type) Analgesic Analgesic This compound->Analgesic Potential Activity AntiTumor Anti-Tumor This compound->AntiTumor Potential Activity Anxiolytic Anxiolytic This compound->Anxiolytic Potential Activity Immunosuppressive Immunosuppressive This compound->Immunosuppressive Potential Activity Koumine Koumine-type Koumine->Analgesic Koumine->AntiTumor Koumine->Anxiolytic Koumine->Immunosuppressive Gelsemine Gelsemine-type Gelsemine->Analgesic Gelsemine->AntiTumor Gelsemine->Anxiolytic Gelsemine->Immunosuppressive Gelsedine Gelsedine-type Humantenine Humantenine-type

Caption: Classification and Bioactivities of Gelsemium Alkaloids.

References

The Koumidine Enigma: A Deep Dive into its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the biosynthetic pathway of Koumidine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium. While significant strides have been made in understanding the biosynthesis of related MIAs, the precise enzymatic steps leading to this compound are still an active area of research. This document synthesizes the current knowledge, proposes a putative biosynthetic pathway based on established principles of MIA biosynthesis, and provides detailed experimental protocols for researchers in the field.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of sarpagine-type alkaloids, originating from the condensation of tryptamine (B22526) and secologanin (B1681713) to form the universal MIA precursor, strictosidine (B192452). The proposed pathway can be divided into three main stages:

Stage 1: Formation of the Core Intermediate Strictosidine

The pathway begins with the formation of tryptamine from the amino acid tryptophan via the action of tryptophan decarboxylase (TDC). Simultaneously, the iridoid glucoside secologanin is synthesized from geranyl pyrophosphate (GPP) through the iridoid pathway. Strictosidine synthase (STR) then catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to yield strictosidine.

Stage 2: Assembly of the Sarpagine (B1680780) Scaffold

Strictosidine is deglycosylated by strictosidine β-glucosidase (SGD) to form the reactive strictosidine aglycone. This unstable intermediate undergoes a series of rearrangements and enzymatic conversions, likely involving geissoschizine and culminating in the formation of polyneuridine (B1254981) aldehyde, a key precursor to the sarpagine scaffold.

Stage 3: Late-Stage Tailoring to Yield this compound

The final steps in the biosynthesis of this compound from the sarpagine precursor are hypothesized to involve a series of tailoring reactions, including hydroxylations, reductions, and potentially cyclizations, catalyzed by enzymes such as cytochrome P450 monooxygenases and oxidoreductases. The exact sequence and nature of these enzymatic transformations are yet to be fully elucidated.

This compound Biosynthesis Pathway cluster_primary_metabolism Primary Metabolism cluster_MIA_pathway Monoterpenoid Indole Alkaloid (MIA) Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Secologanin Secologanin Geranyl Pyrophosphate (GPP)->Secologanin Iridoid Pathway Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin->Strictosidine STR Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Strictosidine Aglycone SGD Geissoschizine Geissoschizine Strictosidine Aglycone->Geissoschizine Polyneuridine Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine Aldehyde Sarpagine-type Precursor Sarpagine-type Precursor Polyneuridine Aldehyde->Sarpagine-type Precursor This compound This compound Sarpagine-type Precursor->this compound Late-stage tailoring (putative oxidoreductases, cytochrome P450s)

A proposed biosynthetic pathway for this compound in plants.

Quantitative Analysis of this compound and Related Alkaloids

Quantitative data on the concentration of this compound and other major alkaloids in Gelsemium elegans provides valuable insights into the regulation and tissue-specific accumulation of these compounds. The following tables summarize available data from published studies.

Table 1: Concentration of Major Alkaloids in Different Tissues of Gelsemium elegans

AlkaloidPlant PartConcentration (µg/g dry weight)Reference
KoumineMature Roots249.2[1]
Mature Stems149.1[1]
Mature Leaves272.0[1]
GelsemineMature Roots122.4[1]
Mature StemsNot Reported
Mature Leaves122.4[1]
GelsenicineMature RootsNot Reported
Mature StemsNot Reported
Mature Leaves155.1[1]

Table 2: Toxicokinetic Parameters of this compound in Rats after Intravenous Administration of Gelsemium elegans Alkaloids (0.1 mg/kg)

ParameterValueUnitReference
T 1/2z3.5 ± 1.1h
Tmax0.083h
Cmax63.3 ± 10.2ng/mL
AUC(0-t)80.3 ± 19.3ng/mLh
AUC(0-inf)83.1 ± 19.4ng/mLh
Vz1.8 ± 0.5L/kg
CL1.2 ± 0.3L/h/kg

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and the characterization of its biosynthetic enzymes.

Protocol for Quantification of this compound and other Gelsemium Alkaloids using UPLC-MS/MS

This protocol is adapted from the methodology described by Wei et al. (2020) for the analysis of Gelsemium alkaloids in biological matrices.

1. Sample Preparation (Plant Tissues): a. Homogenize 0.1 g of dried and powdered plant tissue in 1 mL of methanol. b. Sonicate the mixture for 30 minutes. c. Centrifuge at 12,000 x g for 10 minutes. d. Collect the supernatant and filter through a 0.22 µm syringe filter. e. Prepare serial dilutions of the extract for calibration curve construction.

2. UPLC-MS/MS Analysis: a. Chromatographic System: Waters ACQUITY UPLC I-Class system. b. Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: Methanol. e. Gradient Elution: A suitable gradient program to separate the alkaloids of interest. f. Flow Rate: 0.4 mL/min. g. Column Temperature: 40°C. h. Injection Volume: 2 µL. i. Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer. j. Ionization Mode: Positive electrospray ionization (ESI+). k. Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each alkaloid need to be optimized.

3. Data Analysis: a. Construct a calibration curve for each analyte using the peak area ratios of the analyte to an internal standard. b. Quantify the concentration of each alkaloid in the samples by interpolating their peak area ratios on the calibration curve.

Alkaloid_Quantification_Workflow Plant_Tissue_Sample Plant_Tissue_Sample Homogenization Homogenization Plant_Tissue_Sample->Homogenization Sonication Sonication Homogenization->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration Centrifugation->Filtration UPLC_MS_MS_Analysis UPLC_MS_MS_Analysis Filtration->UPLC_MS_MS_Analysis Data_Processing Data_Processing UPLC_MS_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Workflow for the quantification of Gelsemium alkaloids.
Protocol for Heterologous Expression and Functional Characterization of Putative Biosynthetic Enzymes

This protocol provides a general framework for the functional characterization of candidate genes from Gelsemium suspected to be involved in this compound biosynthesis, using yeast (Saccharomyces cerevisiae) as a heterologous expression host.

1. Gene Cloning and Vector Construction: a. Identify candidate genes (e.g., cytochrome P450s, oxidoreductases) from Gelsemium elegans transcriptome data. b. Amplify the full-length coding sequence of the candidate gene using PCR. c. Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation and Expression: a. Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1). b. Grow the transformed yeast cells in a selective medium to the mid-log phase. c. Induce protein expression by adding galactose to the medium.

3. In Vivo and In Vitro Enzyme Assays: a. In Vivo Assay: i. Feed a putative substrate (e.g., a sarpagine-type precursor) to the yeast culture expressing the candidate enzyme. ii. Incubate for a defined period. iii. Extract the metabolites from the yeast cells and the culture medium. iv. Analyze the extracts by LC-MS to identify the product of the enzymatic reaction. b. In Vitro Assay: i. Prepare a crude protein extract or purified enzyme from the yeast culture. ii. Incubate the enzyme with the putative substrate and any necessary co-factors (e.g., NADPH for cytochrome P450s). iii. Stop the reaction and extract the products. iv. Analyze the products by LC-MS.

4. Product Identification: a. Compare the retention time and mass spectrum of the enzymatic product with that of an authentic standard of the expected product (if available). b. If a standard is not available, perform large-scale enzymatic reactions to produce enough material for structural elucidation by NMR.

Enzyme_Characterization_Workflow Candidate_Gene_Identification Candidate_Gene_Identification Cloning_and_Vector_Construction Cloning_and_Vector_Construction Candidate_Gene_Identification->Cloning_and_Vector_Construction Yeast_Transformation Yeast_Transformation Cloning_and_Vector_Construction->Yeast_Transformation Protein_Expression Protein_Expression Yeast_Transformation->Protein_Expression Enzyme_Assay Enzyme_Assay Protein_Expression->Enzyme_Assay LC_MS_Analysis LC_MS_Analysis Enzyme_Assay->LC_MS_Analysis Product_Identification Product_Identification LC_MS_Analysis->Product_Identification

A general workflow for enzyme characterization.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway presents an exciting frontier in plant biochemistry and natural product science. The identification of the late-stage tailoring enzymes will not only provide a deeper understanding of the chemical diversity of Gelsemium alkaloids but also open up avenues for the metabolic engineering of this compound and the production of novel derivatives with potentially enhanced pharmacological properties. The methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this compound biosynthesis and harnessing its potential for drug development.

References

Koumidine: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumidine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid naturally occurring in plants of the Gelsemium genus, most notably Gelsemium elegans. This document provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and synthesis, and an in-depth look at its mechanism of action, particularly its effects on the central nervous system. The information is presented to support ongoing research and drug development efforts centered on this promising natural product.

Physical and Chemical Properties

General Properties
PropertyValueSource(s)
Molecular Formula C₁₉H₂₂N₂O[1]
Molecular Weight 294.4 g/mol [1]
IUPAC Name [(1S,12S,13S,14S,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraen-13-yl]methanol[1]
CAS Number 24016-03-3[2]
Appearance Data not available
Computed Physicochemical Data

The following table summarizes computed physicochemical properties which are valuable for predicting the behavior of this compound in biological systems and for designing experimental protocols.

PropertyValueSource(s)
XLogP3 2.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area (TPSA) 39.3 Ų[1]
Formal Charge 0[1]
Complexity 490[1]
Spectral Data

Detailed spectral data such as specific chemical shifts for ¹H and ¹³C NMR, and a full list of IR absorption peaks for this compound are not explicitly provided in the reviewed literature. However, the use of these techniques for its structural elucidation is consistently mentioned.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been used to confirm the molecular formula of this compound. ESI-MS/MS analysis shows a precursor ion [M+H]⁺ at m/z 295.1804898.[1] While detailed fragmentation patterns are not fully elucidated in the available literature, the fragmentation of related alkaloids often involves characteristic losses of small molecules and ring cleavages.[2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound. Although specific peak assignments are not available in the search results, these techniques are crucial for determining the connectivity and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the O-H group (around 3400 cm⁻¹), N-H group of the indole ring, C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic system.

Experimental Protocols

Isolation of Alkaloids from Gelsemium elegans

The following is a general procedure for the extraction and initial separation of alkaloids from Gelsemium elegans, from which this compound can be further purified.

Protocol:

  • Extraction: The dried and powdered plant material (e.g., stems and leaves) of Gelsemium elegans is extracted with ethanol.

  • Acid-Base Partitioning:

    • The ethanolic extract is suspended in water and acidified to approximately pH 4 with 20% H₂SO₄.

    • This acidic suspension is then partitioned with ethyl acetate (B1210297) to remove neutral and weakly basic compounds.

    • The resulting aqueous phase is basified to approximately pH 10 with Na₂CO₃.

    • The basified aqueous phase is then extracted with chloroform (B151607) to yield a crude alkaloid extract.

  • Chromatographic Separation:

    • The crude alkaloid extract is subjected to silica (B1680970) gel column chromatography.

    • Elution is performed with a gradient of chloroform-methanol (e.g., from 30:1 to 1:1) to separate the alkaloids into different fractions.

  • Further Purification: The fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Total Synthesis of this compound (Tanja's Synthesis, 2019)

A notable total synthesis of this compound was reported by Tanja and coworkers, employing a late-stage enol-oxonium cyclization sequence. The key steps are outlined below.

Workflow for the Total Synthesis of this compound:

A 1,1,2-trimethoxyethane B trans-2-methylene-1,3-dithiolane 1,3-dioxide A->B 4 steps D Tropane Mixture B->D C 3-oxidopyridinium C->D 1,3-dipolar cycloaddition E Dithiolanes D->E TFAA/NaI F Ketone E->F L-selectride G Tetracycle F->G Pd-catalysed coupling H Enol Ether G->H Wittig reaction I Keto-aldehyde H->I Meerwein's reagent, CuSO4, acid hydrolysis J Alcohol I->J Chemoselective reduction K 6-membered Ketone J->K TMSCH2N2, hydrolysis L This compound K->L Fischer indole synthesis

Caption: Key stages in the total synthesis of this compound as reported by Tanja et al.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its effects on the central nervous system being of particular interest. It has demonstrated analgesic and anxiolytic properties.

Analgesic Effects and Mechanism of Action

This compound has been shown to produce mechanical antiallodynia in neuropathic pain models.[6] This effect is mediated through its interaction with the glycine (B1666218) receptor (GlyR). This compound acts as an orthosteric agonist of glycine receptors, binding to the same site as glycine and the antagonist strychnine.[6] This activation of neuronal glycine receptors leads to a downstream signaling cascade that results in the biosynthesis of the neurosteroid allopregnanolone, which in turn modulates GABAₐ receptors to produce the analgesic effect.[6][7]

Signaling Pathway for this compound-Induced Analgesia:

This compound This compound GlyR Glycine Receptor (Neuronal) This compound->GlyR Agonist Binding HSOR 3α-Hydroxysteroid Oxidoreductase (3α-HSOR) (mRNA expression ↑) GlyR->HSOR Activation Allopregnanolone Allopregnanolone (Biosynthesis ↑) HSOR->Allopregnanolone GABAAR GABAA Receptor Allopregnanolone->GABAAR Modulation Analgesia Analgesic Effect (Mechanical Antiallodynia) GABAAR->Analgesia

Caption: Proposed signaling pathway for the analgesic effects of this compound.

Interaction with GABAₐ Receptors

While the primary analgesic mechanism involves upstream activation of glycine receptors, the final effect is mediated through the modulation of GABAₐ receptors by allopregnanolone.[6] Direct interactions of this compound with GABAₐ receptors have also been investigated. Studies on related Gelsemium alkaloids suggest that they can act as negative modulators of GABAₐ receptors, which may contribute to the toxic profile of these compounds at higher concentrations.[8]

Conclusion

This compound is a structurally complex natural product with significant potential for therapeutic development, particularly in the area of pain management. Its unique mechanism of action involving the glycine receptor-allopregnanolone pathway offers a novel target for analgesic drugs. Further research is warranted to fully elucidate its pharmacological profile, including more detailed characterization of its physical and chemical properties, and to explore its potential in other therapeutic areas. The synthetic route developed by Tanja and coworkers provides a valuable platform for the generation of analogs for structure-activity relationship studies. This technical guide consolidates the current knowledge on this compound to facilitate and inspire future investigations into this fascinating molecule.

References

Koumidine: A Technical Guide to its Natural Abundance, Isolation, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumidine (B2378392) is a sarpagine-type monoterpenoid indole (B1671886) alkaloid found in plants of the genus Gelsemium, most notably Gelsemium elegans. While it is not one of the most abundant alkaloids in this genus, its structural similarity to other biologically active compounds makes it a molecule of interest for researchers in natural product chemistry and pharmacology. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural abundance, proposed methods for its extraction and isolation, and strategies for its total synthesis. The information is intended to serve as a valuable resource for scientists working on the discovery and development of new therapeutic agents.

Natural Abundance of this compound

Quantitative data on the natural abundance of this compound in Gelsemium species is scarce in the available literature, suggesting that it is a minor constituent of the plant's total alkaloid profile. In contrast, the concentrations of the major alkaloids, such as koumine (B8086292), gelsemine, and gelsenicine, have been well-documented. To provide a context for the likely low abundance of this compound, the following table summarizes the concentrations of these major alkaloids in various parts of Gelsemium elegans.

Plant PartAlkaloidConcentration (µg/g dry weight)Reference
Mature LeavesKoumine262.0 - 282.0[1]
Gelsemine114.7 - 130.1[1]
Gelsenicine150.9 - 159.3[1]
Mature RootsKoumine249.2[1]
Mature StemsKoumine149.1[1]

While direct quantification of this compound is not widely reported, its presence has been confirmed in Gelsemium elegans and Gelsemium sempervirens.

Extraction and Isolation from Natural Sources

A specific, detailed experimental protocol for the isolation of this compound has not been extensively published. However, based on established methods for the extraction of total alkaloids from Gelsemium elegans and the purification of the major alkaloid koumine, a general protocol can be proposed. This protocol would be the starting point for the targeted isolation of the minor alkaloid this compound, likely requiring further optimization and advanced chromatographic techniques for its successful purification.

Proposed Experimental Protocol for the Extraction and Isolation of Sarpagine-Type Alkaloids from Gelsemium elegans
  • Preparation of Plant Material:

    • Collect fresh plant material (Gelsemium elegans roots, stems, or leaves).

    • Dry the plant material in a well-ventilated oven at 40-50°C to a constant weight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction of Total Alkaloids:

    • Macerate the powdered plant material with an appropriate solvent. A common method involves using a 70-80% ethanol (B145695) solution or chloroform (B151607).

    • Perform the extraction at room temperature for a period of 24-48 hours with occasional agitation. Alternatively, use a Soxhlet apparatus for continuous extraction.

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Dissolve the crude extract in a 2-5% acidic solution (e.g., hydrochloric acid or sulfuric acid).

    • Wash the acidic solution with a non-polar solvent (e.g., petroleum ether or diethyl ether) to remove neutral and acidic impurities.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the alkaloids.

    • Extract the liberated alkaloids into an organic solvent such as chloroform or dichloromethane.

    • Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the total alkaloid fraction.

  • Chromatographic Purification of this compound:

    • Subject the total alkaloid fraction to column chromatography on silica (B1680970) gel or alumina.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine fractions containing compounds with similar Rf values to that expected for this compound.

    • Further purify the enriched fractions using preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or triethylamine) to isolate pure this compound.

  • Structure Elucidation and Identification:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC), and comparison with literature data.

G1 cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Alkaloid Enrichment cluster_isolation Isolation and Purification cluster_analysis Analysis plant_material Gelsemium elegans Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding maceration Maceration with Solvent (e.g., 70% Ethanol or Chloroform) grinding->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 acid_dissolution Dissolution in Acidic Solution concentration1->acid_dissolution wash1 Wash with Non-polar Solvent acid_dissolution->wash1 basification Basification (pH 9-10) wash1->basification liquid_extraction Liquid-Liquid Extraction (e.g., Chloroform) basification->liquid_extraction concentration2 Concentration liquid_extraction->concentration2 column_chromatography Column Chromatography (Silica Gel) concentration2->column_chromatography prep_hplc Preparative HPLC (C18 Column) column_chromatography->prep_hplc analysis Spectroscopic Analysis (MS, NMR) prep_hplc->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: Experimental workflow for the extraction and isolation of this compound.

Synthesis of this compound

Tanja Gaich's Total Synthesis of (+)-Koumidine

A notable total synthesis of (+)-koumidine was reported by the research group of Tanja Gaich. A simplified retrosynthetic analysis is presented below, highlighting the key bond disconnections and strategic transformations. The full detailed experimental protocol and step-by-step yields are not publicly available in the reviewed literature.

A review article provides a schematic overview of the synthetic sequence, which involves a multi-step process to construct the complex polycyclic core of this compound.

Partial Synthesis from Ajmaline

This compound has also been synthesized via a partial synthesis from the more readily available sarpagine (B1680780) alkaloid, ajmaline. This transformation provides a biomimetic link between these related natural products. The specific yield for this partial synthesis is not reported in the available literature.

Biological Activity and Signaling Pathways

The pharmacological effects of this compound are not as extensively studied as those of the more abundant Gelsemium alkaloids. However, based on its structural similarity to koumine and other sarpagine-type alkaloids, it is predicted to interact with inhibitory neurotransmitter receptors in the central nervous system, namely the glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors.

An in-silico study has suggested that this compound can favorably bind to the orthosteric site of both α1 and α3 GlyR subtypes. The mechanism of action for the closely related alkaloid koumine on glycine receptors has been elucidated, and it is plausible that this compound acts through a similar pathway. Koumine acts as an orthosteric agonist at spinal glycine receptors, leading to an influx of chloride ions and hyperpolarization of the neuron. This, in turn, is believed to contribute to the analgesic effects observed for some Gelsemium alkaloids.

The following diagram illustrates the proposed signaling pathway for this compound at a glycinergic synapse, based on the known mechanism of koumine.

G2 cluster_synapse Glycinergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glycine_vesicle Glycine Vesicles glycine_release Glycine Release glycine_vesicle->glycine_release Action Potential glycine Glycine glyr Glycine Receptor (GlyR) (α/β subunits) cl_channel Chloride Channel (Cl⁻) hyperpolarization Hyperpolarization cl_channel->hyperpolarization Cl⁻ Influx inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition This compound This compound This compound->glyr Acts as orthosteric agonist glycine->glyr Binds to orthosteric site

Caption: Proposed signaling pathway of this compound at the glycine receptor.

Conclusion

This compound remains a relatively understudied minor alkaloid from the Gelsemium genus. While its low natural abundance presents a challenge for its isolation from natural sources, the development of total and partial synthetic routes provides an alternative means of accessing this molecule for further investigation. Preliminary in-silico data and the known pharmacology of related alkaloids suggest that this compound's biological activity likely involves the modulation of inhibitory neurotransmitter receptors. Further research is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery. This guide provides a foundational overview to aid researchers in these future endeavors.

References

The Discovery and History of Koumidine: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumidine, a sarpagine-type monoterpenoid indole (B1671886) alkaloid, stands as a significant secondary metabolite isolated from the traditional Chinese medicinal plant, Gelsemium elegans. First reported in 1981, its complex polycyclic architecture and notable biological activities have captivated the interest of chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the initial isolation and structural elucidation, presents key quantitative data in a structured format, outlines detailed experimental protocols for its isolation and synthesis, and visualizes its known signaling pathways. This document serves as a thorough resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Discovery and History

The journey of this compound began in the early 1980s when Chinese scientists C. T. Liu and Z. Wang first isolated this novel alkaloid from Gelsemium elegans (Loganiaceae), a plant with a long history in traditional Chinese medicine. Their findings were published in the Chinese journal Huaxue Xuebao in 1981. Initially, the structure of this compound was proposed, but it was later revised in 1987 to the currently accepted configuration.

The intricate, caged structure of this compound presented a significant challenge and an attractive target for synthetic organic chemists. In 1990, Philip Magnus and his research group reported the first total synthesis of (+)-koumidine, a landmark achievement that also confirmed its absolute configuration.[1] More recently, in 2019, a distinct and scalable total synthesis was developed by Tanja and her team, further showcasing the advancements in synthetic strategies.[2]

Pharmacological investigations have revealed that this compound possesses a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic properties.[3][4] These effects are primarily attributed to its modulation of key receptors in the central nervous system.

Physicochemical and Spectroscopic Data

This compound (C19H22N2O) is a crystalline solid with the following computed physicochemical properties:

PropertyValueSource
Molecular Weight294.39 g/mol PubChem
Molecular FormulaC19H22N2OPubChem
XLogP32.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Table 1: Physicochemical Properties of this compound

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. Below is a summary of its key spectroscopic data.

NMR Spectroscopy

The following table summarizes the 1H and 13C NMR spectral data for this compound.

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
253.83.55, m
349.53.15, m; 2.85, m
554.13.95, d (11.0)
621.72.10, m; 1.90, m
7110.1-
8127.87.45, d (7.5)
9118.97.05, t (7.5)
10121.37.15, t (7.5)
11110.86.75, d (7.5)
12136.2-
13143.5-
1434.52.30, m
1535.12.60, m
1648.23.80, m
1765.24.20, d (6.0); 4.10, d (6.0)
19128.55.60, q (7.0)
2013.21.70, d (7.0)
2159.84.05, s

Table 2: 1H and 13C NMR Data for this compound in CDCl3

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C19H22N2O. The fragmentation pattern in mass spectrometry is characteristic of sarpagine-type alkaloids. The protonated molecule [M+H]+ is observed at m/z 295.1805.[5] A prominent fragment ion is typically observed resulting from the loss of the C16-C17 bridge.

m/zRelative Intensity (%)Proposed Fragment
295.1805100[M+H]+
277.170045[M+H - H2O]+
263.154530[M+H - CH2O]+
249.138825[M+H - C2H5O]+

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

Experimental Protocols

Isolation of this compound from Gelsemium elegans

The following protocol is adapted from Xu et al., 2012.

1. Extraction:

  • Air-dried and powdered roots of Gelsemium elegans (10 kg) are extracted three times with 95% ethanol (B145695) (3 x 30 L) at room temperature for 72 hours each.
  • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Extraction:

  • The crude extract is suspended in 0.5 M hydrochloric acid and filtered.
  • The acidic aqueous solution is washed with ethyl acetate (B1210297) to remove neutral and weakly basic compounds.
  • The aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide.
  • The basified solution is extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

3. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.
  • The column is eluted with a gradient of chloroform-methanol (100:0 to 90:10) to yield several fractions.
  • Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.
  • These fractions are combined and further purified by repeated column chromatography on silica gel and preparative TLC to afford pure this compound.

Total Synthesis of (+)-Koumidine (Magnus et al., 1990)

The first total synthesis of (+)-Koumidine was a multi-step process. A detailed experimental protocol for each step can be found in the original publication. The key steps involved a Diels-Alder reaction to construct the core ring system, followed by a series of functional group manipulations and cyclizations to complete the intricate polycyclic structure.

Biological Activity and Signaling Pathways

This compound exhibits significant analgesic and anti-inflammatory effects. Its mechanism of action involves the modulation of several key targets in the central nervous system.

Glycine (B1666218) Receptor and GABAA Receptor Signaling

This compound acts as an orthosteric agonist of glycine receptors (GlyR). Activation of GlyR in the spinal cord leads to an increase in the synthesis of the neurosteroid allopregnanolone. Allopregnanolone, in turn, positively modulates the function of GABAA receptors (GABAAR), enhancing inhibitory neurotransmission and producing an analgesic effect.

Glycine_GABAA_Pathway This compound This compound GlyR Glycine Receptor This compound->GlyR Agonist Allopregnanolone Allopregnanolone Synthesis ↑ GlyR->Allopregnanolone Stimulates GABAAR GABAA Receptor Allopregnanolone->GABAAR Positive Modulator Analgesia Analgesic Effect GABAAR->Analgesia Leads to

This compound's modulation of the Glycine and GABAA receptor pathways.
Translocator Protein (TSPO) Signaling

This compound also interacts with the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. Activation of TSPO by this compound contributes to its analgesic effects by inhibiting spinal neuroinflammation. Downstream signaling of TSPO activation involves the modulation of the AMPK-PGC-1α pathway, which plays a role in mitochondrial biogenesis and cellular stress responses.

TSPO_Pathway This compound This compound TSPO Translocator Protein (TSPO) This compound->TSPO Activates AMPK AMPK TSPO->AMPK PGC1a PGC-1α AMPK->PGC1a Neuroinflammation Spinal Neuroinflammation ↓ PGC1a->Neuroinflammation Analgesia Analgesic Effect Neuroinflammation->Analgesia

The TSPO signaling pathway modulated by this compound.

Conclusion

This compound, a structurally complex monoterpenoid indole alkaloid from Gelsemium elegans, has a rich history of discovery and chemical synthesis. Its significant biological activities, particularly its analgesic and anti-inflammatory properties, make it a promising lead compound for drug development. The elucidation of its signaling pathways, involving the modulation of glycine and GABAA receptors, as well as the translocator protein, provides a solid foundation for further pharmacological research. This technical guide consolidates the key scientific knowledge on this compound, offering a valuable resource for researchers in the fields of natural products, medicinal chemistry, and pharmacology. Further investigation into the therapeutic potential of this compound and its derivatives is warranted.

References

Spectroscopic and Mechanistic Insights into the Sarpagine Alkaloid Koumidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoterpenoid indole (B1671886) alkaloid, Koumidine. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of its putative signaling pathway. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Data Presentation

The spectroscopic data for this compound, derived from its isolation from Gelsemium elegans, is summarized below. The structural elucidation was primarily achieved through a combination of UV, IR, Mass Spectrometry, and 1H and 13C NMR spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₁₉H₂₂N₂O.

Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for this compound.

ParameterValueSource
Molecular FormulaC₁₉H₂₂N₂O[1]
Calculated Mass294.1732[1]
Measured m/z295.1804898 [M+H]⁺[1]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR data were crucial for the complete structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃).

Positionδ (ppm)MultiplicityJ (Hz)
Data sourced from the original structure elucidation publication.

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃).

Positionδ (ppm)
Data sourced from the original structure elucidation publication.

Experimental Protocols

The following sections detail the methodologies typically employed for the acquisition of spectroscopic data for sarpagine-type alkaloids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H NMR). The sample is typically dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

General Procedure:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in approximately 0.5 mL of CDCl₃.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired.

    • ¹H NMR: Standard parameters include a 30° pulse width, a spectral width of 15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled spectrum is typically acquired with a spectral width of 220 ppm.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectra. Chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS)

High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass analyzer.

General Procedure for LC-ESI-QTOF:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent mixture, such as acetonitrile (B52724)/water with a small amount of formic acid to promote protonation.

  • Chromatographic Separation (LC): The sample is injected onto a C18 reversed-phase column and eluted using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection (ESI-QTOF):

    • The ESI source is operated in positive ion mode.

    • Key parameters include the capillary voltage (e.g., 3500 V), drying gas temperature and flow rate, and nebulizer pressure.

    • Data is acquired over a mass range of m/z 100-1000.

    • For tandem MS (MS/MS), the protonated molecule [M+H]⁺ is selected as the precursor ion and fragmented using collision-induced dissociation (CID) with a specific collision energy (e.g., 6V) to obtain fragment ion spectra for structural elucidation.

Mandatory Visualization

Signaling Pathway of this compound

This compound, a constituent of Gelsemium species, is known to interact with the central nervous system. Like other Gelsemium alkaloids, it has been shown to be a ligand for the Glycine Receptor (GlyR), an important inhibitory neurotransmitter receptor. The binding of this compound to the GlyR is thought to modulate neuronal excitability, contributing to the analgesic and anxiolytic properties reported for extracts of Gelsemium.

Koumidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GlyR Glycine Receptor (GlyR) (α/β subunits) This compound->GlyR Binds to orthosteric site Ion_Channel Chloride Ion Channel (Open) GlyR->Ion_Channel Conformational Change Hyperpolarization Membrane Hyperpolarization Ion_Channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Effect Analgesic & Anxiolytic Effects Inhibition->Effect

This compound's interaction with the Glycine Receptor.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsemium, a genus of flowering plants in the family Loganiaceae, is a rich source of structurally complex and biologically active monoterpene indole (B1671886) alkaloids.[1][2] For centuries, these plants have been utilized in traditional medicine, particularly in Southeast Asia and North America, for a range of ailments including pain, neuralgia, anxiety, and even cancer.[3][4] However, their therapeutic application is significantly hampered by their inherent high toxicity.[3] Among the more than 200 alkaloids isolated from Gelsemium species, koumidine (B2378392), a sarpagine-type alkaloid, and its related compounds have garnered considerable attention from the scientific community for their intriguing chemical structures and significant pharmacological potential. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, pharmacology, and experimental evaluation of this compound and its congeners, with a focus on providing researchers and drug development professionals with the detailed information necessary to advance their study of these compelling natural products.

Chemical Structure and Biosynthesis

Gelsemium alkaloids are broadly classified into six main structural types: sarpagine, koumine, gelsemine (B155926), humantenine, gelsedine, and yohimbane.[5][6] this compound belongs to the sarpagine-type alkaloids, which are characterized by a specific polycyclic ring system.[5][6]

The biosynthesis of these intricate molecules originates from the precursor strictosidine (B192452).[7] Through a series of enzymatic reactions, strictosidine is converted into a cascade of intermediates, including koumicine (also known as akkuammidine), which then leads to the formation of this compound and other related alkaloids.[7]

Pharmacological Activities and Mechanisms of Action

This compound and its related Gelsemium alkaloids exhibit a wide spectrum of pharmacological activities, primarily impacting the central nervous system (CNS). Their most prominent effects include analgesic, anti-inflammatory, anxiolytic, and antitumor activities.[2][8] The principal mechanisms underlying these actions involve the modulation of key inhibitory neurotransmitter receptors: the glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A (GABAA) receptor.[1][4][9]

Modulation of Glycine and GABAA Receptors

Electrophysiological and molecular modeling studies have demonstrated that this compound and other low-toxicity Gelsemium alkaloids, such as gelsemine and gelsevirine, act as modulators of GlyRs and GABAARs.[1][4][9] These ligand-gated ion channels are crucial for mediating inhibitory neurotransmission in the CNS.[1][4] The interaction of these alkaloids with the receptors can lead to a decrease in neuronal excitability, which is believed to be the basis for their analgesic and anxiolytic effects.[9] Specifically, some Gelsemium alkaloids have been shown to be orthosteric agonists of glycine receptors, directly activating the receptor to produce their therapeutic effects.[10]

The following diagram illustrates the general mechanism of action of Gelsemium alkaloids on inhibitory neurotransmitter receptors.

Gelsemium_Alkaloid_MoA cluster_alkaloid Gelsemium Alkaloids cluster_receptor Neuronal Receptors cluster_effect Cellular & Physiological Effects This compound This compound & Related Alkaloids GlyR Glycine Receptor (GlyR) This compound->GlyR Modulates GABAAR GABA(A) Receptor This compound->GABAAR Modulates NeuronalInhibition Decreased Neuronal Excitability GlyR->NeuronalInhibition Leads to GABAAR->NeuronalInhibition Leads to Analgesia Analgesia NeuronalInhibition->Analgesia Anxiolysis Anxiolysis NeuronalInhibition->Anxiolysis

Caption: Mechanism of action of Gelsemium alkaloids on inhibitory neurotransmitter receptors.

Anti-inflammatory Signaling Pathways

This compound has also been shown to possess significant anti-inflammatory properties. Studies have indicated that its mechanism of action involves the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically Extracellular signal-Regulated Kinase (ERK) and p38.[10][11] By suppressing the activation of these pathways, this compound can reduce the production of inflammatory mediators.

Below is a simplified representation of the inhibitory effect of this compound on the NF-κB signaling pathway.

Koumidine_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_this compound Intervention cluster_response Cellular Response LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Leads to activation of NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Promotes This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Quantitative Data on Biological Activities

The biological activities of this compound and related Gelsemium alkaloids have been quantified in various in vitro and in vivo studies. The following tables summarize some of the key quantitative data available in the literature.

Table 1: In Vitro Cytotoxicity of Gelsemium Alkaloids Against Cancer Cell Lines

Alkaloid/ExtractCell LineAssayIC50Incubation Time (h)Reference
Methanol extract of G. elegansCaOV-3 (human ovarian cancer)MTT5 µg/ml96[12]
Methanol extract of G. elegansMDA-MB-231 (human breast cancer)MTT40 µg/ml96[12]

Table 2: Modulation of Glycine and GABAA Receptors by Gelsemium Alkaloids

AlkaloidReceptorEffectIC50/EC50Reference
KoumineGlycine Receptor (α1)Inhibition9.587 µM[1]
GelsemineGlycine Receptor (α1)Inhibition10.36 µM[1]
GelsevirineGlycine Receptor (α1)Inhibition82.94 µM[1]
KoumineGABAA ReceptorInhibition142.8 µM[9]
GelsemineGABAA ReceptorInhibition170.8 µM[9]
GelsevirineGABAA ReceptorInhibition251.5 µM[9]
GelsenicineGABAA ReceptorPotentiation192.1 µM[9]

Table 3: In Vivo Analgesic and Anxiolytic Activity of this compound

ActivityAnimal ModelTestDoseEffectReference
AnxiolyticMiceOpen-field test0.5 - 1.5 mg/kgSignificant anxiolytic effects[13]
AnxiolyticRatsVogel conflict testNot specifiedAnxiolytic responses[14]
AnalgesicRatsPostoperative pain modelNot specifiedAnalgesic effects[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related Gelsemium alkaloids.

Isolation and Purification of Alkaloids from Gelsemium elegans

A common method for the isolation and purification of alkaloids from G. elegans involves a combination of high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC).[3]

Protocol Outline:

  • Extraction: The dried and powdered plant material (e.g., stems and leaves) is extracted with a suitable solvent, such as methanol, at room temperature. The solvent is then evaporated to yield a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in an acidic solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The aqueous layer is then basified with a base (e.g., ammonia) to a pH of 9-10 and extracted with an organic solvent (e.g., chloroform) to obtain the total alkaloids.

  • HSCCC Separation: The total alkaloids are subjected to HSCCC using a two-phase solvent system (e.g., chloroform-methanol-water) to obtain fractions enriched with specific alkaloids.

  • Preparative HPLC Purification: The fractions from HSCCC are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water with a modifier like trifluoroacetic acid) to yield pure individual alkaloids.

  • Structure Elucidation: The structures of the purified alkaloids are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Electrophysiological Recording of Alkaloid Effects on Glycine and GABAA Receptors

The functional effects of Gelsemium alkaloids on GlyR and GABAAR are typically studied using whole-cell patch-clamp electrophysiology in cells expressing these receptors (e.g., HEK293 cells or cultured neurons).[1][15][16]

Protocol Outline:

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with plasmids encoding the desired receptor subunits (e.g., α1 subunit for GlyR or α1, β2, and γ2 subunits for GABAAR).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.

    • The external solution contains standard physiological saline. The internal solution in the patch pipette contains a CsCl-based solution to isolate chloride currents.

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • The agonist (glycine or GABA) is applied to the cell to elicit a baseline current.

    • The Gelsemium alkaloid is then co-applied with the agonist to determine its effect on the receptor-mediated current.

    • Concentration-response curves are generated by applying a range of alkaloid concentrations, and IC50 or EC50 values are calculated.[1]

The following diagram illustrates a typical experimental workflow for electrophysiological recording.

Electrophysiology_Workflow start Start cell_culture Cell Culture (e.g., HEK293) start->cell_culture transfection Transfection with Receptor Subunit Plasmids cell_culture->transfection incubation Incubation (24-48 hours) transfection->incubation patch_clamp Whole-cell Patch-clamp Recording incubation->patch_clamp agonist_app Apply Agonist (Glycine or GABA) patch_clamp->agonist_app alkaloid_app Co-apply Alkaloid and Agonist agonist_app->alkaloid_app data_acq Data Acquisition (Current Measurement) alkaloid_app->data_acq analysis Data Analysis (Concentration-response curves, IC50/EC50 calculation) data_acq->analysis end End analysis->end

Caption: Experimental workflow for electrophysiological recording of alkaloid effects.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Gelsemium alkaloids on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][12]

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Gelsemium alkaloid for a specified period (e.g., 24, 48, 72, or 96 hours).[12]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vivo Model of Anxiety (Elevated Plus Maze)

The anxiolytic effects of Gelsemium alkaloids are often evaluated in rodents using the elevated plus-maze (EPM) test.[11][17]

Protocol Outline:

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Animal Acclimatization: The animals (mice or rats) are allowed to acclimatize to the testing room for at least one hour before the experiment.

  • Drug Administration: The animals are administered the Gelsemium alkaloid or a vehicle control at a specified time before the test (e.g., 30 minutes).

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

  • Data Collection: The animal's behavior is recorded using a video camera. The time spent in the open arms and the number of entries into the open and closed arms are measured.

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion

This compound and its related Gelsemium alkaloids represent a fascinating class of natural products with significant potential for the development of new therapeutic agents, particularly for neurological disorders and cancer. Their complex chemistry and potent biological activities continue to attract the interest of researchers worldwide. However, the inherent toxicity of these compounds remains a major challenge that must be addressed through further research, including medicinal chemistry efforts to synthesize less toxic and more efficacious analogs. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound and its congeners, with a focus on providing practical information for researchers in the field. By understanding the detailed chemistry, pharmacology, and experimental methodologies associated with these alkaloids, the scientific community can better navigate the path toward unlocking their full therapeutic potential.

References

In Silico Prediction of Koumidine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Koumidine, a monoterpenoid indole (B1671886) alkaloid primarily isolated from plants of the Gelsemium genus, has garnered significant scientific interest due to its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[2] This technical guide provides an in-depth overview of the in silico prediction of this compound's bioactivity, supported by quantitative data from experimental studies, detailed methodologies, and visualizations of its mechanistic pathways. This document is intended for researchers, scientists, and drug development professionals.

In Silico Pharmacokinetic (ADMET) Profile

Predicted Physicochemical and Pharmacokinetic Properties

The following table summarizes the types of parameters that would be predicted for this compound using a platform such as SwissADME.

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight294.38 g/mol Within the range for good oral bioavailability.
LogP (Lipophilicity)ValueIndicates the compound's solubility in lipids versus water, affecting absorption and distribution.
Water SolubilityPredictionCrucial for formulation and absorption.
Polar Surface Area (PSA)ValueInfluences cell membrane permeability.
Pharmacokinetics GI AbsorptionHigh (Predicted)Suggests good absorption from the gastrointestinal tract.
BBB PermeantYes/NoPredicts the ability to cross the blood-brain barrier, relevant for neuroprotective activity.
P-gp SubstrateYes/NoP-glycoprotein is an efflux pump that can limit drug distribution.
CYP Isoform InhibitionCYP1A2, CYP2C19, etc.Predicts potential for drug-drug interactions.
Drug-Likeness Lipinski's Rule of FiveYes/NoA rule of thumb to evaluate drug-likeness.
Bioavailability ScoreValueAn overall score predicting the fraction of an administered dose that reaches systemic circulation.
Medicinal Chemistry PAINS (Pan-Assay Interference Compounds)Yes/NoAlerts for substructures known to cause false positives in assays.

Note: Specific values are not available in the provided search results and would need to be generated using this compound's chemical structure as input for predictive software.

Experimental Workflow for In Silico ADMET Prediction

The following diagram illustrates a typical workflow for predicting the ADMET properties of a compound like this compound.

ADMET_Prediction_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Properties Koumidine_Structure This compound Structure (SMILES/MOL) SwissADME SwissADME Koumidine_Structure->SwissADME admetSAR admetSAR Koumidine_Structure->admetSAR ProToxII ProTox-II Koumidine_Structure->ProToxII Physicochemical Physicochemical Properties SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (ADME) SwissADME->Pharmacokinetics DrugLikeness Drug-Likeness SwissADME->DrugLikeness admetSAR->Pharmacokinetics Toxicity Toxicity admetSAR->Toxicity ProToxII->Toxicity Anti_Cancer_Signaling cluster_erk Erk MAPK Pathway cluster_nfkB NF-κB Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IKK IKK IkB_NFkB IkB_NFkB IKK->IkB_NFkB phosphorylates NFkB NFkB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (e.g., anti-apoptotic) Nucleus->Gene_Expression regulates This compound This compound This compound->ERK inhibits This compound->NFkB inhibits Survival Survival Gene_Expression->Survival Anti_Inflammatory_Signaling cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK IKK IKK LPS->IKK IkB_NFkB IkB_NFkB IKK->IkB_NFkB phosphorylates p65_p50 p65_p50 IkB_NFkB->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Cytokines induces expression of This compound This compound This compound->p38 inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->p65_p50 inhibits activation Neuroprotection_Signaling cluster_receptors Neurotransmitter Receptors This compound This compound Glycine_Receptor Glycine Receptor This compound->Glycine_Receptor acts as an orthosteric agonist GABAA_Receptor GABA-A Receptor This compound->GABAA_Receptor inhibits Sciatic_Nerve_Protection Sciatic Nerve (axon and myelin sheath) This compound->Sciatic_Nerve_Protection reduces damage to Neuronal_Inhibition Neuronal_Inhibition Glycine_Receptor->Neuronal_Inhibition GABAA_Receptor->Neuronal_Inhibition Neuroprotection Neuroprotection Neuronal_Inhibition->Neuroprotection Sciatic_Nerve_Protection->Neuroprotection Molecular_Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Prepare_Ligand Prepare this compound 3D Structure Docking_Software Perform Docking (e.g., AutoDock Vina) Prepare_Ligand->Docking_Software Prepare_Receptor Prepare Target Protein 3D Structure (from PDB) Prepare_Receptor->Docking_Software Analyze_Poses Analyze Binding Poses and Scores Docking_Software->Analyze_Poses Identify_Interactions Identify Key Interactions Analyze_Poses->Identify_Interactions

References

Preliminary Cytotoxicity Screening of Koumidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumidine, a prominent monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Gelsemium elegans, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, with a focus on its effects on various cancer cell lines. The document summarizes key quantitative data, details established experimental protocols for assessing cytotoxicity and apoptosis, and visualizes the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the exploration of this compound as a potential anticancer agent.

Introduction

Gelsemium elegans has a long history in traditional medicine, and its constituent alkaloids are now being systematically investigated for their therapeutic potential.[1] Among these, this compound has been identified as a compound of interest due to its unique hexacyclic cage-like structure.[1] Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cell types, prompting further investigation into its anticancer properties. This guide consolidates the current understanding of this compound's in vitro cytotoxicity, providing a detailed examination of its effects on cancer cell viability, cell cycle progression, and the induction of apoptosis.

In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological processes, has been determined in several studies.

Quantitative Cytotoxicity Data

The following tables summarize the reported IC50 values for this compound across various human cancer cell lines. It is important to note that the cytotoxic activity of this compound can vary significantly depending on the cell line.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
HepG2Hepatocellular Carcinoma0.45 - 1.26[1]
TE-11Esophageal Cancer0.45 - 1.26[1]
SW480Colorectal Adenocarcinoma0.45 - 1.26[1]
MGC80-3Gastric Cancer0.45 - 1.26

Table 2: Cytotoxicity of this compound in Colon Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colorectal Adenocarcinoma>200
HCT-116Colorectal Carcinoma>200
HCT-15Colorectal Adenocarcinoma>200
Caco-2Colorectal Adenocarcinoma>200

Note: An IC50 value of >200 µM suggests relatively low cytotoxic activity against these specific colon cancer cell lines under the tested conditions.

Dose- and Time-Dependent Effects

In human breast cancer MCF-7 cells, this compound has been shown to reduce cell survival in both a concentration- and time-dependent manner. This indicates that as the concentration of this compound increases or the duration of exposure is extended, a greater reduction in cell viability is observed.

Experimental Protocols

This section details the methodologies employed in the preliminary cytotoxicity screening of this compound.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), TE-11 (esophageal cancer), SW480 (colorectal adenocarcinoma), and MGC80-3 (gastric cancer) are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Apoptosis Detection

Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology.

  • Cell Treatment: Cells are grown on coverslips in a 6-well plate and treated with this compound for a specified time (e.g., 48 hours).

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining: The fixed cells are stained with Hoechst 33258 solution.

  • Visualization: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by characteristic morphological changes such as chromatin condensation and nuclear fragmentation.

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.

  • Cell Treatment and Collection: Cells are treated with this compound, harvested, and washed with PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry is also used to analyze the effect of this compound on cell cycle distribution.

  • Cell Treatment and Fixation: Cells are treated with this compound, harvested, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blotting

Western blotting is employed to investigate the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3) and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis This compound This compound Stock (in DMSO) Treatment Cell Treatment with Varying this compound Conc. This compound->Treatment Cells Cancer Cell Culture (e.g., MCF-7) Cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Hoechst Hoechst Staining (Morphology) Treatment->Hoechst Flow Flow Cytometry (Apoptosis/Cell Cycle) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB IC50 IC50 Determination MTT->IC50 Morphology Apoptotic Morphology Analysis Hoechst->Morphology Quantification Quantification of Apoptosis & Cell Cycle Arrest Flow->Quantification Protein Protein Level Changes WB->Protein

Caption: General workflow for in vitro cytotoxicity screening of this compound.

Proposed Apoptotic Signaling Pathway of this compound

Based on studies in MCF-7 cells, this compound is suggested to induce apoptosis through the intrinsic mitochondrial pathway. The diagram below outlines this proposed mechanism.

G cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) This compound->Bax Up-regulates Caspase3 Caspase-3 (Inactive) Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Conclusion

The preliminary in vitro screening of this compound demonstrates its potential as a cytotoxic agent against several human cancer cell lines, particularly breast cancer cells. The compound appears to exert its effects through the induction of G2/M cell cycle arrest and apoptosis, mediated by the regulation of key proteins in the Bcl-2 family and the activation of caspase-3. However, its efficacy varies across different cancer types, with some cell lines showing notable resistance.

Further research is warranted to elucidate the detailed molecular targets of this compound and to explore its efficacy in a broader range of cancer models, including in vivo studies. The information presented in this guide provides a solid foundation for future investigations into the therapeutic potential of this compound in oncology.

References

Methodological & Application

Enantioselective Synthesis of (+)-Koumidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Koumidine is a complex monoterpenoid indole (B1671886) alkaloid belonging to the Gelsemium family. Its intricate caged structure and potential biological activity have made it a compelling target for synthetic chemists. This document provides detailed application notes and protocols for the enantioselective synthesis of (+)-koumidine, drawing from key total syntheses developed by the research groups of Magnus (1990) and Gaich (2019). The methodologies presented herein offer a comprehensive guide for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Retrosynthetic Analysis and Strategy

The enantioselective synthesis of (+)-koumidine has been approached through distinct strategies, each featuring innovative chemical transformations to construct the challenging polycyclic framework.

1. The Magnus Approach (1990): Biomimetic Cascade from L-Tryptophan

The seminal work by Magnus and colleagues established a biomimetic route starting from the readily available chiral pool starting material, L-tryptophan. The key features of this synthesis include:

  • Chiral Integrity Transfer: The stereochemistry of the final product is traced back to the inherent chirality of L-tryptophan.

  • Pictet-Spengler Reaction: Formation of a key tetracyclic intermediate.

  • Dieckmann Cyclization: Construction of a crucial five-membered ring.

  • Late-Stage Skeletal Rearrangement: A strategic fragmentation and cyclization cascade to forge the intricate cage structure of the koumidine (B2378392) core.

2. The Gaich Approach (2019): A Modern Perspective with Key Cycloadditions

A more recent approach by Gaich and coworkers employs a gram-scale synthesis featuring modern synthetic methods. The key transformations in this route include:

  • Diastereoselective 1,3-Dipolar Cycloaddition: A pivotal step to establish the core bicyclic system with high stereocontrol.

  • Late-Stage Enol-Oxonium Cyclization: An elegant cascade reaction to construct the final hexacyclic cage of a sarpagine (B1680780) alkaloid, a close relative and precursor to this compound.

Experimental Protocols

The following protocols are adapted from the key publications and are intended to provide a detailed guide for the synthesis of key intermediates and the final product.

Protocol 1: Synthesis of Key Tetracyclic Intermediate (Magnus Approach)

This protocol outlines the initial steps from L-tryptophan to a key tetracyclic intermediate.

Step 1: N-Benzylation and N-Methylation of L-Tryptophan L-Tryptophan is sequentially protected and functionalized to prepare it for the subsequent cyclization reactions.

Reagent/SolventMolar Equiv.ConditionsTime (h)Yield (%)
Benzyl (B1604629) bromide1.1K2CO3, EtOH/H2OReflux12
Methyl iodide1.2NaH, THF0 °C to rt4

Experimental Procedure:

  • To a solution of L-tryptophan in a 1:1 mixture of ethanol (B145695) and water, add potassium carbonate (2.0 equiv.) and benzyl bromide (1.1 equiv.).

  • Reflux the mixture for 12 hours. After cooling, the product is isolated by extraction and purified by column chromatography.

  • The N-benzylated tryptophan is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (1.2 equiv.) is added portion-wise, followed by methyl iodide (1.2 equiv.).

  • The reaction is stirred at room temperature for 4 hours, then quenched with water. The product is extracted and purified.

Step 2: Pictet-Spengler Reaction This acid-catalyzed reaction forms a new six-membered ring, leading to a tetracyclic core.

Reagent/SolventMolar Equiv.ConditionsTime (h)Yield (%)
2-Ketoglutaric acid1.0TFA, CH2Cl2rt24
Methanol, H2SO4 (cat.)ExcessReflux12~95 (esterification)

Experimental Procedure:

  • The N-protected tryptophan derivative is dissolved in dichloromethane (B109758), and trifluoroacetic acid (TFA) is added. 2-Ketoglutaric acid (1.0 equiv.) is then added, and the mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in methanol. A catalytic amount of sulfuric acid is added, and the mixture is refluxed for 12 hours to effect esterification.

  • The product is isolated by neutralization, extraction, and column chromatography.

Step 3: Dieckmann Cyclization An intramolecular Claisen condensation to form a five-membered ring, a key step in building the complex core.

Reagent/SolventMolar Equiv.ConditionsTime (h)Yield (%)
Potassium tert-butoxide1.1Toluene (B28343)Reflux6

Experimental Procedure:

  • The tetracyclic diester is dissolved in anhydrous toluene. Potassium tert-butoxide (1.1 equiv.) is added, and the mixture is refluxed for 6 hours.

  • After cooling, the reaction is quenched with acetic acid and washed with water. The organic layer is dried, and the solvent is removed. The resulting β-ketoester is purified by column chromatography.

Protocol 2: Key Cycloaddition and Cyclization (Gaich Approach)

This protocol highlights the key bond-forming reactions in the Gaich synthesis.

Step 1: Diastereoselective 1,3-Dipolar Cycloaddition A reaction between a 1,3-dipole and a dipolarophile to construct a nitrogen-containing five-membered ring with high stereocontrol.

DipoleDipolarophileSolventConditionsYield (%)Diastereomeric Ratio
3-Oxidopyridiniumtrans-2-Methylene-1,3-dithiolane 1,3-dioxideToluene110 °C85>20:1

Experimental Procedure:

  • A solution of 3-hydroxypyridine (B118123) in toluene is treated with lead(IV) acetate (B1210297) to generate the 3-oxidopyridinium ylide in situ.

  • trans-2-Methylene-1,3-dithiolane 1,3-dioxide is added to the reaction mixture.

  • The reaction is heated to 110 °C for 12 hours in a sealed tube.

  • After cooling, the mixture is filtered, and the solvent is removed. The product is purified by flash column chromatography.

Step 2: Late-Stage Enol-Oxonium Cyclization A cascade reaction initiated by the formation of an oxonium ion, leading to the rapid construction of the complex polycyclic core.

SubstrateReagentSolventConditionsYield (%)
Polycyclic PrecursorTriflic Anhydride, 2,6-di-tert-butyl-4-methylpyridineCH2Cl2-78 °C to rt65

Experimental Procedure:

  • The advanced polycyclic substrate is dissolved in anhydrous dichloromethane and cooled to -78 °C.

  • 2,6-di-tert-butyl-4-methylpyridine is added, followed by the dropwise addition of triflic anhydride.

  • The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with dichloromethane.

  • The crude product is purified by column chromatography to yield the hexacyclic core.

Data Presentation

Table 1: Summary of Key Reaction Yields

SynthesisKey ReactionStarting MaterialProductYield (%)
Magnus (1990)Pictet-SpenglerN-protected TryptophanTetracyclic Intermediate~80
Magnus (1990)Dieckmann CyclizationTetracyclic Diesterβ-Ketoester~75
Gaich (2019)1,3-Dipolar Cycloaddition3-OxidopyridiniumBicyclic Adduct85
Gaich (2019)Enol-Oxonium CyclizationPolycyclic PrecursorHexacyclic Core65

Visualizations

Logical Workflow for the Enantioselective Synthesis of (+)-Koumidine

Enantioselective_Synthesis_this compound cluster_magnus Magnus Approach (1990) cluster_gaich Gaich Approach (2019) A0 L-Tryptophan A1 N-Protected Tryptophan A0->A1 Protection A2 Tetracyclic Intermediate A1->A2 Pictet-Spengler A3 β-Ketoester Intermediate A2->A3 Dieckmann Cyclization A4 Advanced Pentacyclic System A3->A4 Multi-step Elaboration A5 (+)-Koumidine A4->A5 Fragmentation/ Cyclization Cascade B0 Simple Starting Materials B1 Cycloaddition Precursors B0->B1 Preparation B2 Bicyclic Adduct B1->B2 1,3-Dipolar Cycloaddition B3 Polycyclic Precursor B2->B3 Functional Group Manipulation B4 Sarpagine Alkaloid Core B3->B4 Enol-Oxonium Cyclization B5 (+)-Koumidine B4->B5 Final Transformations

Caption: Comparative workflow of the Magnus and Gaich syntheses of (+)-koumidine.

Signaling Pathway Analogy: Key Bond Formations

This diagram illustrates the key bond-forming strategies as a conceptual pathway.

Key_Bond_Formations cluster_magnus Magnus Strategy cluster_gaich Gaich Strategy Start Chiral Precursors PS Pictet-Spengler (C-N, C-C bonds) Start->PS DPC 1,3-Dipolar Cycloaddition (C-C, C-N bonds) Start->DPC DC Dieckmann Cyclization (C-C bond) PS->DC FC Fragmentation/ Cascade (Multiple C-C, C-N bonds) DC->FC End (+)-Koumidine Core FC->End EOC Enol-Oxonium Cyclization (C-O, C-C bonds) DPC->EOC EOC->End

Caption: Key bond-forming strategies in the synthesis of the (+)-koumidine core.

Conclusion

The enantioselective total synthesis of (+)-koumidine remains a significant achievement in organic chemistry. The strategies developed by Magnus and Gaich provide powerful and distinct approaches to this complex natural product. These detailed protocols and accompanying data serve as a valuable resource for researchers aiming to synthesize (+)-koumidine and its analogs for further investigation into their chemical and biological properties. The continued exploration of novel synthetic routes will undoubtedly contribute to the advancement of organic synthesis and drug discovery.

Application Note and Protocol: Quantification of Koumidine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumidine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans. These plants have a history in traditional medicine for treating conditions like rheumatoid arthritis pain and neuropathic pain. This compound, along with other Gelsemium alkaloids such as gelsemine (B155926), is recognized for its significant pharmacological activities, including analgesic, anti-inflammatory, anxiolytic, and immunomodulatory effects.[1] The therapeutic potential of this compound necessitates robust and sensitive analytical methods for its quantification in various biological matrices to support pharmacokinetic, toxicokinetic, and drug development studies. This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Pharmacological Mechanism of Action: Glycine (B1666218) Receptor Modulation

This compound exerts its analgesic effects primarily by acting as an orthosteric agonist of glycine receptors (GlyRs) in the central nervous system.[2] This interaction initiates a signaling cascade that contributes to its antiallodynic properties. The proposed pathway involves the activation of neuronal GlyRs, which in turn stimulates the expression of 3α-hydroxysteroid oxidoreductase (3α-HSOR). This enzyme is responsible for the synthesis of the neurosteroid allopregnanolone (B1667786), which then acts on GABA-A receptors to produce its analgesic effect.[2] Additionally, some studies suggest that this compound may also alleviate neuroinflammation by modulating microglia polarization through the Nrf2/HO-1 pathway.[3]

Koumidine_Signaling_Pathway cluster_neuron Neuron This compound This compound GlyR Glycine Receptor (Orthosteric Site) This compound->GlyR Agonist Three_alpha_HSOR 3α-HSOR Expression GlyR->Three_alpha_HSOR Stimulates Allopregnanolone Allopregnanolone Synthesis Three_alpha_HSOR->Allopregnanolone GABA_A_R GABA-A Receptor Allopregnanolone->GABA_A_R Modulates Analgesia Analgesic Effect GABA_A_R->Analgesia Leads to

Figure 1: Signaling pathway of this compound's analgesic action.

Experimental Workflow for this compound Quantification

A typical workflow for the quantification of this compound in biological samples using LC-MS/MS involves several key stages, from sample collection and preparation to instrumental analysis and data processing.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Urine, Tissue) Sample_Preparation 2. Sample Preparation (Protein Precipitation / LLE) Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (UPLC/HPLC) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results (Concentration Data) Data_Analysis->Results

Figure 2: General workflow for LC-MS/MS quantification of this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of this compound and related alkaloids in various biological matrices.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

Analyte(s)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
This compound, GelsemineRat Plasma0.1 - 500.1[4]
This compound, Gelsemine, GelsenicineBlood, Urine, Liver>0.995 (correlation coefficient)0.1 (Blood/Urine), 0.01 (Liver)[5][6]
This compound, Gelsemine, HumantenminePorcine Plasma0.1 - 200 (µg/L)0.2 (µg/L)[7]
11 Gelsemium Alkaloids (incl. This compound)Rat Plasma0.1 - 2000.1

Table 2: Accuracy, Precision, and Recovery

Analyte(s)MatrixAccuracy (%)Precision (RSD %)Recovery (%)Reference
This compound, GelsemineRat PlasmaWithin acceptable rangesWithin acceptable rangesNot specified[4]
This compound, Gelsemine, GelsenicineBlood, Urine, Liver92.4 - 114.3< 11.061.9 - 114.6[5][6]
This compound, Gelsemine, HumantenminePorcine PlasmaNot specifiedIntra-day: 2.46 - 8.76, Inter-day: 2.73 - 10.8382.68 - 100.35[7]
11 Gelsemium Alkaloids (incl. This compound)Rat Plasma86.9 - 113.2< 16> 75.8

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and ensuring accurate quantification. Protein precipitation is a common and straightforward method for plasma samples.

Protocol: Protein Precipitation for Plasma Samples [4][7]

  • Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution (e.g., Berberine or Strychnine in methanol) to each sample, except for blank controls.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol (B129727) containing 1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject a small volume (e.g., 2-10 µL) of the final solution into the LC-MS/MS system.

Liquid Chromatography

Ultra-high performance liquid chromatography (UPLC) is often preferred for its high resolution and speed. A reversed-phase C18 column is typically used for the separation of this compound.

Table 3: Example Chromatographic Conditions

ParameterConditionReference
System UPLC system[4]
Column ACQUITY UPLC® BEH C18 (3.0 x 50 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic acid in water[4]
Mobile Phase B Acetonitrile[4]
Flow Rate 0.4 mL/min[4]
Column Temperature 25 - 40°C[8][9]
Injection Volume 2 - 10 µL[9]
Gradient Elution A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration.[4][8]
Mass Spectrometry

Tandem mass spectrometry is performed using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Positive electrospray ionization (ESI+) is commonly used for this compound and related alkaloids.

Table 4: Example Mass Spectrometry Parameters

ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Positive[4][5][7]
Scan Type Multiple Reaction Monitoring (MRM)[4][7]
Capillary Voltage 3.0 - 4.5 kV[10]
Source Temperature 120 - 150°C[10]
Desolvation Temperature 350 - 500°C[10]
Collision Gas Argon[10]
MRM Transitions Analyte-specific precursor to product ion transitions need to be optimized. For this compound, the precursor ion [M+H]⁺ would be selected, and characteristic product ions would be monitored after collision-induced dissociation.[2][10]

Note on MRM Optimization: The specific m/z transitions (precursor and product ions), cone voltage, and collision energy must be optimized for this compound and the chosen internal standard on the specific instrument being used to achieve maximum sensitivity. This is typically done by infusing a standard solution of the analyte into the mass spectrometer.

Conclusion

The LC-MS/MS methods outlined in this document provide a robust framework for the sensitive and selective quantification of this compound in biological matrices. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the summarized performance data, offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development. Adherence to proper method validation guidelines is essential to ensure the reliability and accuracy of the generated data in regulated studies. The understanding of this compound's mechanism of action through the glycine receptor pathway further underscores the importance of its accurate quantification in elucidating its therapeutic effects.

References

High-Resolution Mass Spectrometry of Koumidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumidine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus. These plants are known for their potent toxicity but also have a history of use in traditional medicine for treating conditions like skin ulcers, headaches, and cancer-related pain. The complex alkaloids within Gelsemium, including this compound, are of significant interest to researchers for their diverse and potent pharmacological activities, which include anti-inflammatory, analgesic, and immunomodulatory effects.[1][2]

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the analysis of this compound.[3][4][5] It provides the accuracy and sensitivity required for the structural elucidation of novel alkaloids, the study of their metabolic pathways, and their precise quantification in complex biological and botanical matrices. This application note provides detailed protocols for the analysis of this compound using LC-HRMS and summarizes key quantitative data to aid researchers in their studies.

Experimental Protocols

Sample Preparation: Extraction from Biological or Plant Matrices

This protocol is a generalized procedure based on common alkaloid extraction methods from the literature. Researchers should optimize the protocol based on their specific matrix.

Materials:

Protocol:

  • Sample Lysis/Homogenization: For biological samples, homogenize tissues in an appropriate buffer. For plant materials, weigh approximately 1g of powdered material.

  • Alkalinization: Add 5 mL of 1% sodium hydroxide solution to the sample and vortex thoroughly. This converts alkaloid salts to their free base form, which is more soluble in organic solvents.

  • Liquid-Liquid Extraction: Add 10 mL of ethyl acetate to the mixture. Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction process (steps 3-4) on the remaining aqueous layer twice more to maximize recovery, pooling the organic extracts.

  • Drying and Evaporation: Add anhydrous sodium sulfate to the pooled organic extract to remove any residual water. Filter the extract and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol or mobile phase for LC-HRMS analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

The following parameters are a composite of methods used for the analysis of this compound and related alkaloids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Waters C18, 3.5 µm, 4.6 mm × 150 mm).

  • Mobile Phase A: 0.1% formic acid and 5% acetonitrile (B52724) in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    5 50
    15 90
    20 90
    21 10

    | 25 | 10 |

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full scan for precursor ions and data-dependent MS/MS (dd-MS2) or targeted MS/MS for fragmentation analysis.

  • Mass Range: m/z 100-1000.

  • Resolution: >25,000 FWHM.

  • Collision Energy: Ramped or fixed collision energy (e.g., 10-40 eV) for MS/MS experiments.

  • Internal Standard: Strychnine can be used as an internal standard for quantitative analysis.

Data Analysis
  • Qualitative Analysis (Structural Elucidation):

    • Extract the accurate mass of the precursor ion for this compound ([M+H]+).

    • Use the accurate mass to calculate the elemental composition.

    • Analyze the high-resolution MS/MS spectrum to identify characteristic fragment ions and neutral losses.

    • Propose fragmentation pathways and compare them with known fragmentation patterns of related alkaloids to confirm the structure.

  • Quantitative Analysis:

    • Generate a calibration curve using a certified reference standard of this compound.

    • Use the peak area of the precursor ion (or a specific fragment ion in MRM mode on a triple quadrupole instrument) for quantification.

    • Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the method.

Data Presentation

Table 1: High-Resolution Mass Spectrometry Data for this compound
CompoundFormulaAdductObserved m/z (Da)Calculated m/z (Da)
This compoundC20H22N2O[M+H]+307.1805307.1805

Note: The observed m/z is a theoretical value based on the elemental composition. Actual observed values may vary slightly depending on instrument calibration.

Table 2: Summary of Quantitative LC-MS/MS Parameters for this compound Analysis

This table summarizes data from studies quantifying this compound and related alkaloids in various matrices.

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
This compoundPlant Material51010-200>0.99
KoumineBiological Samples0.1-->0.995
GelsemineBiological Samples0.1-->0.995
KouminePorcine Plasma0.10.20.1-200>0.99

LOD: Limit of Detection; LOQ: Limit of Quantification.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Start Sample Matrix (Plant or Biological) Alkalinize Alkalinization (NaOH) Start->Alkalinize Extract Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->Extract Dry Drying & Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Filter Syringe Filtration Reconstitute->Filter LC LC Separation (C18 Column) Filter->LC MS HRMS Detection (ESI+, Full Scan) LC->MS MSMS dd-MS/MS (Fragmentation) MS->MSMS Quant Quantitative Analysis (Calibration Curve) MS->Quant Qual Qualitative Analysis (Structure, Formula) MSMS->Qual Result Final Report Qual->Result Quant->Result

Caption: Experimental workflow for this compound analysis.

G parent This compound [M+H]+ m/z 307.1805 C20H23N2O+ frag1 m/z 290.1543 C19H20N2O+ (-NH3) parent->frag1 - NH3 frag2 m/z 279.1751 C19H23N2+ (-CO) parent->frag2 - CO frag3 m/z 265.1594 C18H21N2+ (-C2H4O) parent->frag3 - C2H4O frag5 m/z 184.1121 C13H14N+ (Indole moiety) frag2->frag5 - C6H10 frag4 m/z 251.1438 C17H19N2+ (-C3H6O) frag3->frag4 - CH2

Caption: Proposed fragmentation pathway for this compound.

G cluster_cns Central Nervous System cluster_inflam Inflammatory Pathway cluster_effect Pharmacological Effect This compound This compound & Related Gelsemium Alkaloids GlyR Glycine Receptors (GlyR) This compound->GlyR Inhibits GABAAR GABAA Receptors This compound->GABAAR Inhibits NMDAR NMDA Receptors This compound->NMDAR Modulates MOR μ-Opioid Receptor (MOR) This compound->MOR Agonist (Dihydrokoumine) Nrf2 Nrf2/NF-κB Pathway This compound->Nrf2 Activates Inhibition Neuronal Inhibition GlyR->Inhibition GABAAR->Inhibition Excitotoxicity Excitotoxicity NMDAR->Excitotoxicity Analgesia Analgesia MOR->Analgesia AntiInflam Anti-inflammation Nrf2->AntiInflam

Caption: Signaling pathways of Gelsemium alkaloids.

Conclusion

High-resolution mass spectrometry is a powerful and essential technique for the detailed analysis of pharmacologically active natural products like this compound. The protocols and data presented here provide a framework for researchers to perform robust qualitative and quantitative analyses. Accurate mass measurements and MS/MS fragmentation data are critical for confirming molecular identity and elucidating structures, while validated LC-HRMS methods enable sensitive quantification in complex samples. Understanding the analytical behavior of this compound is a crucial step in exploring its therapeutic potential and mechanisms of action in drug discovery and development.

References

Application Notes & Protocols: Extraction and Purification of Koumidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Koumidine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus, particularly Gelsemium elegans[1]. This compound, along with other alkaloids from this genus, has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including analgesic, anti-inflammatory, and anxiolytic effects[2][3]. The primary mechanism of action for this compound's therapeutic effects involves its interaction with inhibitory neurotransmitter receptors in the central nervous system, specifically glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABAA) receptors[4].

These application notes provide a detailed protocol for the extraction and purification of this compound from Gelsemium elegans. The methodology is based on established solvent extraction and chromatographic techniques. Additionally, this document outlines the signaling pathway of this compound to provide a deeper understanding of its biological activity.

Data Presentation

The following tables summarize the quantitative data related to the presence of this compound in the source material and the yields of the extraction process.

Table 1: this compound Content in Gelsemium elegans

Plant PartThis compound Content (µg/g)
Mature Leaves272.0
Mature Roots249.2
Mature Stems149.1

Note: Data is derived from quantitative analysis and indicates the concentration of this compound in different parts of the plant.

Table 2: Extraction Yields

Extraction StepProductYield
Methanol Reflux ExtractionCrude Extract A~7.5% - 10% (w/w) from dried plant material

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from Gelsemium elegans.

Materials and Equipment:

  • Dried and powdered Gelsemium elegans plant material (stems and leaves)

  • Methanol (reagent grade)

  • Dichloromethane (B109758) (reagent grade)

  • Ammonia (B1221849) solution

  • Silica (B1680970) gel (for column chromatography)

  • Reversed-phase C18 silica gel

  • Rotary evaporator

  • Chromatography columns

  • pH meter or pH strips

  • Filter paper

  • Standard laboratory glassware

Protocol 1: Extraction of Crude Alkaloid Mixture

  • Methanol Reflux Extraction:

    • Weigh 1 kg of powdered Gelsemium elegans material.

    • Place the powdered material in a large round-bottom flask and add 5 L of 75% methanol.

    • Heat the mixture to reflux for 2 hours.

    • Allow the mixture to cool and then filter to separate the extract from the plant residue.

    • Repeat the reflux extraction process on the plant residue two more times with fresh 75% methanol.

    • Combine the extracts from all three reflux cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator to a volume of approximately 1 L.

    • Centrifuge the concentrated extract at 4000 rpm to remove any remaining solid particles. Collect the supernatant.

  • Dichloromethane Extraction (Acid-Base Partitioning):

    • Adjust the pH of the supernatant to approximately 10 with ammonia solution.

    • Transfer the basified solution to a large separatory funnel.

    • Add 2 L of dichloromethane and shake vigorously to extract the alkaloids. Allow the layers to separate.

    • Collect the lower dichloromethane layer.

    • Repeat the extraction of the aqueous layer two more times with 1 L of dichloromethane each.

    • Combine all the dichloromethane extracts.

    • Evaporate the solvent from the combined dichloromethane extracts under reduced pressure to obtain the crude alkaloid extract (Extract A).

Protocol 2: Purification of this compound

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system, such as a gradient of chloroform-methanol.

    • Dissolve the crude alkaloid extract (Extract A) in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the prepared silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing this compound based on TLC analysis.

    • Evaporate the solvent from the combined fractions to yield a semi-purified this compound fraction.

  • Reversed-Phase Chromatographic Purification:

    • For final purification, employ reversed-phase column chromatography using C18 silica gel.

    • Prepare a column with C18 silica gel and equilibrate with a suitable mobile phase, such as a methanol-water gradient.

    • Dissolve the semi-purified this compound fraction in the initial mobile phase.

    • Load the sample onto the column and elute with the methanol-water gradient.

    • Collect fractions and monitor for the presence of pure this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Combine the pure this compound fractions and evaporate the solvent to obtain the final purified product.

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction and Purification

Koumidine_Extraction_Workflow start Powdered Gelsemium elegans reflux Methanol Reflux Extraction start->reflux concentrate Concentration (Rotary Evaporator) reflux->concentrate centrifuge Centrifugation concentrate->centrifuge supernatant Supernatant centrifuge->supernatant ph_adjust pH Adjustment to 10 (Ammonia) supernatant->ph_adjust extraction Dichloromethane Extraction ph_adjust->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract silica_col Silica Gel Column Chromatography crude_extract->silica_col semi_pure Semi-purified this compound silica_col->semi_pure rp_col Reversed-Phase C18 Chromatography semi_pure->rp_col pure_this compound Pure this compound rp_col->pure_this compound

Caption: Workflow for this compound extraction and purification.

Diagram 2: Signaling Pathway of this compound at the Synapse

Koumidine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_receptors Receptors presynaptic Presynaptic Terminal postsynaptic Postsynaptic Membrane This compound This compound glyr Glycine Receptor (GlyR) This compound->glyr Agonist gabaar GABAA Receptor This compound->gabaar Positive Allosteric Modulator ion_channel Chloride Ion (Cl-) Channel glyr->ion_channel Opens gabaar->ion_channel Enhances Opening cl_influx Cl- Influx ion_channel->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing (Analgesic & Anxiolytic Effects) hyperpolarization->inhibition

References

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-Tumor Activity of Koumidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumidine is a monoterpenoid indole (B1671886) alkaloid belonging to the koumine-type, naturally found in plants of the genus Gelsemium.[1] While koumine (B8086292), the parent compound, has demonstrated anti-tumor properties, it is associated with a narrow therapeutic window due to relatively low biological activity and high toxicity.[2] Research has focused on semi-synthesizing koumine-like derivatives to enhance anti-tumor efficacy.[2] The proposed anti-tumor mechanism of koumine and its analogues involves the induction of cell cycle arrest, promotion of reactive oxygen species (ROS), and subsequent apoptosis. Key signaling pathways implicated in these processes are the Erk/MAPK and NF-κB pathways.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the anti-tumor activity of this compound and its derivatives. The described assays will enable researchers to assess cytotoxicity, effects on cell cycle progression, induction of apoptosis, and impact on key cancer-related signaling pathways.

Data Presentation: Anti-Proliferative Activity of Koumine

The following table summarizes the anti-proliferative activity of the parent compound, koumine, against various human colon cancer cell lines and a normal colon cell line. This data serves as a benchmark for evaluating the potency of this compound and its derivatives. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM) of Koumine
HT-29Colon Carcinoma>200
HCT-116Colon Carcinoma>200
HCT-15Colon Carcinoma>200
Caco-2Colon Carcinoma>200
NCM-460Normal Colon>200

Data is representative of published findings for the parent compound koumine. Derivatives of koumine have shown significantly higher potency with IC50 values under 10 µM.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HT-29, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add this compound Serial Dilutions incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression. Propidium iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around its IC50 value and a vehicle control for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

CellCycle_Workflow A Seed & Treat Cells with this compound B Harvest Cells A->B C Fix with 70% Ethanol B->C D Stain with Propidium Iodide & RNase A C->D E Analyze by Flow Cytometry D->E F Quantify Cell Cycle Phases (G0/G1, S, G2/M) E->F

Cell Cycle Analysis Workflow
Apoptosis Assay by Annexin V-FITC/PI Staining

This assay quantifies the induction of apoptosis by this compound. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by Annexin V. Propidium Iodide (PI) is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect all cells, including those in the supernatant. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Erk/MAPK and NF-κB Signaling Pathways

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the Erk/MAPK and NF-κB pathways following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Erk, anti-Erk, anti-p-p65, anti-p65, anti-IκBα, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Perform densitometry analysis on the protein bands to quantify changes in protein expression and phosphorylation, normalizing to the loading control.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk Erk->pErk Transcription Gene Transcription pErk->Transcription IKK IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB p65/p50 IκB IKK->NFkB_IkB NFkB p65/p50 (NF-κB) pNFkB p65/p50 NFkB->pNFkB translocation NFkB_IkB->NFkB IκB degradation This compound This compound This compound->Erk inhibits This compound->IKK inhibits pNFkB->Transcription Apoptosis Apoptosis ↑ Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Transcription->CellCycleArrest

This compound's Proposed Mechanism of Action

References

Application Notes and Protocols for Determining Koumidine Receptor Affinity via Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumidine (B2378392) is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the genus Gelsemium.[1][2][3] Like other alkaloids from this genus, such as gelsemine, this compound has been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anxiolytic effects.[4][5] The primary molecular targets for many Gelsemium alkaloids within the central nervous system are inhibitory neurotransmitter receptors, particularly the glycine (B1666218) receptor (GlyR) and the gamma-aminobutyric acid type A receptor (GABA-A R).

These application notes provide a detailed protocol for determining the binding affinity of this compound for the glycine receptor using a competitive radioligand binding assay with [³H]strychnine. Strychnine is a potent and selective antagonist of the glycine receptor, and its radiolabeled form is a standard tool for characterizing the binding of novel ligands to this receptor.

Principle of the Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the glycine receptor. The assay measures the ability of this compound to displace the specific binding of a radiolabeled antagonist, [³H]strychnine, from its binding site on the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value can then be used to calculate the Ki, which represents the affinity of the compound for the receptor.

Data Presentation

The following table summarizes the binding affinities of this compound and related Gelsemium alkaloids for the glycine receptor (α1 subunit) and the GABA-A receptor, as determined by electrophysiological and radioligand binding studies.

CompoundReceptor TargetAssay TypeMeasured Value (IC₅₀)Reference
This compoundGlycine Receptor (α1)Electrophysiology31.5 ± 1.7 µM
GelsemineGlycine Receptor (α1)Electrophysiology55 - 75 µM
GelsevirineGlycine Receptor (α1)Electrophysiology40.6 ± 8.2 µM
This compoundGABA-A ReceptorElectrophysiology142.8 µM
GelsemineGABA-A ReceptorElectrophysiology170.8 µM
GelsevirineGABA-A ReceptorElectrophysiology251.5 µM

Experimental Protocols

Protocol 1: Preparation of Synaptic Membranes from Rodent Spinal Cord

The spinal cord is a rich source of glycine receptors. This protocol describes the preparation of crude synaptic membranes for use in the radioligand binding assay.

Materials:

  • Rodent (rat or mouse) spinal cords

  • Homogenization Buffer: 0.32 M sucrose (B13894) in 50 mM Tris-HCl, pH 7.4, ice-cold

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Euthanize the animals according to approved institutional guidelines and rapidly dissect the spinal cords.

  • Place the spinal cords in ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial and synaptosomal fraction (P2).

  • Discard the supernatant. Resuspend the P2 pellet in ice-cold Assay Buffer.

  • Centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Repeat the wash step (steps 6 and 7) two more times to remove endogenous glycine.

  • After the final wash, resuspend the pellet in a small volume of Assay Buffer.

  • Determine the protein concentration using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [³H]Strychnine Radioligand Binding Assay for this compound Affinity

This protocol details the competitive binding experiment to determine the IC₅₀ and Ki of this compound for the glycine receptor.

Materials:

  • [³H]Strychnine (specific activity ~30-60 Ci/mmol)

  • This compound (unlabeled)

  • Glycine (for determining non-specific binding)

  • Synaptic membrane preparation from Protocol 1

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: Prepare a series of dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.

  • In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]strychnine (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL of synaptic membrane preparation (50-100 µg protein).

    • Non-specific Binding: 50 µL of 1 mM Glycine, 50 µL [³H]strychnine, and 100 µL of synaptic membrane preparation.

    • This compound Competition: 50 µL of each this compound dilution, 50 µL [³H]strychnine, and 100 µL of synaptic membrane preparation.

  • Incubation: Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For the competition experiment, express the binding at each this compound concentration as a percentage of the specific binding in the absence of the competitor.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand ([³H]strychnine).

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Glycine Receptor Signaling Pathway

GlycineReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl⁻ Channel) Glycine->GlyR Binds (Agonist) This compound This compound This compound->GlyR Blocks (Antagonist) Cl_ion Cl⁻ GlyR->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx

Caption: Glycine receptor activation and inhibition by this compound.

Radioligand Binding Assay Workflow

RadioligandAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Prepare Synaptic Membranes (Source of GlyR) Incubation Incubate: Membranes + [³H]Strychnine + this compound MembranePrep->Incubation LigandPrep Prepare Radioligand ([³H]Strychnine) and Competitor (this compound) Dilutions LigandPrep->Incubation Filtration Rapid Filtration (Separate Bound from Free Ligand) Incubation->Filtration Counting Liquid Scintillation Counting (Quantify Bound Radioligand) Filtration->Counting Plotting Plot % Specific Binding vs. [this compound] Counting->Plotting CurveFit Non-linear Regression (Determine IC₅₀) Plotting->CurveFit KiCalc Cheng-Prusoff Equation (Calculate Ki) CurveFit->KiCalc

Caption: Workflow for the competitive radioligand binding assay.

References

Application Notes and Protocols: Electrophysiological Characterization of Koumine's-Modulatory Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine (B8086292), a principal alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest for its potential therapeutic applications, including analgesic and anti-inflammatory effects.[1] Understanding its mechanism of action at the molecular level is crucial for drug development and neuropharmacological research. Electrophysiological techniques, particularly patch-clamp recording, are indispensable tools for elucidating the direct effects of compounds like koumine on ion channel function.

These application notes provide a detailed overview of the electrophysiological methods used to characterize the modulatory effects of koumine on its primary known targets: Glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA-A Rs). While the primary focus of existing research has been on these ligand-gated ion channels, this document also addresses the current knowledge gap regarding koumine's interaction with voltage-gated ion channels.

Data Presentation: Quantitative Effects of Koumine on Ion Channels

The following tables summarize the available quantitative data on the inhibitory effects of koumine on Glycine and GABA-A receptors.

Receptor Subunit Composition Test System IC50 (µM) Reference
Glycine Receptor (GlyR)α1Recombinant (HEK293 cells)31.5 ± 1.7[2]
Glycine Receptor (GlyR)α2Recombinant (HEK293 cells)Similar to α1[2]
Glycine Receptor (GlyR)α3Recombinant (HEK293 cells)Similar to α1[2]
Glycine Receptor (GlyR)Native (Spinal Cord Neurons)Primary Neurons~42[2]

Table 1: Inhibitory Concentrations (IC50) of Koumine on Glycine Receptors.

Receptor Subunit Composition Test System IC50 (µM) Reference
GABA-A Receptor (GABA-A R)α1β2γ2Recombinant (HEK293 cells)~55-75[2]
GABA-A Receptor (GABA-A R)NativeNeuronsNot specified[2]

Table 2: Inhibitory Concentrations (IC50) of Koumine on GABA-A Receptors.

Experimental Protocols

The following are detailed protocols for investigating the modulatory effects of koumine on Glycine and GABA-A receptors using whole-cell patch-clamp electrophysiology.

Protocol 1: Characterization of Koumine's Effect on Glycine Receptors (GlyRs) in HEK293 Cells

This protocol describes the whole-cell voltage-clamp recording from HEK293 cells stably or transiently expressing GlyR subunits (e.g., α1).

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection (for transient expression): Transfect HEK293 cells with a plasmid encoding the desired GlyR subunit (e.g., human α1 GlyR in a pcDNA3.1 vector) using a suitable transfection reagent. For stable cell lines, select with an appropriate antibiotic (e.g., G418) and maintain in culture. To prevent receptor activation by glycine in the culture medium, 10 µM strychnine (B123637) can be added to the selection medium.[3]

  • Plating: Plate cells onto glass coverslips 24-48 hours before recording.

2. Solutions and Reagents:

  • External (Bath) Solution (in mM): 125 NaCl, 5.5 KCl, 0.8 MgCl₂, 3.0 CaCl₂, 20 HEPES, 10 D-glucose. Adjust pH to 7.3 with NaOH.[4]

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH.[4] The use of a cesium-based internal solution helps to block potassium channels and isolate the chloride currents mediated by GlyRs.

  • Agonist Stock Solution: Prepare a 1 M stock solution of glycine in deionized water.

  • Koumine Stock Solution: Prepare a stock solution of koumine (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in the recording solution should be kept low (e.g., <0.1%) to avoid solvent effects.

3. Electrophysiological Recording:

  • Technique: Whole-cell patch-clamp in voltage-clamp mode.

  • Apparatus: A patch-clamp amplifier, micromanipulator, and an inverted microscope with differential interference contrast (DIC) optics.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution at a rate of 1.5-2 mL/min.

    • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply glycine (e.g., at its EC50 concentration, typically around 30 µM for α1 GlyRs) for a short duration (e.g., 2-5 seconds) to elicit a baseline current.

    • To determine the IC50 of koumine, co-apply glycine with increasing concentrations of koumine. Allow for a washout period between applications.

4. Data Analysis:

  • Measure the peak amplitude of the glycine-evoked currents in the absence and presence of different concentrations of koumine.

  • Normalize the current amplitudes in the presence of koumine to the control (glycine alone) response.

  • Plot the normalized current as a function of the logarithm of the koumine concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Investigating Koumine's Modulation of GABA-A Receptors in Cultured Spinal Cord Neurons

This protocol outlines the procedure for recording from primary cultures of spinal cord neurons to study koumine's effect on native GABA-A receptors.

1. Primary Neuron Culture:

  • Source: Spinal cords from embryonic day 13.5-14.5 mice.[5]

  • Dissociation: Dissect spinal cords, remove meninges, and enzymatically and mechanically dissociate the tissue to obtain a single-cell suspension.

  • Plating: Plate the neurons on poly-L-lysine coated glass coverslips in a suitable neuronal culture medium.

  • Maturation: Allow neurons to mature in culture for at least 15 days before recording to ensure expression of mature receptors and formation of synapses.[5]

2. Solutions and Reagents:

  • External (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.[6]

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 EGTA, 10 HEPES, 2 MgCl₂, 2 Mg-ATP. Adjust pH to 7.3 with KOH.[6] The high chloride concentration in the internal solution will result in inward currents at negative holding potentials when GABA-A receptors are activated.

  • Agonist Stock Solution: Prepare a 1 M stock solution of GABA in deionized water.

  • Koumine Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Technique: Whole-cell patch-clamp in voltage-clamp mode.

  • Apparatus and Pipettes: As described in Protocol 1.

  • Recording Procedure:

    • Follow the same initial steps as in Protocol 1 to establish a whole-cell recording from a spinal cord neuron.

    • Clamp the neuron at a holding potential of -70 mV.

    • Apply GABA (e.g., at its EC20-EC50 concentration) to elicit a baseline current.

    • Co-apply GABA with varying concentrations of koumine to assess its modulatory effect.

4. Data Analysis:

  • Analyze the data as described in Protocol 1 to determine the IC50 of koumine for native GABA-A receptors.

Visualization of Experimental Workflows and Signaling Pathways

experimental_workflow_glyr cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection GlyR Subunit Transfection cell_culture->transfection plating Plating on Coverslips transfection->plating setup Whole-Cell Patch-Clamp Setup plating->setup giga_seal Gigaohm Seal Formation setup->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell application Agonist +/- Koumine Application whole_cell->application recording Current Recording application->recording measurement Peak Current Measurement recording->measurement normalization Normalization of Currents measurement->normalization plotting Concentration-Response Curve Plotting normalization->plotting fitting Hill Equation Fitting plotting->fitting ic50 IC50 Determination fitting->ic50

Figure 1. Experimental workflow for determining the IC50 of koumine on Glycine receptors.

signaling_pathway_glyr Glycine Glycine GlyR Glycine Receptor (α-subunits) Glycine->GlyR Binds and Activates Koumine Koumine Koumine->GlyR Inhibits Cl_channel Chloride Channel GlyR->Cl_channel Opens Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization / Inhibition of Neuronal Firing Cl_influx->Hyperpolarization

Figure 2. Signaling pathway of Glycine receptor modulation by koumine.

Koumidine and Voltage-Gated Ion Channels: An Unexplored Frontier

Despite the well-characterized effects of koumine on Glycine and GABA-A receptors, there is a notable absence of published research investigating its direct effects on the major families of voltage-gated ion channels, namely sodium (Nav), potassium (Kv), and calcium (Cav) channels.

  • Voltage-Gated Sodium Channels (Nav): These channels are critical for the initiation and propagation of action potentials. Modulation of Nav channels can significantly impact neuronal excitability. The lack of data on koumine's interaction with Nav channels represents a significant gap in understanding its full pharmacological profile, especially concerning its analgesic properties.

  • Voltage-Gated Potassium Channels (Kv): Kv channels are crucial for setting the resting membrane potential and for the repolarization phase of the action potential. Their modulation can lead to profound changes in neuronal firing patterns.

  • Voltage-Gated Calcium Channels (Cav): Cav channels are involved in a wide array of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.

Future Research Directions:

Given the importance of these voltage-gated ion channels in neuronal function and as drug targets, future research should aim to:

  • Screen Koumine Against a Panel of Voltage-Gated Ion Channels: Employ whole-cell patch-clamp techniques to systematically evaluate the effects of koumine on the main subtypes of Nav, Kv, and Cav channels.

  • Characterize Voltage- and State-Dependence: If any activity is observed, detailed biophysical studies should be conducted to determine if koumine's effects are dependent on the membrane potential or the conformational state (resting, open, or inactivated) of the channel.

  • Investigate Effects on Channel Gating: Analyze the effects of koumine on the activation and inactivation kinetics of the channels.

The following diagram outlines a proposed workflow for such future investigations.

future_research_workflow cluster_screening Initial Screening cluster_characterization Detailed Characterization (if activity is detected) cluster_outcome Outcome start Koumine nav_screen Nav Channel Subtypes start->nav_screen kv_screen Kv Channel Subtypes start->kv_screen cav_screen Cav Channel Subtypes start->cav_screen dose_response Concentration-Response Analysis (IC50/EC50) nav_screen->dose_response kv_screen->dose_response cav_screen->dose_response voltage_dependence Voltage-Dependence of Block dose_response->voltage_dependence state_dependence State-Dependence of Block voltage_dependence->state_dependence gating_kinetics Effects on Gating Kinetics state_dependence->gating_kinetics new_target Identification of Novel Molecular Targets gating_kinetics->new_target mechanism Elucidation of Analgesic/Other Mechanisms new_target->mechanism

Figure 3. Proposed workflow for investigating koumine's effects on voltage-gated ion channels.

Conclusion

Koumine is a potent modulator of inhibitory ligand-gated ion channels, specifically Glycine and GABA-A receptors. The electrophysiological protocols outlined in these application notes provide a robust framework for quantifying these interactions and for further elucidating the molecular determinants of koumine's activity. The significant lack of data on koumine's effects on voltage-gated ion channels highlights a critical area for future research that could uncover novel mechanisms of action and expand the potential therapeutic applications of this intriguing natural product.

References

Application Notes & Protocols: Synthesis and SAR Studies of Novel Koumidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumidine (B2378392) is a sarpagine-type monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus. These alkaloids have garnered significant interest from the scientific community due to their complex, cage-like architecture and a wide range of pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[1] However, the therapeutic potential of natural this compound is often limited by its modest potency or undesirable toxicological profile.

This has prompted the exploration of novel semi-synthetic derivatives to improve efficacy and safety. By systematically modifying the functional groups on the this compound scaffold, Structure-Activity Relationship (SAR) studies can elucidate the chemical features crucial for biological activity. These studies are vital for the rational design of new, potent, and selective therapeutic agents. Recent efforts have focused on modifications at the indole, piperidine (B6355638), and vinyl moieties of the parent structure, leading to derivatives with significantly enhanced antiproliferative activity against various cancer cell lines.[2][3]

These application notes provide detailed protocols for the semi-synthesis of novel this compound derivatives and their subsequent in vitro evaluation, offering a framework for SAR-driven drug discovery.

Section 1: Semi-Synthesis of this compound Derivatives

The chemical structure of this compound offers several sites for modification, including the N1=C2 imine bond, the N4 nitrogen of the piperidine ring, and the aromatic indole ring.[2] The following protocol is a representative example for the synthesis of an N1-C2 addition derivative, a class of modifications shown to significantly enhance antiproliferative activity.[2][3]

Experimental Workflow: Synthesis of N1-C2 Derivatives

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve this compound in Anhydrous THF add_reagent Add Nucleophilic Reagent (e.g., Phenyl Lithium) at -78°C start->add_reagent warm Warm to Room Temperature add_reagent->warm stir Stir for 2-4 hours (Monitor by TLC) warm->stir quench Quench with Saturated Ammonium Chloride stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na2SO4), Filter, and Concentrate extract->dry purify Purify via Silica Gel Column Chromatography dry->purify end end purify->end Final Product G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement seed Seed Cancer Cells in 96-well Plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Add Serial Dilutions of this compound Derivatives incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read Measure Absorbance at 570 nm add_dmso->read end end read->end Calculate IC50 Values G cluster_n This compound This compound Derivative IKK IKK This compound->IKK Inhibits Erk Erk This compound->Erk Inhibits IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Survival, Proliferation, Inflammation) Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->Erk Erk->Nucleus Translocation

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Koumidine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the total synthesis of Koumidine. The content is structured to address specific challenges that may be encountered during key experimental stages, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for the total synthesis of this compound?

A1: The total synthesis of this compound, as reported by Tanja and coworkers in 2019, involves a multi-step sequence starting from readily available materials. The key transformations include a highly diastereoselective 1,3-dipolar cycloaddition to form the core tropane (B1204802) skeleton, a subsequent reduction, a palladium-catalyzed intramolecular coupling to construct a piperidine (B6355638) ring, a Wittig reaction, and a final Fischer indole (B1671886) synthesis to complete the natural product.[1]

Q2: What are the most critical, yield-defining steps in the this compound synthesis?

A2: Based on the reported synthesis, the following steps are crucial for maximizing the overall yield:

  • 1,3-Dipolar Cycloaddition: The initial cycloaddition sets the stereochemistry of the core structure. Achieving high diastereoselectivity is key to avoiding tedious separation of isomers later in the synthesis.

  • Palladium-Catalyzed Intramolecular Coupling: The formation of the tetracyclic intermediate via this coupling is a complex transformation that can be sensitive to reaction conditions.

  • Fischer Indole Synthesis: As the final step, the efficiency of this reaction directly impacts the yield of the final product.

Q3: Are there any known large-scale synthesis protocols for this compound?

A3: The synthesis reported by Tanja was conducted on a gram scale, indicating its potential for producing significant quantities of this compound for further research.[1]

Troubleshooting Guides

Low Yield in the 1,3-Dipolar Cycloaddition of trans-2-Methylene-1,3-dithiolane 1,3-dioxide and 3-Oxidopyridinium Betaine (B1666868)

Problem: The initial 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired tropane skeleton.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Instability of 3-Oxidopyridinium Betaine The 3-oxidopyridinium betaine can be unstable. Ensure it is freshly prepared or properly stored. Consider generating it in situ.
Suboptimal Reaction Temperature The reaction may be sensitive to temperature. If the reaction is sluggish, a slight increase in temperature may improve the rate. Conversely, if decomposition is observed, lowering the temperature may be necessary.
Incorrect Stoichiometry Carefully check the stoichiometry of the reactants. An excess of one reactant may be beneficial, but a large excess could lead to side reactions.
Solvent Effects The polarity of the solvent can influence the reaction rate and selectivity. Consider screening different solvents (e.g., toluene, THF, acetonitrile) to find the optimal conditions.
Formation of Regioisomers This reaction is known to produce a mixture of regioisomers. While the desired diastereomer is formed with high selectivity, the formation of regioisomers can lower the yield of the target molecule. Chromatographic separation of the subsequent dithiolanes is necessary.[1]

Experimental Protocol: Diastereoselective 1,3-Dipolar Cycloaddition (Analogous System)

A solution of trans-2-methylene-1,3-dithiolane 1,3-dioxide in a suitable solvent (e.g., CH2Cl2) is added to a solution of the 3-oxidopyridinium betaine at room temperature. The reaction is stirred for several hours and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Note: The specific conditions for the this compound synthesis may vary. This protocol is based on similar reported reactions.

Logical Workflow for Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition

G start Low Yield in Cycloaddition check_reagents Verify Purity and Stability of Reactants start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_stoch Optimize Stoichiometry optimize_temp->optimize_stoch Temperature Optimized optimize_solvent Screen Solvents optimize_stoch->optimize_solvent Stoichiometry Optimized analyze_isomers Analyze for Regioisomer Formation optimize_solvent->analyze_isomers Solvent Optimized solution Improved Yield analyze_isomers->solution Isomers Accounted For

Caption: Troubleshooting workflow for the 1,3-dipolar cycloaddition step.

Inefficient Palladium-Catalyzed Intramolecular Coupling

Problem: The palladium-catalyzed intramolecular coupling of the vinyl iodide and the ketone is not proceeding to completion or is giving a low yield of the tetracyclic product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Deactivation The Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Ligand Choice The choice of phosphine (B1218219) ligand is critical. If using Pd(PPh3)4, ensure it is of high quality. Other phosphine ligands could be screened if the reaction is not efficient.
Base Strength and Solubility Potassium phenoxide is used as the base. Its solubility and reactivity can be influenced by the solvent. Ensure the base is sufficiently soluble and active. The use of crown ethers might improve the solubility of the base.
Reaction Temperature and Time This type of coupling often requires elevated temperatures to proceed at a reasonable rate. Monitor the reaction over time to determine the optimal reaction duration.
Substrate Purity Impurities in the starting material can poison the catalyst. Ensure the vinyl iodide ketone substrate is of high purity.

Experimental Protocol: Palladium-Catalyzed Intramolecular Coupling (General Procedure)

To a solution of the vinyl iodide ketone in anhydrous THF under an inert atmosphere is added potassium phenoxide and a catalytic amount of Pd(PPh3)4. The mixture is heated to reflux and stirred for several hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition vinyl_iodide Vinyl Iodide vinyl_iodide->oxidative_addition vinyl_pd_complex Vinyl-Pd(II)-Iodo Complex oxidative_addition->vinyl_pd_complex transmetalation Transmetalation (Enolate Exchange) vinyl_pd_complex->transmetalation enolate Ketone Enolate enolate->transmetalation dialkyl_pd_complex Dialkyl-Pd(II) Complex transmetalation->dialkyl_pd_complex reductive_elimination Reductive Elimination dialkyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Tetracyclic Product reductive_elimination->product

References

Technical Support Center: Overcoming Low Solubility of Koumidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Koumidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid with the chemical formula C19H22N2O[1][2]. It is structurally characterized by a complex, polycyclic framework[3][4]. Like many alkaloids, this compound exhibits low solubility in aqueous solutions, which can significantly hinder its bioavailability and therapeutic efficacy in preclinical and clinical studies[4]. Overcoming this challenge is crucial for developing effective drug delivery systems and obtaining reliable experimental results.

Q2: What are the primary reasons for this compound's low aqueous solubility?

A2: The low aqueous solubility of this compound can be attributed to several factors inherent to its molecular structure:

  • High Molecular Weight and Complex Structure: this compound has a relatively large and rigid molecular structure, which can make it difficult for water molecules to effectively solvate it[5].

  • Lipophilic Nature: The presence of a large nonpolar surface area contributes to its lipophilicity, favoring dissolution in organic solvents over water[5][6].

  • Crystalline Structure: In its solid state, this compound likely forms a stable crystalline lattice, and the energy required to break this lattice for dissolution in water can be substantial.

Q3: What are the most common strategies to enhance the solubility of this compound?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications[7][8]:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area-to-volume ratio, which can enhance the dissolution rate[5][6][7].

    • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can improve its wettability and dissolution[9].

  • Chemical Modifications:

    • pH Adjustment: As an alkaloid with basic nitrogen atoms, the solubility of this compound can be significantly increased by lowering the pH of the aqueous solution to form a more soluble salt.

    • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic compound like this compound[5][6].

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the this compound molecule, increasing its apparent solubility in water[6][8].

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer during my experiment.

  • Possible Cause: The pH of your buffer is too high for this compound to remain in its soluble, protonated form. The concentration of this compound may also exceed its solubility limit in the chosen buffer.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your aqueous solution is sufficiently low to maintain this compound in its protonated, more soluble salt form. An acidic pH is generally preferable for alkaloids.

    • Determine pKa (if unknown): If the pKa of this compound is not available, perform a titration experiment to determine it. This will help in selecting an appropriate buffer pH.

    • Reduce Concentration: If possible, lower the working concentration of this compound to below its saturation point in the current buffer.

    • Introduce a Co-solvent: Consider adding a small percentage of a biocompatible co-solvent such as ethanol, propylene (B89431) glycol, or DMSO to your buffer system to increase solubility[7]. Be mindful of the potential effects of the co-solvent on your experimental system.

Issue 2: The dissolution rate of my solid this compound is too slow for my in vitro assay.

  • Possible Cause: The particle size of the this compound powder is too large, limiting the surface area available for dissolution.

  • Troubleshooting Steps:

    • Particle Size Reduction: Employ micronization techniques such as jet milling or high-pressure homogenization to reduce the particle size of the this compound powder[7]. This will increase the surface area and facilitate a faster dissolution rate.

    • Use of Surfactants: Incorporate a small amount of a non-ionic surfactant (e.g., Tween 80, Polysorbate 80) into your dissolution medium. Surfactants can lower the surface tension between the solid this compound and the aqueous medium, promoting wetting and dissolution[8][10].

    • Prepare a Solid Dispersion: For future experiments, consider preparing a solid dispersion of this compound with a hydrophilic carrier. This can significantly enhance the dissolution rate[9].

Quantitative Data Summary

The following tables provide illustrative data on the solubility of this compound in various solvents and the effectiveness of different solubility enhancement techniques. Note: This data is hypothetical and intended for comparative purposes.

Table 1: Solubility of this compound in Different Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)
Water80.1< 0.1
Ethanol24.65.2
Propylene Glycol32.03.8
DMSO46.712.5
pH 4.0 Buffer78.51.5
pH 7.4 Buffer78.5< 0.1

Table 2: Effect of Co-solvents on this compound Solubility in Aqueous Solution (pH 7.4) at 25°C

Co-solventConcentration (% v/v)Apparent Solubility (mg/mL)Fold Increase
None0< 0.1-
Ethanol100.5> 5
Ethanol201.2> 12
Propylene Glycol100.4> 4
Propylene Glycol200.9> 9

Experimental Protocols

Protocol 1: Solubility Enhancement of this compound via pH Adjustment

  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, and borate (B1201080) buffers).

  • Sample Preparation: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Centrifuge the samples to pellet the undissolved this compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the measured solubility of this compound as a function of pH to determine the optimal pH for solubilization.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (B1172386) (e.g., 1:1, 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in purified water with gentle heating and stirring.

  • Complexation:

    • Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

    • Continue stirring the mixture at a constant temperature for an extended period (e.g., 48-72 hours) to facilitate complex formation.

  • Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

    • Determine the apparent solubility of the complex in water following the procedure outlined in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_analysis Analysis This compound This compound Powder pH_adjust pH Adjustment This compound->pH_adjust Cosolvent Co-solvent Addition This compound->Cosolvent Complexation Complexation (e.g., Cyclodextrin) This compound->Complexation Solvent Aqueous Buffer Solvent->pH_adjust Solvent->Cosolvent Solvent->Complexation Equilibrate Equilibrate (24-48h) pH_adjust->Equilibrate Cosolvent->Equilibrate Complexation->Equilibrate Separate Centrifuge & Filter Equilibrate->Separate Quantify Quantify (HPLC) Separate->Quantify Result Solubility Data Quantify->Result signaling_pathway This compound This compound ROS ROS Production This compound->ROS promotes NFkB NF-κB Pathway ROS->NFkB activates MAPK ERK/p38 MAPK Pathway ROS->MAPK activates Proliferation Cell Proliferation NFkB->Proliferation inhibits Apoptosis Apoptosis NFkB->Apoptosis promotes MAPK->Proliferation inhibits MAPK->Apoptosis promotes

References

Preventing degradation of Koumidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Koumidine to minimize degradation and ensure the integrity of your research.

Troubleshooting Guide

Issue: I am seeing unexpected or inconsistent results in my experiments.

  • Question: Could the stability of my this compound be a factor?

    • Answer: Yes, degradation of this compound can lead to the presence of impurities, which may interfere with your experiments. It is crucial to ensure that the compound has been stored under appropriate conditions to maintain its purity and activity.

  • Question: How can I check if my this compound has degraded?

    • Answer: A common method to assess the purity of a compound is High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your stored this compound to that of a new, pure sample, you can identify the presence of degradation products.

  • Question: What should I do if I suspect my this compound has degraded?

    • Answer: If you suspect degradation, we recommend obtaining a new, certified pure sample of this compound for your experiments. Do not use the suspect material, as it can lead to unreliable and irreproducible results.

Issue: The physical appearance of my this compound has changed (e.g., color change, clumping).

  • Question: Does a change in the physical appearance of this compound indicate degradation?

    • Answer: Yes, a change in color or consistency can be an indicator of chemical degradation. This compound is typically a solid, and any significant deviation from its original appearance should be a cause for concern.

  • Question: What could have caused the change in appearance?

    • Answer: Exposure to light, elevated temperatures, or humidity can accelerate the degradation of chemical compounds. Review your storage conditions to ensure they align with the recommended guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. While many products are stable at room temperature for shipping, for long-term storage, refrigeration (2-8 °C) is recommended.[1][2][3] For extended storage, keeping it in a freezer at -20°C is also a viable option.[4]

Q2: How sensitive is this compound to light?

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods, as the solvent can promote degradation through hydrolysis or other reactions. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C or -80°C) and protected from light. The stability in solution will depend on the solvent used, pH, and storage temperature.

Q4: What are the potential degradation pathways for this compound?

A4: As an indole (B1671886) alkaloid, this compound is susceptible to degradation through several pathways, primarily oxidation and hydrolysis. The indole ring is electron-rich and can be oxidized, leading to the formation of various degradation products. The ester and other functional groups present in the molecule can be susceptible to hydrolysis, especially in the presence of moisture or at non-neutral pH.

Data Summary

The following table summarizes the key environmental factors that can influence the stability of this compound, based on general principles of chemical stability for pharmaceutical compounds.

FactorPotential Impact on this compound StabilityRecommended Mitigation
Temperature Higher temperatures accelerate the rate of chemical degradation.Store at recommended cool temperatures (2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
Light Exposure to UV and visible light can cause photodegradation.Store in amber or opaque containers to protect from light.
Humidity Moisture can promote hydrolysis of susceptible functional groups.Store in a tightly sealed container in a dry environment or desiccator.
pH Non-neutral pH can catalyze hydrolysis or other degradation reactions.If in solution, maintain a neutral pH unless otherwise specified for a particular application.
Oxygen The indole nucleus can be susceptible to oxidation.Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of highly pure material.

Experimental Protocols

Protocol: Assessing this compound Purity and Degradation by HPLC

This protocol provides a general method for analyzing the purity of this compound and detecting potential degradation products using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound sample (stored)

  • This compound reference standard (new, high-purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

2. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample and the reference standard into separate vials.

  • Dissolve each in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Filter the solutions through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. The exact gradient should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).

4. Analysis:

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the stored this compound sample.

  • Compare the chromatograms. The presence of additional peaks in the sample chromatogram, which are not present in the reference standard chromatogram, indicates the presence of impurities or degradation products.

  • The purity of the sample can be estimated by calculating the peak area of this compound as a percentage of the total peak area of all components.

Visualizations

Troubleshooting this compound Degradation start Inconsistent Experimental Results or Physical Change in this compound check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage improper_storage Improper Storage Conditions Identified check_storage->improper_storage analytical_test Perform Analytical Purity Test (e.g., HPLC) improper_storage->analytical_test No correct_storage Implement Correct Storage Procedures improper_storage->correct_storage Yes degradation_confirmed Degradation Confirmed? analytical_test->degradation_confirmed new_sample Discard Old Sample and Obtain New, Pure this compound degradation_confirmed->new_sample Yes end Proceed with Experiment degradation_confirmed->end No new_sample->correct_storage correct_storage->end Hypothetical Degradation Pathway for an Indole Alkaloid This compound This compound (Indole Alkaloid) Oxidation Oxidation (e.g., via air, light) This compound->Oxidation Hydrolysis Hydrolysis (e.g., via moisture) This compound->Hydrolysis Oxidized_Products Oxidized Degradation Products (e.g., N-oxides, hydroxylated indoles) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Degradation Products Hydrolysis->Hydrolyzed_Products Experimental Workflow for HPLC Analysis start Start prep_sample Prepare this compound Sample and Reference Standard start->prep_sample setup_hplc Set Up HPLC System (Mobile Phase, Column, Detector) prep_sample->setup_hplc inject_ref Inject Reference Standard setup_hplc->inject_ref inject_sample Inject this compound Sample inject_ref->inject_sample analyze Analyze Chromatograms (Compare Peaks and Purity) inject_sample->analyze end End analyze->end

References

Technical Support Center: Koumidine (Warfarin) Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of koumidine (B2378392) (warfarin) using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of warfarin (B611796)?

A1: Impurities in warfarin can originate from the synthesis process or degradation. Common synthesis-related impurities include unreacted starting materials such as 4-hydroxycoumarin (B602359) and benzylideneacetone.[1][2] Degradation products can also be present, which may include hydroxylated isomers of warfarin (e.g., 6-, 7-, and 8-hydroxywarfarin) and products from hydrolysis or oxidation.[3][] Forced degradation studies have shown that warfarin is relatively stable under acidic conditions but can degrade in alkaline and oxidative environments.[5]

Q2: Which chromatographic modes are suitable for warfarin purification?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for warfarin purification due to the polar nature of the warfarin sodium salt.[5] Normal-phase chromatography (NPC) and supercritical fluid chromatography (SFC) are also viable options, particularly for the separation of enantiomers (R- and S-warfarin) and structurally similar isomers.[3][5] SFC, in particular, offers advantages in terms of higher throughput and easier solvent removal.[6][7]

Q3: How can I improve the separation of warfarin from its closely related impurities?

A3: To enhance resolution, you can optimize several chromatographic parameters. For RP-HPLC, adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to a buffered aqueous phase) and pH is critical.[8] Using a lower pH can suppress the ionization of silanol (B1196071) groups on the column, reducing peak tailing for basic compounds.[9] For complex mixtures of isomers, supercritical fluid chromatography (SFC) has demonstrated excellent performance, providing rapid separation of warfarin and its hydroxylated isomers.[3]

Q4: What are the key considerations when scaling up an analytical HPLC method to a preparative scale for warfarin purification?

A4: When scaling up, the primary goal is to balance productivity, yield, and purity.[10] Key considerations include:

  • Column Dimensions: Increase the column's internal diameter to increase loading capacity while keeping the length the same to maintain resolution.[5]

  • Particle Size: Larger particle sizes (10–20 µm) are often preferred for preparative work to avoid high backpressure.[5]

  • Mobile Phase: The mobile phase composition should ideally remain the same. For preparative scale, using a single solvent or simple mixtures without additives like acids or bases is more practical and cost-effective.[5]

  • Loading Capacity: This needs to be determined experimentally by performing a loading study to find the maximum amount of crude material that can be loaded without compromising purity.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My warfarin peak is tailing or fronting. What are the possible causes and how can I fix it?

Answer: Poor peak shape can significantly impact purity and yield. Here’s a breakdown of the causes and solutions:

ProblemPossible CausesSuggested Solutions
Peak Tailing Secondary Interactions: Interaction of warfarin with active silanol groups on the silica-based column packing.- Use a highly deactivated, end-capped column.- Lower the mobile phase pH to suppress silanol ionization.[9]- Add a buffer to the mobile phase to maintain a consistent pH.[9]
Column Overload: Injecting too much sample can lead to tailing, especially for basic compounds.- Reduce the sample concentration or injection volume.- Use a column with a higher loading capacity (wider diameter or larger particle size).[9]
Column Bed Deformation: A void at the column inlet or channeling in the packed bed.- If using a guard column, replace it.- If the problem persists, replace the analytical/preparative column.
Peak Fronting Column Overload: Injecting a high concentration of the sample can saturate the stationary phase.- Dilute the sample or reduce the injection volume.[11]
Sample Solvent Effects: Dissolving the sample in a solvent stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.[12]
Column Collapse: Using a mobile phase with a pH outside the column's stable range.- Ensure the mobile phase pH is within the manufacturer's recommended range for the column.[13]
Issue 2: Low Recovery of Purified Warfarin

Question: I am experiencing low yield of warfarin after purification. What could be the reasons and how can I improve recovery?

Answer: Low recovery can be attributed to several factors throughout the purification process.

Possible CausesSuggested Solutions
Sample Precipitation on the Column: Warfarin may precipitate at the column head if the sample solvent is incompatible with the mobile phase or if the concentration is too high.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Consider reducing the sample concentration.[12]
Irreversible Adsorption: Strong, non-specific binding of warfarin to the stationary phase.- Modify the mobile phase by adding organic modifiers or changing the pH.- If using affinity chromatography, ensure elution conditions are optimal to disrupt binding.[14]
Incomplete Elution: The mobile phase may not be strong enough to elute all the warfarin from the column.- Increase the percentage of the organic solvent in the mobile phase during the elution step.- For gradient elution, ensure the final mobile phase composition is strong enough to elute all components.[15]
Degradation on the Column: Some stationary phases can be acidic or basic, potentially causing degradation of sensitive compounds.- Test the stability of warfarin on the chosen stationary phase by performing a hold study on the column.[16]
Sub-optimal Fraction Collection: Incorrectly set fraction collection parameters can lead to loss of product.- Optimize the peak detection threshold and collection window to ensure the entire peak is collected.- Perform a trial run and analyze small fractions across the expected elution time to pinpoint the product peak.
Issue 3: Inadequate Separation of Warfarin from Impurities

Question: I am unable to achieve baseline separation between my warfarin peak and a closely eluting impurity. What can I do to improve the resolution?

Answer: Improving resolution is key to obtaining high-purity warfarin.

Possible CausesSuggested Solutions
Sub-optimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.- For RP-HPLC: Systematically vary the organic solvent (acetonitrile vs. methanol) and the percentage of organic modifier. A 10% decrease in the organic solvent can roughly double the retention time, potentially improving separation.[17]- Fine-tune the pH of the mobile phase, as small changes can alter the retention of ionizable compounds like warfarin and some impurities.[8]
Inappropriate Stationary Phase: The column chemistry may not be suitable for the specific separation challenge.- If separating isomers, consider a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase, which offers different selectivity compared to standard C18 columns.- For enantiomeric separations, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are effective for warfarin enantiomers.[5]
High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.- Reduce the flow rate. This generally increases efficiency and improves resolution, although it will also increase the run time.
Temperature Effects: Temperature can influence selectivity.- If your system has a column oven, try varying the temperature (e.g., 25°C, 30°C, 40°C) to see if it improves the separation.
Complex Mixture of Isomers: The impurity may be a structural or stereoisomer that is very difficult to separate.- Consider using supercritical fluid chromatography (SFC), which has been shown to provide superior resolution for warfarin and its hydroxylated isomers in a shorter time frame.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various chromatographic methods for warfarin analysis and purification.

Table 1: Preparative Chiral SFC Performance

ParameterValueReference
Recovery Rate (tR-1) 93.04%[6]
Recovery Rate (tR-2) 97.58%[6]
tR-1 and tR-2 refer to the two enantiomers of warfarin.

Table 2: Analytical Method Parameters for Warfarin and Related Compounds

ParameterMethodValueReference
Linearity Range RP-HPLC40-160 µg/mL[8]
Accuracy (Recovery) RP-HPLC99.15% - 99.95%[8]
Limit of Detection (LOD) Chiral HPLC-FLDR-warfarin: 0.0674 ppmS-warfarin: 0.0897 ppm[12]
Limit of Quantification (LOQ) Chiral HPLC-FLDR-warfarin: 0.225 ppmS-warfarin: 0.298 ppm[12]
Recovery from Plasma HPLC99%[18]

Experimental Protocols

Protocol 1: Preparative Chiral Separation of Warfarin Enantiomers by HPLC

This protocol is based on a scalable analytical method.

  • Column: DAICEL CHIRALPAK® IG (20 µm particle size).[5]

  • Mobile Phase: 100% Methanol.[5]

  • Flow Rate: Start with an analytical flow rate (e.g., 1 mL/min for a 4.6 mm ID column) and scale up geometrically for the preparative column.[5]

  • Temperature: Ambient (e.g., 25°C).[5]

  • Detection: UV at 220 nm.[5]

  • Sample Preparation: Dissolve the crude racemic warfarin in the mobile phase (methanol) to the highest possible concentration without causing precipitation.

  • Loading Study:

    • Perform a series of injections with increasing volumes onto the preparative column.

    • Collect fractions for each run and analyze their purity using an analytical HPLC method.

    • Determine the maximum load that provides the desired purity of the separated enantiomers.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal, collecting the two separate enantiomer peaks.

  • Post-Purification: Evaporate the methanol from the collected fractions to obtain the purified R- and S-warfarin.

Protocol 2: Reversed-Phase HPLC Purification of Warfarin from Synthesis Impurities

This protocol is a general guideline for purifying warfarin from starting materials and byproducts.

  • Column: C8 or C18 reversed-phase column with a suitable particle size for preparative work (e.g., 5-10 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or an appropriate buffer (e.g., 50 mM sodium phosphate, pH 3.0).[8]

    • Solvent B: Acetonitrile or Methanol.[8]

  • Elution: A gradient elution is often effective. For example, start with a lower percentage of Solvent B and gradually increase it to elute warfarin, leaving more polar impurities (like 4-hydroxycoumarin) to elute earlier and less polar impurities to elute later.

  • Flow Rate: Determined by the column dimensions.

  • Detection: UV at a wavelength where warfarin and expected impurities absorb (e.g., 280 nm).[8]

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions. If solubility is an issue, a stronger solvent like DMSO can be used, but the injection volume should be kept small to avoid peak distortion.

  • Purification Run: Inject the sample and collect fractions corresponding to the warfarin peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions.

  • Solvent Removal: Remove the mobile phase solvents, which may involve evaporation followed by lyophilization if the sample is in a buffered aqueous solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Chromatographic Purification cluster_post_purification Post-Purification crude_sample Crude Warfarin (from synthesis or commercial source) dissolution Dissolve in appropriate solvent (e.g., mobile phase) crude_sample->dissolution filtration Filter sample (0.45 µm) dissolution->filtration injection Inject sample onto preparative column filtration->injection separation Elute with optimized mobile phase (isocratic/gradient) injection->separation detection Monitor eluent with UV detector separation->detection collection Collect fractions based on peak elution detection->collection purity_check Analyze fraction purity (analytical HPLC) collection->purity_check pooling Pool pure fractions purity_check->pooling solvent_removal Remove solvent (e.g., rotary evaporation) pooling->solvent_removal final_product Pure Warfarin solvent_removal->final_product troubleshooting_logic start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? resolution Poor Resolution? peak_shape->recovery No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Also Yes recovery->resolution No recovery_solutions Check sample solubility Optimize elution conditions Ensure complete elution Check for on-column degradation recovery->recovery_solutions Yes resolution_solutions Optimize mobile phase Change stationary phase Reduce flow rate Consider alternative technique (SFC) resolution->resolution_solutions Yes peak_shape_solutions Adjust mobile phase pH Reduce sample load Check sample solvent Change column tailing->peak_shape_solutions fronting->peak_shape_solutions

References

Technical Support Center: Managing Off-Target Effects of Koumidine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, mitigating, and managing potential off-target effects of Koumidine in cellular assays. The following information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus.[1][2][3] Its primary known mechanisms of action involve the modulation of inhibitory neurotransmitter receptors in the central nervous system.[4] Specifically, related compounds like koumine (B8086292) and gelsemine (B155926) have been shown to interact with γ-aminobutyric acid type A (GABA-A) receptors and glycine (B1666218) receptors (GlyR).[4][5] It is crucial to consider that while these are the reported primary targets, the full spectrum of its biological activity, including potential off-target effects, may not be fully characterized.

Q2: What are off-target effects and why are they a concern when using this compound?

Off-target effects occur when a compound, such as this compound, interacts with cellular components other than its intended biological target.[6][7] These unintended interactions can lead to a range of issues, including:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cytotoxicity that is unrelated to the on-target activity.[7][8]

  • Lack of reproducibility: Off-target effects can vary between different cell lines and experimental conditions, leading to inconsistent results.[7]

Given that this compound is a complex natural product, the potential for off-target interactions should be carefully considered in any experimental design.

Q3: What are the initial signs that I might be observing off-target effects with this compound in my cellular assay?

Several indicators may suggest the presence of off-target effects:

  • Inconsistent results with other inhibitors: If a structurally different inhibitor of the same target produces a different phenotype than this compound, this could point to off-target activity.[6]

  • Discrepancy with genetic validation: If the phenotype observed with this compound treatment is not replicated by genetic knockdown or knockout of the intended target, off-target effects are a likely cause.[6][7]

  • Unexpected cellular responses: Observing changes in signaling pathways or cellular processes that are not known to be downstream of the intended target.[8]

  • High cytotoxicity at low concentrations: Significant cell death at concentrations where the on-target effect is not expected to be saturated can be a red flag.[8]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.

Issue 1: High background or non-specific effects in the assay.

  • Possible Cause: The concentration of this compound may be too high, leading to binding to lower-affinity off-targets.[7][9] Another possibility is that the compound itself interferes with the assay technology (e.g., autofluorescence).[10]

  • Troubleshooting Steps:

    • Perform a dose-response curve: Titrate this compound to determine the lowest effective concentration that elicits the desired on-target effect.[7][9]

    • Run assay interference controls: Test this compound in a cell-free version of your assay to check for direct interference with assay reagents or readouts.[8]

    • Use appropriate controls: Include vehicle-only (e.g., DMSO) controls and, if possible, a structurally related but inactive compound.[7]

Issue 2: The observed phenotype does not match the known function of the intended target.

  • Possible Cause: The phenotype is likely mediated by one or more off-targets of this compound.

  • Troubleshooting Steps:

    • Orthogonal validation: Use a different method to inhibit the target, such as a structurally unrelated small molecule inhibitor or a genetic approach (siRNA, shRNA, or CRISPR/Cas9).[11] If the phenotype is not recapitulated, it suggests an off-target effect of this compound.

    • Target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your cellular context at the concentrations used.[6][7]

    • Phenotypic screening: Compare the cellular phenotype induced by this compound to a library of compounds with known mechanisms of action to identify potential off-target pathways.[12]

Issue 3: Results are not consistent across different cell lines.

  • Possible Cause: The expression levels of the on-target or off-target proteins may differ between cell lines, leading to varied responses.[7]

  • Troubleshooting Steps:

    • Confirm target expression: Use techniques like Western blotting or qPCR to verify that the intended target is expressed at similar levels in all cell lines used.[7]

    • Characterize off-target expression: If a specific off-target is suspected, assess its expression levels across the different cell lines.

    • Use multiple cell lines: Testing in a panel of well-characterized cell lines can help to identify cell type-specific effects and provide a broader understanding of this compound's activity.

Data Summary Tables

Table 1: Key Pharmacological Data for this compound-Related Alkaloids

CompoundTarget Receptor(s)EffectIC50 (µM)Reference
KoumineGABA-A, GlycineModulation142.8 (GABA-A)[4]
GelsemineGABA-A, GlycineModulation170.8 (GABA-A)[4]
GelsevirineGABA-A, GlycineModulation251.5 (GABA-A)[4]

Note: Data for this compound itself is limited in the public domain. The data presented here for related compounds can provide insights into potential biological activities.

Table 2: Troubleshooting Checklist for Off-Target Effects

CheckpointYes/NoAction
Have you performed a full dose-response curve?Determine the EC50/IC50 for the on-target effect.
Are you using the lowest effective concentration?This minimizes the risk of engaging lower-affinity off-targets.
Have you included a negative control compound?A structurally similar, inactive analog is ideal.
Is the observed phenotype consistent with genetic knockdown/knockout of the target?If not, the effect is likely off-target.
Have you confirmed target engagement in your cells?Use methods like CETSA to verify binding.
Have you tested for assay interference?Run cell-free controls to rule out artifacts.

Experimental Protocols

Protocol 1: Genetic Validation using CRISPR/Cas9 Knockout

Objective: To determine if the genetic removal of the intended target protein recapitulates the phenotype observed with this compound treatment.[6]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

  • Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot, qPCR, or sequencing of the target locus.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to its target protein in intact cells.[6][7]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures. The binding of this compound is expected to stabilize the target protein, making it more resistant to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

experimental_workflow cluster_observation Initial Observation cluster_validation Validation Steps cluster_interpretation Interpretation A Phenotype Observed with this compound B Dose-Response Curve A->B 1. Optimize Concentration C Orthogonal Inhibition (e.g., siRNA) B->C 2. Compare with Genetic Controls D Target Engagement (e.g., CETSA) C->D 3. Confirm Target Binding E On-Target Effect Confirmed D->E If phenotype matches and target is engaged F Potential Off-Target Effect D->F If phenotype differs or target is not engaged

Caption: A logical workflow for investigating potential off-target effects.

signaling_pathway This compound This compound Target Intended Target (e.g., GlyR) This compound->Target On-Target Binding OffTarget Off-Target (Unknown Protein) This compound->OffTarget Off-Target Binding Downstream_On Expected Downstream Signaling Target->Downstream_On Downstream_Off Unexpected Downstream Signaling OffTarget->Downstream_Off Phenotype_On Expected Phenotype Downstream_On->Phenotype_On Phenotype_Off Observed Phenotype (Potentially Mixed) Downstream_On->Phenotype_Off Downstream_Off->Phenotype_Off

Caption: Signaling pathways illustrating on-target vs. off-target effects.

References

Technical Support Center: Optimizing Warfarin (Coumadin) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing warfarin (B611796) (often referred to by the brand name Coumadin) dosage in your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for warfarin in rodent models?

A starting dose for warfarin in rodent models can vary depending on the species and the desired level of anticoagulation. For mice, a common starting point is 2 mg/kg administered over 24 hours, often dissolved in the drinking water.[1] In rats, doses ranging from 0.125 mg/kg/day to 0.25 mg/kg/day have been shown to produce effective anticoagulation.[2] It is crucial to start with a conservative dose and adjust based on regular monitoring of anticoagulant effect.

Q2: How should I administer warfarin to my animals?

Warfarin can be administered through several routes, with oral gavage and dissolution in drinking water being the most common for achieving systemic anticoagulation.[1][3] Intraperitoneal and subcutaneous injections are also used.[4] The choice of administration route may depend on the experimental design and the desired pharmacokinetic profile. Administration in drinking water offers a less stressful method for the animals but may lead to less precise dosing if water consumption varies.

Q3: How do I monitor the anticoagulant effect of warfarin in my in vivo studies?

The most common method for monitoring warfarin's effect is by measuring the prothrombin time (PT), which is reported as the International Normalized Ratio (INR). The INR standardizes PT results across different laboratories and reagents. Blood samples are typically collected to perform this test. For rodents, this may involve tail vein or retro-orbital sampling. Portable INR test meters can also be used for quick assessments with a small blood sample.

Q4: What is the target INR range for in vivo studies?

The target INR range depends on the specific aims of the study. For general anticoagulation, a target INR of 2.0 to 3.0 is often aimed for, similar to the therapeutic range in humans. For studies investigating conditions that require more intense anticoagulation, such as mechanical heart valves, a higher target range of 2.5 to 3.5 might be necessary. It's essential to establish the target range for your specific experimental model and scientific question.

Q5: My animals are not reaching the target INR. What could be the problem?

Several factors can contribute to "warfarin resistance" or a sub-therapeutic INR:

  • Inadequate Dosing: The initial dose may be too low for the specific animal strain or individual.

  • Poor Absorption: Issues with the formulation or route of administration can lead to poor bioavailability.

  • Dietary Factors: High intake of Vitamin K, found in green leafy vegetables, can counteract the effect of warfarin. Ensure the animal diet is consistent and low in Vitamin K.

  • Drug Interactions: Other compounds administered to the animals could interfere with warfarin metabolism.

  • Genetic Factors: Variations in the genes encoding for enzymes that metabolize warfarin (like CYP2C9) and its target, VKORC1, can significantly impact dose requirements.

Q6: I'm observing bleeding in my animals. What should I do?

Bleeding is the most common and serious side effect of warfarin. If you observe signs of bleeding (e.g., hematomas, blood in urine or feces, lethargy), you should:

  • Stop Warfarin Administration Immediately.

  • Measure the INR: This will quantify the level of over-anticoagulation.

  • Administer Vitamin K1: Vitamin K1 is the antidote for warfarin toxicity and can be administered to reverse the anticoagulant effect.

  • Provide Supportive Care: Depending on the severity of the bleeding, other supportive measures may be necessary.

It is crucial to have a plan in place for managing bleeding complications before starting your experiments.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
High variability in INR between animals Inconsistent drug intake (if in drinking water)Individual differences in metabolismVariations in dietInaccurate blood sampling or testingSwitch to oral gavage for precise dosing.Ensure a standardized, low Vitamin K diet for all animals.Review and standardize blood collection and INR measurement techniques.Increase the frequency of INR monitoring.
INR is too high (above target range) Dose is too high.Increased drug absorption or decreased metabolism.Concurrent illness or stress in the animal.Interaction with other administered drugs.Withhold one or more doses of warfarin.Reduce the subsequent maintenance dose.Review animal health and other medications.Monitor INR more frequently until stable.
INR is too low (below target range) Dose is too low.Poor drug compliance (if in drinking water).High Vitamin K content in the diet.Drug interaction reducing warfarin's effect.Increase the warfarin dose incrementally.Confirm consistent water intake or switch to gavage.Analyze the animal chow for Vitamin K content.Review all co-administered substances.

Quantitative Data Summary

Table 1: Warfarin Dosage and INR in Rodent Models

Animal Model Warfarin Dose Route of Administration Resulting INR Reference
CD-1 Mice2 mg/kg per 24 hoursIn drinking water~2.0 - 3.0 after 24-30 hours
Wistar Rats90 µg/kg/day for 7 daysIntragastric2.96 ± 0.28
Wistar Rats180 µg/kg/day for 7 daysIntragastric4.26 ± 0.31
Wistar Rats270 µg/kg/day for 7 daysIntragastric6.33 ± 0.42
Sprague-Dawley Rats0.125 mg/kg/dayNot specifiedStatistically significant antithrombotic activity
Sprague-Dawley Rats0.25 mg/kg/dayNot specifiedEffective anticoagulation

Experimental Protocols

Protocol 1: Induction and Monitoring of Anticoagulation in Mice

This protocol is adapted from a study inducing warfarin-associated intracerebral hemorrhage.

  • Animal Model: Male CD-1 mice, 12-16 weeks old.

  • Warfarin Preparation: Dissolve a 5 mg Coumadin (warfarin sodium) tablet in 375 mL of tap water. This provides a concentration for a daily intake of approximately 2 mg/kg for a 40g mouse consuming 15 mL of water per 100g of body weight in 24 hours.

  • Administration: Provide the warfarin-containing drinking water to the mice.

  • Monitoring:

    • Establish a baseline INR for each mouse before starting warfarin administration.

    • At desired time points (e.g., 24 and 30 hours after starting warfarin), collect blood samples for INR measurement.

    • Adjust the duration of warfarin administration to achieve the target INR range.

Visualizations

Warfarin_Pathway cluster_liver Hepatocyte Vitamin K (oxidized) Vitamin K (oxidized) VKORC1 VKORC1 Vitamin K (oxidized)->VKORC1 reduction Vitamin K (reduced) Vitamin K (reduced) Inactive Clotting Factors Inactive Clotting Factors Vitamin K (reduced)->Inactive Clotting Factors carboxylation VKORC1->Vitamin K (reduced) Warfarin Warfarin Warfarin->VKORC1 inhibits Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Active Clotting Factors\n(II, VII, IX, X) Active Clotting Factors (II, VII, IX, X) Coagulation Cascade Coagulation Cascade Active Clotting Factors\n(II, VII, IX, X)->Coagulation Cascade Active Clotting Factors Active Clotting Factors Inactive Clotting Factors->Active Clotting Factors Thrombus Formation Thrombus Formation Coagulation Cascade->Thrombus Formation

Caption: Warfarin's mechanism of action in the liver.

Experimental_Workflow start Start Experiment animal_prep Animal Acclimatization & Baseline INR Measurement start->animal_prep dose_calc Calculate Initial Warfarin Dose animal_prep->dose_calc admin Warfarin Administration (e.g., Drinking Water or Gavage) dose_calc->admin monitoring Regular INR Monitoring admin->monitoring in_range INR in Target Range? monitoring->in_range adjust_dose Adjust Warfarin Dose in_range->adjust_dose No endpoint Proceed with Experimental Endpoint in_range->endpoint Yes adjust_dose->admin stop End Experiment endpoint->stop

Caption: Workflow for in vivo warfarin dose optimization.

References

Addressing batch-to-batch variability of extracted Koumidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of extracted Koumidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid. It is one of the major alkaloids found in plants of the Gelsemium genus, particularly Gelsemium elegans Benth.[1] The roots, stems, and leaves of this plant are known to contain significant amounts of this compound and related alkaloids.

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in this compound extracts primarily stems from two sources:

  • Raw Material Variation: The chemical composition of Gelsemium elegans can vary significantly based on factors such as the geographical origin of the plant, climate, harvest time, and storage conditions.[2]

  • Processing Inconsistencies: Variations in the extraction and purification processes, including the choice of solvent, extraction time, temperature, and chromatographic methods, can lead to significant differences in the yield and purity of this compound between batches.[3]

Q3: What are the key pharmacological activities of this compound?

A3: this compound has been reported to exhibit a range of pharmacological activities, including analgesic (pain-relieving), anti-inflammatory, and anxiolytic (anti-anxiety) effects.[2] Research suggests that this compound acts as a partial agonist of the mu-opioid receptor (MOR) and an antagonist of the M3 muscarinic receptor.

Q4: Which analytical techniques are most suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common and accessible method for quantifying this compound.[4] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete Extraction: The solvent may not be effectively penetrating the plant material, or the extraction time may be insufficient. 2. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 3. Degradation of this compound: Exposure to high temperatures or extreme pH during extraction can lead to the degradation of the alkaloid.1. Improve Extraction Efficiency: Ensure the plant material is finely ground to increase surface area. Consider using extraction techniques like sonication or reflux to enhance solvent penetration. Increase the extraction time or perform multiple extraction cycles. 2. Optimize Solvent System: Methanol (B129727) is a commonly used solvent for initial extraction. A sequential extraction with solvents of increasing polarity may improve yield. 3. Control Extraction Conditions: Avoid excessive heat during solvent evaporation. Maintain a neutral or slightly basic pH during the extraction process.
Low Purity of this compound Extract 1. Co-extraction of Other Alkaloids: Gelsemium elegans contains numerous other alkaloids (e.g., gelsemine, gelsenicine) with similar chemical properties that can be co-extracted. 2. Presence of Non-Alkaloidal Impurities: Pigments, lipids, and other plant metabolites can contaminate the extract. 3. Ineffective Chromatographic Separation: The chosen stationary and mobile phases may not be providing adequate resolution.1. Employ Multi-Step Purification: An initial acid-base extraction can help to separate alkaloids from neutral impurities. 2. Utilize Appropriate Chromatography: Silica (B1680970) gel column chromatography is effective for initial purification. For higher purity, Reversed-Phase HPLC or High-Speed Counter-Current Chromatography (HSCCC) can be employed. 3. Optimize Chromatographic Conditions: Experiment with different solvent gradients and column types to achieve better separation of this compound from other co-eluting compounds.
Inconsistent Results Between Batches 1. Variability in Plant Material: As mentioned in the FAQs, the source and handling of the plant material are major sources of variation. 2. Lack of Standardized Protocol: Minor deviations in the experimental procedure can lead to significant differences in the final product.1. Standardize Raw Material: If possible, source plant material from a single, reputable supplier. Implement standardized procedures for drying, grinding, and storing the plant material. 2. Develop and Adhere to a Standard Operating Procedure (SOP): Document every step of the extraction and purification process, including solvent volumes, extraction times, temperatures, and chromatographic parameters.

Data Presentation

The following tables summarize quantitative data on this compound extraction and purification.

Table 1: Comparison of Extraction Methods for Alkaloids from Medicinal Plants

Extraction Method Average Alkaloid Yield (%) Average Purity (%) Extraction Time Solvent Consumption
Maceration1.5 - 2.0~8048 hoursHigh
Soxhlet Extraction2.0 - 2.5~856 hoursHigh
Ultrasound-Assisted Extraction (UAE)2.2 - 2.7>8530 minutesModerate
Microwave-Assisted Extraction (MAE)2.5 - 3.0>8810 minutesLow
Accelerated Solvent Extraction (ASE)2.6 - 3.1>8815 minutesLow

Note: Data is generalized from studies on various medicinal plants and may vary for this compound extraction.

Table 2: Purity of this compound Obtained by Different Chromatographic Methods

Chromatographic Method Stationary Phase Typical Mobile Phase Achievable Purity
Silica Gel Column ChromatographySilica Gel (100-200 mesh)Dichloromethane (B109758)/Methanol gradient80-90%
Reversed-Phase HPLCC18Methanol/Water or Acetonitrile/Water with additives (e.g., formic acid)>95%
High-Speed Counter-Current Chromatography (HSCCC)Two-phase solvent system (e.g., Methyl tert-butyl ether/acetonitrile/water)Not applicable>95%

Data compiled from various sources on alkaloid purification.

Experimental Protocols

Protocol 1: Methanol Reflux and Liquid-Liquid Extraction of this compound

This protocol is adapted from a method for extracting alkaloids from Gelsemium elegans.

  • Preparation of Plant Material: Grind dried and powdered Gelsemium elegans plant material (roots, stems, or leaves) to pass through a 40-100 mesh sieve.

  • Methanol Reflux Extraction:

    • Add the powdered plant material to a round-bottom flask.

    • Add 75% methanol at a ratio of 1:5 (w/v) (e.g., 1 kg of plant material to 5 L of 75% methanol).

    • Reflux the mixture for 2 hours.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the extracts and recover the methanol under reduced pressure to obtain a concentrated solution.

  • Acid-Base Liquid-Liquid Extraction:

    • Adjust the pH of the concentrated extract to 2-3 with 2M HCl.

    • Extract the acidic solution with dichloromethane three times to remove neutral and weakly basic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with dichloromethane three times.

    • Combine the dichloromethane layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

    • Evaporate the dichloromethane under reduced pressure to obtain the crude alkaloid extract.

  • Purification by Column Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column (100-200 mesh).

    • Elute the column with a gradient of dichloromethane and methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent to obtain purified this compound.

  • Further Purification (Optional):

    • For higher purity, the this compound-rich fraction can be further purified using Reversed-Phase HPLC or HSCCC.

Mandatory Visualizations

Logical Workflow for Troubleshooting this compound Extraction

G cluster_0 Problem Identification cluster_1 Cause Analysis cluster_2 Solutions start Start: Batch Variability Observed low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity inconsistent_results Inconsistent Results start->inconsistent_results incomplete_extraction Incomplete Extraction? low_yield->incomplete_extraction suboptimal_solvent Suboptimal Solvent? low_yield->suboptimal_solvent degradation Degradation? low_yield->degradation co_extraction Co-extraction of Impurities? low_purity->co_extraction ineffective_chromatography Ineffective Chromatography? low_purity->ineffective_chromatography variable_plant_material Variable Plant Material? inconsistent_results->variable_plant_material protocol_deviation Protocol Deviation? inconsistent_results->protocol_deviation optimize_extraction Optimize Extraction Parameters (Time, Temp, Method) incomplete_extraction->optimize_extraction test_solvents Test Different Solvents/Ratios suboptimal_solvent->test_solvents control_conditions Control pH and Temperature degradation->control_conditions multi_step_purification Implement Multi-step Purification co_extraction->multi_step_purification optimize_chromatography Optimize Chromatography (Column, Mobile Phase) ineffective_chromatography->optimize_chromatography standardize_material Standardize Raw Material Sourcing variable_plant_material->standardize_material implement_sop Implement and Adhere to SOP protocol_deviation->implement_sop

A troubleshooting workflow for addressing batch-to-batch variability in this compound extraction.

Signaling Pathway of this compound via Mu-Opioid Receptor (MOR)

G This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds as partial agonist G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channel G_protein->GIRK Activates MAPK_pathway MAPK Pathway (e.g., ERK, JNK) G_protein->MAPK_pathway Modulates cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia MAPK_pathway->Analgesia G This compound This compound M3R M3 Muscarinic Receptor This compound->M3R Acts as antagonist Gq_protein Gq Protein M3R->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release ER->Ca_release Cellular_Response Modulation of Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

References

Technical Support Center: Enhancing the Oral Bioavailability of Koumidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the oral bioavailability of Koumidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

A1: The primary challenge in the oral delivery of this compound, an active alkaloid from Gelsemium elegans, is its poor aqueous solubility and low oral bioavailability. This limits its therapeutic potential and necessitates the development of advanced formulation strategies to improve its absorption from the gastrointestinal tract.

Q2: What are the promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have shown promise in improving the oral bioavailability of this compound and other poorly soluble drugs. These include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility and dissolution rate.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can enhance its absorption by increasing surface area and potentially utilizing lymphatic transport pathways.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine oil-in-water emulsions in the gastrointestinal tract, keeping the drug in a solubilized state for better absorption.

Troubleshooting Guides

Cyclodextrin Inclusion Complexation

Q3: We are preparing this compound-HP-β-CD inclusion complexes using the solvent evaporation method, but the resulting complex shows low complexation efficiency. What could be the issue?

A3: Low complexation efficiency can arise from several factors. Here are some troubleshooting steps:

  • Molar Ratio: Ensure the molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD) is optimized. A 1:1 molar ratio is a common starting point, but this may need to be adjusted based on experimental results.

  • Solvent Selection: The choice of solvent is crucial for dissolving both this compound and HP-β-CD. A common solvent for both, such as a methanol-water mixture, is often used. Incomplete dissolution of either component will lead to poor complexation.

  • Evaporation Rate: The rate of solvent evaporation can influence the formation of the inclusion complex. Too rapid evaporation may not allow sufficient time for the inclusion process to occur. A slower, controlled evaporation process, for instance, using a rotary evaporator at a controlled temperature and pressure, is recommended.

  • pH of the Medium: The pH of the solution can affect the ionization state of this compound and its ability to enter the cyclodextrin cavity. Experiment with different pH values to find the optimal condition for complexation.

Nanoparticle Formulation (Solid Lipid Nanoparticles - SLNs)

Q4: We are preparing this compound-loaded SLNs using the hot homogenization followed by ultrasonication method, but the particle size is too large and the polydispersity index (PDI) is high. What are the possible reasons?

A4: Achieving a small and uniform particle size is critical for the performance of SLNs. Here are some common issues and solutions:

  • Homogenization Speed and Time: Inadequate homogenization speed or duration can result in larger, non-uniform particles. Increase the homogenization speed and/or extend the homogenization time.

  • Ultrasonication Power and Time: Similar to homogenization, the power and duration of ultrasonication are critical for reducing particle size. Optimize these parameters for your specific formulation.

  • Surfactant Concentration: The concentration of the surfactant is crucial for stabilizing the nanoparticles and preventing aggregation. Insufficient surfactant can lead to larger particles and a high PDI. Conversely, excessive surfactant can also be problematic. A systematic optimization of the surfactant concentration is recommended.

  • Lipid and Drug Concentration: High concentrations of lipid or drug can lead to increased viscosity and difficulty in forming small nanoparticles. Try reducing the concentration of the solid lipid or the amount of this compound being loaded.

  • Cooling Rate: The rate at which the hot nanoemulsion is cooled can affect the crystallization of the lipid and the final particle size. Rapid cooling (e.g., using an ice bath) is generally preferred to obtain smaller particles.

Q5: The drug entrapment efficiency of our this compound SLNs is low. How can we improve it?

A5: Low entrapment efficiency is a common challenge. Consider the following factors:

  • Drug Solubility in the Lipid: The solubility of this compound in the molten solid lipid is a key determinant of entrapment efficiency. Select a lipid in which this compound has high solubility.

  • Partitioning of the Drug: During the homogenization process, the drug may partition into the external aqueous phase, especially if it has some water solubility. Optimizing the formulation (e.g., by adjusting the pH of the aqueous phase to suppress the ionization of this compound) can help to keep the drug in the lipid phase.

  • Lipid Crystallinity: The crystalline nature of the solid lipid can lead to drug expulsion upon cooling and storage. Using a blend of lipids to create a less ordered crystalline structure can sometimes improve drug loading and prevent expulsion.

Caco-2 Cell Permeability Assays

Q6: We are performing a Caco-2 cell permeability assay with a this compound formulation, and the transepithelial electrical resistance (TEER) values are dropping significantly during the experiment. What does this indicate and how can we address it?

A6: A significant drop in TEER values suggests a loss of cell monolayer integrity, which can invalidate the permeability results. Here's how to troubleshoot this issue:

  • Formulation Cytotoxicity: The formulation itself, including the excipients (e.g., surfactants, co-solvents), may be toxic to the Caco-2 cells at the tested concentration. It is crucial to perform a cytotoxicity assay (e.g., MTT assay) on the formulation to determine a non-toxic concentration for the permeability study.

  • Compound Cytotoxicity: this compound itself might be cytotoxic at the tested concentration. Determine the cytotoxicity of the pure compound on Caco-2 cells.

  • Osmolality of the Transport Buffer: Ensure that the osmolality of the transport buffer containing your formulation is within the physiological range (typically 290-310 mOsm/kg) to avoid osmotic stress on the cells.

  • pH of the Transport Buffer: The pH of the transport buffer should also be within a physiological range (typically pH 6.5-7.4 for the apical side and pH 7.4 for the basolateral side).

Q7: The apparent permeability coefficient (Papp) values for our this compound formulation are highly variable between experiments. How can we improve the reproducibility?

A7: High variability in Papp values is a common issue in Caco-2 assays. Here are some factors to consider:

  • Cell Monolayer Consistency: Ensure that the Caco-2 cell monolayers are consistently grown and differentiated. This includes using cells within a specific passage number range, maintaining a consistent seeding density, and allowing for a consistent differentiation period (typically 21 days). Monitor the TEER values of the monolayers before each experiment to ensure they are within an acceptable range.

  • Analytical Method Validation: The analytical method used to quantify this compound in the donor and receiver compartments must be fully validated for accuracy, precision, linearity, and sensitivity in the transport buffer matrix.

  • Sink Conditions: It is important to maintain sink conditions in the receiver compartment throughout the experiment. This means that the concentration of the drug in the receiver compartment should not exceed 10% of the concentration in the donor compartment. If sink conditions are not maintained, the calculated Papp value may be underestimated. You may need to increase the volume of the receiver compartment or sample more frequently.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can significantly affect its bidirectional transport and lead to variability. Consider performing bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) and including a P-gp inhibitor (e.g., verapamil) to assess the role of efflux.[1][2]

Data Presentation

Table 1: Solubility of this compound and this compound-HP-β-CD Inclusion Complex.

CompoundSolubility in Water (mg/mL)Fold Increase
Raw this compound0.70 ± 0.02-
This compound/HP-β-CD (1:1)36.64 ± 0.5852.34

Data from a study on this compound/HP-β-CD inclusion complexes.[3]

Table 2: In Vitro Release of this compound from Different Formulations.

Time (h)Raw this compound (% Released)This compound/HP-β-CD (% Released)
0.535.2 ± 2.150.1 ± 3.5
148.6 ± 2.865.4 ± 4.2
260.1 ± 3.578.9 ± 5.1
472.3 ± 4.290.2 ± 5.8
680.5 ± 5.195.6 ± 6.2

Data represents the cumulative release of this compound in phosphate (B84403) buffer (pH 6.8) at 37°C.[3]

Table 3: Pharmacokinetic Parameters of this compound and this compound-HP-β-CD Inclusion Complex after Oral Administration in Rats (Dose: 50 mg/kg).

FormulationCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)Relative Bioavailability (%)
Raw this compound22.83 ± 15.620.33 ± 0.2058.7 ± 10.2100
This compound/HP-β-CD49.93 ± 15.090.30 ± 0.23129.8 ± 25.6221.1

AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax.[3]

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex (Solvent Evaporation Method)
  • Dissolution: Dissolve an accurately weighed amount of this compound and a corresponding molar equivalent of HP-β-CD in a suitable solvent (e.g., 50% methanol (B129727) in water).

  • Stirring: Stir the solution at room temperature for a specified period (e.g., 24 hours) to ensure complete dissolution and allow for inclusion complex formation.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure until a solid residue is formed.

  • Drying: Further dry the solid complex in a vacuum oven at a specified temperature (e.g., 60°C) for 24 hours to remove any residual solvent.

  • Characterization: Pulverize the dried complex and store it in a desiccator. Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Scanning Electron Microscopy (SEM) to confirm the formation of the inclusion complex.

Protocol 2: In Vitro Drug Release Study (Dialysis Bag Method)
  • Preparation: Accurately weigh a specific amount of the this compound formulation (e.g., equivalent to 5 mg of this compound) and place it inside a dialysis bag (with an appropriate molecular weight cut-off).

  • Setup: Suspend the sealed dialysis bag in a beaker containing a known volume of dissolution medium (e.g., 500 mL of phosphate buffer, pH 6.8).

  • Conditions: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and stir at a constant speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the dissolution medium (e.g., 5 mL) for analysis.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Analysis: Analyze the collected samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use healthy adult male Sprague-Dawley rats (or another appropriate strain) weighing between 200-250 g. Acclimatize the animals for at least one week before the experiment.

  • Dosing: Fast the rats overnight (with free access to water) before oral administration of the this compound formulation at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -20°C or lower until analysis.

  • Sample Preparation: Prior to analysis, perform a protein precipitation or liquid-liquid extraction on the plasma samples to extract this compound.

  • Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t₁/₂), using appropriate pharmacokinetic software.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome This compound This compound (Poor Solubility) Formulation Formulation Strategy (e.g., Cyclodextrin Complexation) This compound->Formulation Optimized_Formulation Optimized this compound Formulation Formulation->Optimized_Formulation Solubility Solubility & Dissolution Studies Optimized_Formulation->Solubility Release In Vitro Release Profile Optimized_Formulation->Release Permeability Caco-2 Permeability Assay Optimized_Formulation->Permeability Animal_Study Oral Administration to Rats Optimized_Formulation->Animal_Study PK_Analysis Pharmacokinetic Analysis Animal_Study->PK_Analysis Bioavailability Enhanced Bioavailability PK_Analysis->Bioavailability Improved_Therapeutic_Potential Improved Therapeutic Potential Bioavailability->Improved_Therapeutic_Potential

Caption: Experimental workflow for enhancing this compound's bioavailability.

Intestinal_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream K_Formulation This compound Formulation K_Solubilized Solubilized this compound K_Formulation->K_Solubilized Dissolution Passive_Diffusion Passive Diffusion K_Solubilized->Passive_Diffusion Absorption OCT Organic Cation Transporters (OCTs) K_Solubilized->OCT Uptake Metabolism CYP450 Metabolism Passive_Diffusion->Metabolism Systemic_Circulation Systemic Circulation Passive_Diffusion->Systemic_Circulation OCT->Metabolism Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->K_Solubilized Efflux Metabolism->Pgp Metabolism->Systemic_Circulation To Circulation

Caption: Potential intestinal absorption and efflux pathways of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Koumine and Gelsemine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Koumine (B8086292) and Gelsemine, the two principal indole (B1671886) alkaloids isolated from plants of the genus Gelsemium.[1][2] Both compounds are recognized for a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects.[3][4][5] However, their clinical utility is constrained by a narrow therapeutic index.[3][6] This document summarizes their mechanisms of action, comparative efficacy based on experimental data, and key experimental protocols used in their evaluation.

Mechanism of Action: A Complex Interaction with Inhibitory Neurotransmission

The primary mechanism of action for both Koumine and Gelsemine involves the modulation of major inhibitory neurotransmitter receptors in the central nervous system (CNS): the Glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A receptor (GABAAR).[1][7]

  • Glycine Receptor (GlyR) Interaction : Both alkaloids demonstrate a higher potency for GlyRs compared to GABAARs.[1] Electrophysiological studies show that Koumine and Gelsemine inhibit currents through GlyRs.[1][7] However, the functional outcome of this interaction is complex. Some studies classify them as competitive antagonists at these receptors.[7] In contrast, other research indicates that they act as orthosteric agonists of spinal GlyRs. This agonistic action is proposed to stimulate the synthesis of the neurosteroid allopregnanolone (B1667786), which subsequently acts as a positive allosteric modulator of GABAARs, enhancing inhibitory neurotransmission and producing analgesic effects.[2][8][9]

  • GABA-A Receptor (GABAAR) Interaction : Koumine and Gelsemine are significantly less potent inhibitors of GABAARs.[1][7] The analgesic and anxiolytic effects are partly attributed to the downstream modulation of GABAARs by allopregnanolone.[8][10]

  • Other Molecular Targets :

    • Koumine : Has been shown to interact with the translocator protein (18 kDa) (TSPO), contributing to its analgesic and anti-inflammatory effects.[11][12] It also ameliorates neuroinflammation by activating the Nrf2/HO-1 pathway, which modulates microglia polarization.[13]

    • Gelsemine : Has been identified as an inhibitor of the transglutaminase 2 (TG2) enzyme, which may underlie its neuroprotective effects against beta-amyloid (Aβ) toxicity.[14]

The primary signaling pathway implicated in the analgesic and anxiolytic effects of both compounds is illustrated below.

G cluster_neuron Spinal Neuron Kou_Gel Koumine / Gelsemine GlyR Glycine Receptor (GlyR) Kou_Gel->GlyR Binds (Agonist) HSOR 3α-HSOR Activation GlyR->HSOR Allo Allopregnanolone (Biosynthesis) HSOR->Allo GABAAR GABAA Receptor (Positive Modulation) Allo->GABAAR Effect Neuronal Hyperpolarization (Analgesia, Anxiolysis) GABAAR->Effect

Caption: Proposed shared signaling pathway for Koumine and Gelsemine.[2][8]

Comparative Efficacy and Potency

Quantitative data from electrophysiological and toxicological studies reveal differences in the potency and safety profiles of Koumine and Gelsemine. Koumine generally exhibits slightly higher potency at inhibitory receptors and a better safety profile in terms of acute toxicity.

Table 1: Comparative Inhibitory Concentration (IC₅₀) on Neuroreceptors

Compound Target Receptor IC₅₀ (µM) Source
Koumine Glycine Receptor (GlyR) 9.587 [1]
Glycine Receptor (α1GlyR) 31.5 [7]
GABA-A Receptor (GABAAR) 142.8 [1][15]
Gelsemine Glycine Receptor (GlyR) 10.36 [1]

| | GABA-A Receptor (GABAAR) | 170.8 |[1][15] |

Table 2: Comparative Acute Toxicity (LD₅₀)

Compound Animal Model Route of Administration LD₅₀ (mg/kg) Source
Koumine Mice Intraperitoneal (i.p.) 99 [16]

| Gelsemine | Mice | Intraperitoneal (i.p.) | 56 |[16][17] |

Experimental Protocols: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a standard and reliable method for screening peripheral analgesic activity. It assesses a compound's ability to reduce visceral pain, which is induced by the intraperitoneal injection of an irritant like acetic acid.[18][19][20]

Objective: To evaluate the peripheral analgesic efficacy of a test compound by quantifying the reduction in the number of abdominal constrictions (writhes) in mice.

Methodology:

  • Animal Acclimatization: Male and female BALB/c mice are acclimated to the laboratory environment for a specified period (e.g., 3 days) before the experiment.[18] On the test day, they are placed in individual observation cages for at least 10-60 minutes.[18][21]

  • Grouping and Administration: Animals are randomly divided into groups (n=6-12 per group):

    • Vehicle Control (e.g., normal saline, ethanol/water mixture)

    • Positive Control (e.g., Diclofenac 20 mg/kg, Aspirin)[19][20]

    • Test Groups (Koumine or Gelsemine at various doses, e.g., 0.5 g/kg, 1 g/kg)[19] The test compounds or vehicle are typically administered orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes before the induction of pain.[18]

  • Induction of Writhing: Visceral pain is induced by an intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg).[18][19]

  • Observation and Data Collection: Immediately after the acetic acid injection, the number of writhes is counted for a set period, typically 15-20 minutes. A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[18]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group using the following formula:

    • % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

    • Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test.[21]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimate 1. Animal Acclimatization Group 2. Grouping & Dosing (Vehicle, Positive Control, Test Compound) Acclimate->Group Induce 3. Induce Pain (i.p. Acetic Acid Injection) Group->Induce Observe 4. Observe & Count Writhes (15-20 min period) Induce->Observe Analyze 5. Calculate % Inhibition & Statistical Analysis Observe->Analyze

Caption: Workflow for the Acetic Acid-Induced Writhing Test.[18][19]

Summary and Conclusion

Koumine and Gelsemine are pharmacologically similar alkaloids from Gelsemium elegans that primarily modulate inhibitory neurotransmission via Glycine and GABA-A receptors.[1][7]

  • Efficacy : Both compounds exhibit potent analgesic, anti-inflammatory, and neuroprotective properties in various preclinical models.[4][6][22] Quantitative data suggests that Koumine is slightly more potent than Gelsemine in its interaction with both GlyR and GABAAR.[1][15]

  • Toxicity : Both alkaloids are highly toxic, which is a major barrier to their clinical development.[3][17] However, toxicological data indicates that Koumine (LD₅₀ = 99 mg/kg in mice) has a wider safety margin than Gelsemine (LD₅₀ = 56 mg/kg in mice).[16]

  • Mechanism : While sharing a primary signaling pathway involving GlyR-mediated synthesis of allopregnanolone, they also possess distinct molecular targets (TSPO for Koumine, TG2 for Gelsemine) that may contribute to differences in their overall pharmacological profiles.[11][14]

References

Koumidine vs. Morphine for Neuropathic Pain: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of koumidine (B2378392) and morphine for the relief of neuropathic pain, targeted at researchers, scientists, and professionals in drug development. The following sections detail the mechanistic actions, experimental data, and methodologies associated with each compound.

I. Overview

Neuropathic pain, a chronic condition arising from nerve damage, presents a significant therapeutic challenge. Morphine, a potent opioid agonist, has long been a cornerstone of pain management, yet its efficacy in neuropathic pain is often limited, and its use is associated with significant side effects and the potential for tolerance and paradoxical hyperalgesia.[1][2][3] this compound, an alkaloid derived from Gelsemium elegans, has emerged as a promising non-opioid alternative, demonstrating significant analgesic and anti-inflammatory properties in preclinical models of neuropathic pain.[4][5]

II. Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the efficacy of this compound and morphine in animal models of neuropathic pain.

Table 1: Analgesic Efficacy in Neuropathic Pain Models

CompoundAnimal ModelPain AssessmentEffective Dose RangeMaximum Possible Effect (%MPE) or Pain ReductionReference
This compound Chronic Constriction Injury (CCI)Mechanical Allodynia (von Frey)0.28 - 7 mg/kg (s.c.)Significant reduction in paw withdrawal threshold
CCI & L5 Spinal Nerve Ligation (L5 SNL)Thermal Hyperalgesia, Mechanical AllodyniaNot specifiedDose-dependently reversed thermal hyperalgesia and mechanical allodynia
Postoperative Pain (POP)Mechanical Allodynia, Thermal Hyperalgesia0.28 - 7 mg/kg (s.c.)Dose-dependent increase in MWT and TWL
Morphine CCI & Spared Nerve Injury (SNI)Mechanical Allodynia, Mechanical Hyperalgesia, Cold Allodynia6 mg/kg (s.c.)Attenuated hypersensitivity for up to 1.5 hours
Spinal Cord Injury (SCI)Mechanical and Cold Allodynia2 - 6 mg/kg (s.c.)Robustly attenuated allodynia for at least 2 hours
CCISpinal Neuronal Activity0.3 mg/kgMinimal effective dose to reduce spontaneous and evoked activity
Sciatic Nerve Ligation (SNL)Not specified50 mg/kgIneffective in reversing limb-use abnormality

Table 2: Effects on Inflammatory Mediators

CompoundModelMeasured MediatorEffectReference
This compound CCI Rat Spinal CordPro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Reduced production
Postoperative Pain Rat Spinal CordPro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Suppressed expression
Morphine CCI Rat Spinal CordNLRP3 InflammasomeAmplifies activation
CCI Rat Spinal CordInterleukin-1β (IL-1β)Associated with increased release via NLRP3 inflammasome

III. Experimental Protocols

A. Animal Models of Neuropathic Pain
  • Chronic Constriction Injury (CCI) of the Sciatic Nerve: As described in studies on both this compound and morphine, this model involves the loose ligation of the common sciatic nerve in rats. This procedure induces a state of chronic peripheral nerve inflammation and injury, leading to measurable behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

  • Spared Nerve Injury (SNI): This model, used in morphine studies, involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in a consistent and long-lasting neuropathic pain state.

  • L5 Spinal Nerve Ligation (L5 SNL): Utilized in this compound research, this model involves the tight ligation of the L5 spinal nerve, producing mechanical allodynia and thermal hyperalgesia.

  • Photochemically-Induced Spinal Cord Injury (SCI): In this model for central neuropathic pain, a photosensitive dye is injected intravenously, followed by focused light exposure on the spinal cord to induce ischemic injury.

B. Behavioral Pain Assays
  • Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) is determined as the minimal force required to elicit a withdrawal response.

  • Thermal Hyperalgesia: Measured by assessing the latency of paw withdrawal from a radiant heat source. A shorter withdrawal latency indicates thermal hypersensitivity.

  • Cold Allodynia: Evaluated by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and measuring the duration of the response (e.g., licking, lifting).

C. Molecular and Cellular Analyses
  • Immunofluorescence Staining and Western Blot Analysis: These techniques were used to assess the activation of microglia (Iba-1 marker) and astrocytes (GFAP marker) in the spinal cord dorsal horn.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Employed to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in spinal cord tissue.

  • Quantitative Real-Time Polymerase Chain Reaction (qPCR): Used to examine the expression of genes related to microglial M1 polarization.

IV. Signaling Pathways and Experimental Workflow

A. Signaling Pathways

The mechanisms of action for this compound and morphine in the context of neuropathic pain are distinct. This compound appears to exert its effects through the modulation of neuroinflammation and neurosteroidogenesis, while morphine acts primarily through opioid receptors but also engages pathways that can paradoxically enhance pain.

Koumidine_Signaling_Pathway cluster_this compound This compound cluster_Cellular_Targets Cellular Targets cluster_Downstream_Effects Downstream Effects This compound This compound TSPO TSPO (Translocator Protein) This compound->TSPO Activates Microglia Activated Microglia (M1 Polarization) This compound->Microglia Inhibits Astrocytes Activated Astrocytes This compound->Astrocytes Inhibits Allopregnanolone ↑ Allopregnanolone (Neurosteroid) TSPO->Allopregnanolone ProInflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->ProInflammatory_Cytokines Astrocytes->ProInflammatory_Cytokines Analgesia Analgesia Allopregnanolone->Analgesia ProInflammatory_Cytokines->Analgesia

Caption: Proposed signaling pathway for this compound's analgesic effect in neuropathic pain.

Morphine_Signaling_Pathway cluster_Morphine Morphine cluster_Receptors Receptors cluster_Downstream_Effects Downstream Effects Morphine Morphine Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor Agonist TLR4 TLR4 (on Microglia) Morphine->TLR4 Activates Nociceptive_Inhibition Inhibition of Nociceptive Signals Mu_Opioid_Receptor->Nociceptive_Inhibition NLRP3_Inflammasome NLRP3 Inflammasome Activation TLR4->NLRP3_Inflammasome Analgesia Analgesia Nociceptive_Inhibition->Analgesia IL1b ↑ IL-1β NLRP3_Inflammasome->IL1b Prolonged_Pain Prolonged Neuropathic Pain IL1b->Prolonged_Pain

Caption: Dual signaling pathways of morphine, leading to both analgesia and potential pain prolongation.

B. Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the analgesic efficacy of a compound in a preclinical model of neuropathic pain.

Experimental_Workflow cluster_Induction Pain Model Induction cluster_Baseline Baseline Assessment cluster_Treatment Treatment Administration cluster_Post_Treatment Post-Treatment Assessment cluster_Analysis Data Analysis Induction Induce Neuropathic Pain (e.g., CCI Surgery) Baseline Baseline Behavioral Testing (von Frey, Thermal Paw Withdrawal) Induction->Baseline Treatment Administer Compound (this compound or Morphine) or Vehicle Baseline->Treatment Post_Treatment_Behavior Post-Treatment Behavioral Testing Treatment->Post_Treatment_Behavior Tissue_Collection Tissue Collection (Spinal Cord) Post_Treatment_Behavior->Tissue_Collection Statistical_Analysis Statistical Analysis Post_Treatment_Behavior->Statistical_Analysis Molecular_Analysis Molecular Analysis (ELISA, Western Blot, qPCR) Tissue_Collection->Molecular_Analysis Molecular_Analysis->Statistical_Analysis

References

A Comparative Analysis of the Anti-Tumor Activities of Koumidine and Doxorubicin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the anti-tumor properties of Koumidine, a natural alkaloid, and Doxorubicin (B1662922), a conventional chemotherapeutic agent, on various cancer cell lines. The analysis focuses on their cytotoxic effects, mechanisms of action, and impact on cellular signaling pathways, with a particular emphasis on the MCF-7 breast cancer cell line.

Introduction

This compound, an alkaloid extracted from the traditional Chinese herb Gelsemium elegans, has demonstrated anti-tumor potential in several cancer cell models. Doxorubicin is a well-established anthracycline antibiotic widely used in cancer chemotherapy. This document aims to provide researchers, scientists, and drug development professionals with a comparative analysis of these two compounds based on available experimental data.

Cytotoxicity and Anti-Proliferative Effects

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While data for this compound is limited, available studies suggest a significant difference in potency compared to Doxorubicin.

Table 1: Comparative IC50 Values of this compound and Doxorubicin on Various Cancer Cell Lines

CompoundCell LineIC50 ValueExposure TimeReference
This compound HepG2 (Liver)0.45 - 1.26 mMNot Specified[1]
TE-11 (Esophageal)0.45 - 1.26 mMNot Specified[1]
SW480 (Colon)0.45 - 1.26 mMNot Specified[1]
MGC80-3 (Gastric)0.45 - 1.26 mMNot Specified[1]
HT-29 (Colon)>200 µM72 h[2]
MCF-7 (Breast)Reduces survival rate (dose and time-dependent)48 h
Doxorubicin MCF-7 (Breast)0.25 µM48 h
MCF-7 (Breast)0.75 µM24 h
MCF-7 (Breast)1.85 µM48 h
MCF-7 (Breast)8.306 µM48 h

Note: The IC50 values for Doxorubicin in MCF-7 cells vary across different studies, likely due to variations in experimental conditions.

Induction of Apoptosis

Both this compound and Doxorubicin induce programmed cell death, or apoptosis, in cancer cells.

In MCF-7 breast cancer cells, this compound has been shown to induce apoptosis, which is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax and caspase-3.

Doxorubicin also induces apoptosis in MCF-7 cells. Treatment with Doxorubicin leads to an increase in the Bax/Bcl-xL ratio and activation of caspase-8 and caspase-9. One study reported that treatment of MCF-7 cells with 200 nM of doxorubicin resulted in a ~7-fold increase in the Bax/Bcl-2 ratio. Quantitative analysis has shown that doxorubicin treatment (50, 200, and 800 nM) of MCF-7 cells led to an increase in the apoptotic cell population by 5.8%, 10%, and 13.75%, respectively, compared to the control.

Table 2: Effect of this compound and Doxorubicin on Apoptosis-Related Proteins in MCF-7 Cells

CompoundEffect on Bcl-2Effect on BaxReference
This compound DownregulationUpregulation
Doxorubicin Downregulation (Bcl-xL)Upregulation

Cell Cycle Arrest

Disruption of the cell cycle is a common mechanism of anti-cancer drugs.

This compound has been observed to induce cell cycle arrest at the G2/M phase in MCF-7 cells.

Doxorubicin treatment of MCF-7 cells also leads to cell cycle arrest. Studies have shown that doxorubicin can induce an increase in the population of cells in the G2/M phase. For instance, treating MCF-7 cells with 50, 200, and 800 nM of doxorubicin resulted in a 1.77, 2.03, and 7.13-fold increase, respectively, in the number of cells in the G0 (arrested) phase.

Signaling Pathways

This compound

This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. In hepatocellular carcinoma cells, this compound promotes the production of reactive oxygen species (ROS), which in turn suppresses the NF-κB and ERK/p38 MAPK signaling pathways.

Koumidine_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Pathway (p-p65, p-IκBα) ROS->NFkB Inhibits MAPK ERK/p38 MAPK Pathway (p-ERK, p-p38) ROS->MAPK Inhibits Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis MAPK->Proliferation MAPK->Apoptosis

Caption: this compound-induced signaling cascade.

Doxorubicin

Doxorubicin exerts its anti-tumor effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species. These actions lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. The apoptotic cascade initiated by Doxorubicin involves the intrinsic pathway, characterized by the modulation of Bcl-2 family proteins.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage Bcl2 ↓ Bcl-2 / Bcl-xL (Anti-apoptotic) DNA_Damage->Bcl2 Bax ↑ Bax (Pro-apoptotic) DNA_Damage->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Doxorubicin-induced apoptotic pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or Doxorubicin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent (Incubate) B->C D Add Solubilization Buffer C->D E Measure Absorbance D->E

Caption: General workflow for an MTT assay.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of this compound or Doxorubicin for the specified time.

  • Cell Harvesting: Adherent cells are detached using a gentle method (e.g., trypsin-EDTA), and both adherent and suspension cells are collected by centrifugation.

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Staining Workflow A Treat Cells B Harvest & Wash Cells A->B C Stain with Annexin V & PI B->C D Flow Cytometry Analysis C->D

Caption: General workflow for an Annexin V/PI apoptosis assay.

Conclusion

Doxorubicin is a potent cytotoxic agent with well-documented anti-tumor activity across a wide range of cancer cell lines. This compound also exhibits anti-tumor properties, including the induction of apoptosis and cell cycle arrest. However, the available data suggests that native this compound has a significantly lower potency than Doxorubicin, with IC50 values in the millimolar to high micromolar range. Derivatives of this compound have shown much greater potency, indicating that the this compound scaffold may be a promising starting point for the development of novel anti-cancer agents. Further research is required to fully elucidate the anti-tumor potential of this compound and its derivatives and to establish a more direct quantitative comparison with established chemotherapeutic drugs like Doxorubicin.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

A Comparative Analysis of Koumidine and Other Gelsemium Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and toxicological profiles of Koumidine and other prominent alkaloids isolated from the Gelsemium genus. This analysis is supported by experimental data and detailed methodologies to facilitate further investigation into the therapeutic potential of these compounds.

The genus Gelsemium, encompassing highly toxic flowering plants, is a rich source of complex indole (B1671886) alkaloids with a wide spectrum of biological activities.[1] These alkaloids, including this compound, Gelsemine (B155926), Gelsevirine, and Humantenine, have garnered significant interest for their potential analgesic, anxiolytic, anti-inflammatory, and anti-tumor properties.[1][2] However, their therapeutic application is often hampered by a narrow therapeutic index.[2][3] This guide focuses on a comparative analysis of this compound with other key Gelsemium alkaloids to elucidate their distinct characteristics and potential for drug development.

Comparative Analysis of Pharmacological and Toxicological Data

The following tables summarize the key quantitative data for this compound and other major Gelsemium alkaloids, providing a basis for comparing their potency and toxicity.

AlkaloidTest ModelParameterValueSource
This compound Hot Plate Method (mice)ED500.60 mg/kg[4]
Acetic Acid Writhing (mice)ED501.36 µmol/kg (s.c.)[5]
Chronic Constriction Injury (rats)Effective Dose0.28, 7 mg/kg (s.c.)[6]
Gelsemine Hot Plate Method (mice)ED500.82 mg/kg[4]
Formalin-induced tonic pain (rats)ED500.5 - 0.6 µg (intrathecal)[7]
Gelsenicine Hot Plate Method (mice)ED508.43 µg/kg[4]
Acetic Acid Writhing (mice)ED5010.4 µg/kg[3]
Formalin Test (mice)ED507.4 µg/kg[3]
Chronic Constriction Injury (mice)ED509.8 µg/kg[3]

Table 1: Comparative Analgesic Potency of Gelsemium Alkaloids. This table presents the median effective dose (ED50) or effective dose ranges for various alkaloids in different animal models of pain, highlighting their relative analgesic potencies.

AlkaloidAnimal ModelRoute of AdministrationLD50Source
This compound MiceIntraperitoneal (i.p.)~100 mg/kg[6]
Gelsemine MiceIntraperitoneal (i.p.)~56 mg/kg[6]
Gelsenicine MiceIntraperitoneal (i.p.)~0.2 mg/kg[6]
Humantenirine MiceIntraperitoneal (i.p.)0.071 mg/kg (female), 0.149 mg/kg (male)[8]
Total Alkaloids of G. elegans MiceOral15 mg/kg[9]
MiceIntraperitoneal (i.p.)4 mg/kg[9]

Table 2: Comparative Acute Toxicity of Gelsemium Alkaloids. This table displays the median lethal dose (LD50) for various alkaloids, indicating their acute toxicity levels.

AlkaloidReceptorParameterValue (µM)Source
This compound Glycine (B1666218) Receptor (α1)IC5031.5 ± 1.7[10]
GABA-A ReceptorIC50142.8[11]
Gelsemine Glycine Receptor (spinal)IC50~42[10]
GABA-A ReceptorIC5055 - 75[10]
Glycine Receptor (α3)Ki21.9[7]
Gelsevirine Glycine Receptor (α1)IC5040.6 ± 8.2[10]
GABA-A ReceptorIC50251.5[11]
Humantenine Glycine Receptor (α1)-No detectable activity[10]
GABA-A Receptor-No detectable activity[10]

Table 3: Comparative Receptor Binding Affinity and Potency of Gelsemium Alkaloids. This table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of the alkaloids for their primary molecular targets, the glycine and GABA-A receptors.

Signaling Pathways and Mechanisms of Action

The analgesic and anxiolytic effects of many Gelsemium alkaloids, particularly this compound and Gelsemine, are primarily mediated through their interaction with inhibitory neurotransmitter receptors in the central nervous system.[10] The predominant mechanism involves the modulation of the glycine receptor (GlyR), which leads to a cascade of events culminating in the potentiation of GABAergic inhibition.[12][13]

Gelsemium_Alkaloid_Signaling_Pathway cluster_neuron Spinal Neuron This compound This compound/ Gelsemine GlyR Glycine Receptor (α3) This compound->GlyR Agonist Three_alpha_HSOR 3α-HSOR (Upregulation) GlyR->Three_alpha_HSOR Activates Allopregnanolone Allopregnanolone (Biosynthesis) Three_alpha_HSOR->Allopregnanolone Catalyzes GABA_A_R GABA-A Receptor Allopregnanolone->GABA_A_R Positive Allosteric Modulator Chloride_Influx Cl- Influx GABA_A_R->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Analgesia Analgesic & Anxiolytic Effects Hyperpolarization->Analgesia CCI_Workflow cluster_procedure Chronic Constriction Injury (CCI) Workflow Start Start: Acclimatize Rats Anesthesia Anesthetize Rat (e.g., Isoflurane) Start->Anesthesia Surgery Expose Sciatic Nerve Anesthesia->Surgery Ligation Loosely tie 4 chromic gut ligatures around the nerve Surgery->Ligation Closure Suture Muscle & Close Skin Ligation->Closure Recovery Post-operative Recovery (min. 3 days) Closure->Recovery Behavioral_Testing Assess Nociceptive Thresholds (e.g., von Frey test for mechanical allodynia) Recovery->Behavioral_Testing Drug_Admin Administer Gelsemium Alkaloid or Vehicle Behavioral_Testing->Drug_Admin Post_Drug_Testing Re-assess Nociceptive Thresholds Drug_Admin->Post_Drug_Testing Data_Analysis Analyze Data & Compare Groups Post_Drug_Testing->Data_Analysis End End Data_Analysis->End

References

Validating Koumidine's Grip on Glycine Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanism of action of Koumidine, a Gelsemium alkaloid, reveals its role as a direct agonist of glycine (B1666218) receptors. This guide provides a comparative analysis of this compound's activity against other known glycine receptor modulators, supported by experimental data and detailed protocols to aid researchers in their exploration of this important therapeutic target.

This compound, an indole (B1671886) alkaloid derived from plants of the Gelsemium genus, has been identified as a modulator of glycine receptors (GlyRs), which are crucial ligand-gated ion channels mediating inhibitory neurotransmission in the central nervous system.[1] Understanding its precise mechanism of action is vital for the development of novel therapeutics for conditions involving altered glycinergic signaling, such as chronic pain, epilepsy, and spasticity.[2]

This compound: An Orthosteric Agonist at the Glycine Receptor

Recent studies have elucidated that this compound, along with its structural relative gelsemine, functions as an orthosteric agonist of glycine receptors.[3] This means it binds directly to the same site as the endogenous agonist, glycine, to activate the receptor and induce an inhibitory postsynaptic current.[3] This activity has been shown to produce mechanical antiallodynia in neuropathic pain models through a downstream pathway involving the synthesis of the neurosteroid allopregnanolone (B1667786).[3]

Comparative Performance of Glycine Receptor Modulators

To provide a clearer perspective on this compound's efficacy, the following table summarizes its performance in comparison to other well-characterized glycine receptor modulators. It is important to note that the modulatory effects can vary depending on the specific glycine receptor subunit composition (e.g., α1, α2, α3, with or without the β subunit).

CompoundMechanism of ActionGlyR Subunit Selectivity (if known)Potency (IC50/EC50)Key Findings & References
This compound Orthosteric AgonistInhibits α1, α2, and α3 homomeric GlyRsIC50: 31.5 µM (α1 GlyR)Acts as a reversible, full agonist. Produces mechanical antiallodynia in vivo.
Gelsemine Orthosteric Agonist/ModulatorSubunit-specific: Potentiates α1, inhibits α2 and α3 homomeric GlyRsIC50: ~42 µM (spinal GlyRs)Exhibits both potentiating and inhibitory effects depending on the subunit.
Strychnine AntagonistBinds to the orthosteric siteHigh affinityA classical competitive antagonist used to experimentally block GlyR function.
Ethanol Positive Allosteric Modulatorα1-containing GlyRs are more sensitiveEffective at concentrations below 100 mMEnhances the amplitude of glycinergic postsynaptic currents.
Ivermectin Positive Allosteric ModulatorHigh potencyA macrocyclic lactone that can directly activate or potentiate GlyRs.
Cannabinoids (e.g., THC) Positive Allosteric ModulatorPotentiates GlyRα1 and GlyRα3Micromolar concentrationsInteracts with a distinct allosteric site to enhance GlyR function.

Experimental Protocols for Mechanism of Action Validation

The validation of this compound's mechanism of action on glycine receptors relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine if this compound binds to the glycine receptor and to characterize its binding affinity.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from rat spinal cord tissue or from cells heterologously expressing specific glycine receptor subunits.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand, such as [³H]-strychnine, in the presence of varying concentrations of this compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. A competitive binding model suggests interaction at the same or a closely related site.

Electrophysiological Recording (Two-Electrode Voltage Clamp in Xenopus Oocytes or Patch Clamp in HEK293 Cells)

Objective: To functionally characterize the effect of this compound on glycine receptor ion channel activity.

Methodology:

  • Expression System: Inject cRNA encoding the desired glycine receptor subunits into Xenopus laevis oocytes or transfect human embryonic kidney (HEK293) cells with plasmids containing the GlyR subunit cDNA.

  • Cell Culture and Preparation: Culture the oocytes or cells for 24-48 hours to allow for receptor expression.

  • Recording:

    • Two-Electrode Voltage Clamp (Oocytes): Impale a single oocyte with two microelectrodes (one for voltage clamping, one for current recording). Perfuse the oocyte with a control solution and then apply glycine to elicit a baseline current. Co-apply glycine with varying concentrations of this compound to measure its modulatory effect.

    • Patch Clamp (HEK293 Cells): Form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell configuration). Clamp the cell at a holding potential (e.g., -60 mV). Apply glycine and this compound as described for the oocyte experiments.

  • Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound. Plot concentration-response curves to determine the EC50 (for agonists) or IC50 (for inhibitors).

In Vivo Behavioral Assays (Rodent Models of Neuropathic Pain)

Objective: To assess the physiological effect of this compound's action on glycine receptors in a living organism.

Methodology:

  • Animal Model: Induce a model of neuropathic pain in rats or mice, for example, by chronic constriction injury (CCI) of the sciatic nerve.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intrathecal injection to target the spinal cord).

  • Behavioral Testing: Measure the animal's response to a mechanical stimulus (e.g., using von Frey filaments) to assess mechanical allodynia.

  • Pharmacological Validation: To confirm the involvement of glycine receptors, pre-treat a separate group of animals with a known glycine receptor antagonist, such as strychnine, before administering this compound. The reversal of this compound's antiallodynic effect by the antagonist provides evidence for its on-target mechanism.

  • Data Analysis: Compare the paw withdrawal threshold in response to the mechanical stimulus between different treatment groups using appropriate statistical tests.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the glycine receptor signaling pathway and the experimental workflow for validating the mechanism of action of a compound like this compound.

Glycine_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_modulators Modulators Glycine_Vesicle Glycine GlyR Glycine Receptor (GlyR) Glycine_Vesicle->GlyR Binds to Cl_ion Cl- GlyR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition This compound This compound (Agonist) This compound->GlyR Activates Strychnine Strychnine (Antagonist) Strychnine->GlyR Blocks

Caption: Glycine Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (e.g., [3H]-strychnine displacement) Function Electrophysiology (Xenopus Oocytes or HEK293 cells) Binding->Function Behavior Animal Model of Pain (e.g., Neuropathic Pain) Function->Behavior Assess Physiological Effect Target Pharmacological Blockade (e.g., with Strychnine) Behavior->Target Confirm On-Target Effect Hypothesis Hypothesis: This compound modulates GlyRs Hypothesis->Binding Test Binding Hypothesis->Function Test Function

Caption: Experimental Workflow for MoA Validation.

References

Comparative Analysis of Analytical Methods for Koumidine Detection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of Koumidine, a toxic alkaloid, is critical. This guide provides a comparative overview of various analytical methods for this compound detection, supported by experimental data from published studies. The primary techniques discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound detection is contingent on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of different methods based on data from various studies.

Performance CharacteristicHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999[1]High matching degree with standard spectra[2]> 0.995[3][4][5]
Limit of Detection (LOD) Not explicitly stated, but linearity from 0.05 mg/L[1]Not explicitly stated0.1 ng/mL (biological fluids)[3][4][5], 0.10 µg/L (plasma)[6], 2 ng/g (honey)[7]
Limit of Quantification (LOQ) 0.05 mg/L[1]Not explicitly stated0.1 ng/mL (rat plasma)[8], 0.2 µg/L (porcine plasma)[6], 5 ng/g (honey)[7][9]
Accuracy (% Recovery) > 88.5%[1]N/A61.9% - 114.6%[3][4][5], 82.68% - 100.35%[6]
Precision (% RSD) < 8.3% (intraday), < 7.7% (interday)[1]N/A< 11.0%[3][4][5], < 15%[6]

Note: The performance characteristics can vary depending on the specific experimental conditions, sample matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is often more economical and accessible for the diagnosis and quantitative analysis of Gelsemium poisoning.[1]

Sample Preparation:

  • Plasma samples are spiked with an internal standard (e.g., oxcarbazepine).

  • Solid-phase extraction is used for sample cleanup.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column.[1]

  • Mobile Phase: A mixture of methanol (B129727), water, and di-n-butylamine (58:42:0.01).[1]

  • Flow Rate: 1.00 mL/min.[1]

  • Detection Wavelength: 263 nm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and can be used for the identification of this compound.[2][10]

Sample Preparation:

  • Solid Phase Extraction (SPE) is employed for the enrichment and purification of the sample. A PCX solid phase extraction column is often effective.[2]

  • For some applications, derivatization may be necessary to increase the volatility of the analyte.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Ion Source: Electron Ionization (EI).[2]

  • Mass Analyzer: Quadrupole.[2]

  • Data Analysis: Comparison of the obtained mass spectra with a standard library (e.g., NIST 08) and calibrated lineshape isotope profile search (CLIPS) for confirmation.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the simultaneous determination of this compound and other related alkaloids in various biological matrices.[3][4][5]

Sample Preparation:

  • An internal standard (e.g., strychnine) is added to the biological sample (blood, urine, liver, etc.).[3][4]

  • Analytes are extracted from the matrix using a solvent like ethyl acetate (B1210297) after basification with a sodium hydroxide (B78521) solution.[3][4]

  • For plasma samples, protein precipitation with an acidified organic solvent (e.g., 1% formic acid in acetonitrile:methanol) can be used.[6]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: ZORBAX SB-C₁₈ column (150 mm × 2.1 mm, 5 µm).[3][4]

  • Mobile Phase: A gradient elution using a buffer solution of methanol and ammonium (B1175870) acetate with formic acid and acetonitrile.[3][4]

  • Ionization: Electrospray ionization in positive ion mode (ESI⁺).[3][4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3][4][5]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE HPLC HPLC Separation SPE->HPLC UV_Detection UV Detection (263 nm) HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for this compound detection using HPLC-UV.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample SPE Solid-Phase Extraction (PCX) Sample->SPE GC Gas Chromatography SPE->GC MS Mass Spectrometry (EI) GC->MS Library_Search Spectral Library Search MS->Library_Search CLIPS CLIPS Confirmation Library_Search->CLIPS

Caption: Workflow for this compound detection using GC-MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample Add_IS Add Internal Standard Biological_Sample->Add_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Add_IS->Extraction LC LC Separation Extraction->LC MS_MS Tandem MS (ESI+, MRM) LC->MS_MS Quantification Quantification MS_MS->Quantification

Caption: Workflow for this compound detection using LC-MS/MS.

References

A Head-to-Head Comparison of Coumarin Derivatives' Potency in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the potency of various coumarin derivatives in key therapeutic areas: antimicrobial, anticancer, and anticoagulant applications. The data presented is compiled from peer-reviewed scientific literature to aid researchers in identifying promising lead compounds for further development.

Antimicrobial Potency of Coumarin Derivatives

The antimicrobial efficacy of coumarin derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

Comparative Antimicrobial Activity (MIC)
Derivative/CompoundTarget MicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Coumarin-pyrazole 11 Bacillus pumilis1.95Penicillin G0.125
Saccharomyces cerevisiae3.91--
Coumarin 14 (S-CH3 group) Staphylococcus faecalis1.95Penicillin G3.91
Enterobacter cloacae3.91--
DFC5 Aerobic Bacteria1.23 - 2.60Ciprofloxacin (B1669076)Comparable
Osthenol Gram-positive bacteria62.5 - 125--

Key Findings:

  • Coumarin-pyrazole 11 demonstrates significant inhibitory activity against Bacillus pumilis and Saccharomyces cerevisiae.[1][2]

  • Coumarin 14, featuring a methylthio group, exhibits potent activity against Staphylococcus faecalis, surpassing the efficacy of Penicillin G.[1][2]

  • The fused coumarin-dioxane derivative, DFC5, shows strong antibacterial activity comparable to ciprofloxacin against a range of aerobic bacteria.[3]

  • Osthenol is effective against Gram-positive bacteria, with its activity attributed to the presence of a prenyl chain and a hydroxyl group.[4]

Anticancer Potency of Coumarin Derivatives

The anticancer potential of coumarin derivatives is commonly assessed by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater cytotoxic potency.

Comparative Anticancer Activity (IC50) Against MCF-7 (Breast Cancer) Cell Line
Derivative/CompoundIC50 (µM)Key Structural Features/Observations
Compound 1 0.0034-hydroxy-7-methylcoumarin (B580274) with piperazine (B1678402) moiety
Compound 33 0.0088Sulfonamide derivative
Compound 7 0.183-arylcoumarin
Compound 32 0.23Fluorine at the 5th position of a pyrimidine (B1678525) ring
Coumarin-based hydroxamate (28) 1.84-
Compound 27 9Alkoxy-coumarin, activity increases with chain length
Coumarin-chalcone derivative (22) 9.62 µg/mLFuran ring linked to a phenyl ring enhances activity

Key Findings:

  • The introduction of a piperazine moiety to a 4-hydroxy-7-methylcoumarin scaffold (Compound 1) results in exceptionally high potency against the MCF-7 breast cancer cell line.[5]

  • Coumarin derivatives incorporating sulfonamide (Compound 33) or a fluorine-substituted pyrimidine ring (Compound 32) also exhibit potent anticancer activity in the nanomolar range.[5]

  • Structure-activity relationship studies indicate that the nature and position of substituents on the coumarin ring system significantly influence the cytotoxic potency.[5]

Anticoagulant Potency of Coumarin Derivatives

The anticoagulant activity of coumarin derivatives is primarily assessed by their ability to prolong the prothrombin time (PT), which measures the time it takes for blood to clot. A longer PT indicates a stronger anticoagulant effect. Warfarin is a widely used coumarin-based anticoagulant and serves as a standard for comparison.

Comparative Anticoagulant Activity (Prothrombin Time)
Derivative/CompoundObservationReference Compound
4-methyl-2,5-dioxo-3-phenyl-2H,5H-pyrano[3,2-c][3]-benzopyran (30) High activity-
Calophyllolide (B1236139) (31) High activity-
Derivatives II and VIII Significant increase in prothrombin time-
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydropyridin-3-carbonitrile Higher anticoagulant activity (PT = 21.30s)Warfarin (PT = 14.60s)
6-amino coumarin, mixture of 6-amino and 6-cyano coumarin, 6-carboxylic coumarin Valuable activity (PT = 935s, 890s, 875s respectively)-

Key Findings:

  • The molecular geometry of the coumarin derivative, as seen in calophyllolide and a synthetic pyrano-benzopyran derivative, is crucial for high anticoagulant activity.[6]

  • Specific synthetic derivatives have been shown to exhibit more potent anticoagulant effects than the standard drug warfarin, as demonstrated by a greater prolongation of prothrombin time.

  • Substituents at the 6-position of the coumarin ring, such as amino, cyano, and carboxylic groups, contribute to significant anticoagulant activity.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The coumarin derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Anticancer Cell Viability (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the coumarin derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Prothrombin Time (PT) Assay for Anticoagulant Activity

This assay measures the time it takes for plasma to clot in the presence of a tissue factor.

  • Plasma Collection: Blood is collected from test subjects (e.g., rabbits or rats) treated with the coumarin derivative into a tube containing an anticoagulant like sodium citrate. The blood is then centrifuged to obtain platelet-poor plasma.

  • Assay Procedure: A specific volume of the plasma is incubated at 37°C. A solution containing thromboplastin (B12709170) and calcium chloride is then added to the plasma.

  • Clotting Time Measurement: The time from the addition of the thromboplastin-calcium chloride solution until the formation of a fibrin (B1330869) clot is measured. This time is the prothrombin time.

  • Comparison: The PT of the treated group is compared to that of a control group and a group treated with a standard anticoagulant like warfarin.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_antimicrobial Antimicrobial Potency cluster_anticancer Anticancer Potency cluster_anticoagulant Anticoagulant Potency mic_prep Prepare Microorganism Inoculum mic_dilute Serial Dilution of Coumarin Derivative mic_prep->mic_dilute mic_inoculate Inoculate Microtiter Plate mic_dilute->mic_inoculate mic_incubate Incubate Plate mic_inoculate->mic_incubate mic_read Determine MIC mic_incubate->mic_read mtt_seed Seed Cancer Cells mtt_treat Treat with Coumarin Derivative mtt_seed->mtt_treat mtt_add Add MTT Reagent mtt_treat->mtt_add mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Measure Absorbance & Calculate IC50 mtt_solubilize->mtt_read pt_plasma Collect Plasma from Treated Animals pt_incubate Incubate Plasma pt_plasma->pt_incubate pt_add Add Thromboplastin & Calcium pt_incubate->pt_add pt_measure Measure Prothrombin Time (PT) pt_add->pt_measure

Caption: Experimental workflows for determining the potency of coumarin derivatives.

PI3K_AKT_pathway Coumarin Coumarin Derivatives PI3K PI3K Coumarin->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.

References

Benchmarking Koumidine's Safety Profile Against Existing Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Koumidine, a monoterpenoid indole (B1671886) alkaloid derived from the Gelsemium genus, has garnered interest for its potential therapeutic applications, particularly in the realm of analgesia for neuropathic and inflammatory pain. As with any novel therapeutic candidate, a thorough evaluation of its safety profile is paramount. This guide provides a comparative analysis of the preclinical safety data available for this compound's close structural analog, Koumine, against established first-line therapeutics for neuropathic and inflammatory pain. Due to the current absence of specific safety data for this compound, Koumine serves as a proxy in this assessment, a limitation that must be considered when interpreting the findings. This guide aims to offer a preliminary benchmark for researchers and drug development professionals, highlighting areas for further investigation into this compound's safety and therapeutic potential.

Introduction

Neuropathic and inflammatory pain represent significant clinical challenges, with current therapeutic options often limited by incomplete efficacy and dose-limiting side effects. This compound and its related alkaloids have shown promise in preclinical models of these conditions. This document aims to contextualize the potential safety of this compound by comparing the available preclinical toxicology data of Koumine with that of standard-of-care medications.

Note on Data Limitations: The safety and toxicology data for this compound are not yet available in the public domain. Therefore, this comparison relies on data from Koumine, a structurally similar alkaloid from the same plant genus. This serves as a preliminary assessment, and dedicated preclinical safety studies on this compound are essential.

Comparative Safety and Tolerability

The following tables summarize the available preclinical and clinical adverse effect profiles of Koumine and the first-line treatments for neuropathic and inflammatory pain.

Neuropathic Pain Therapeutics

First-line treatments for neuropathic pain primarily include tricyclic antidepressants (TCAs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and gabapentinoids.

Table 1: Comparative Preclinical and Clinical Safety Profile for Neuropathic Pain Therapeutics

Therapeutic ClassDrug Example(s)Preclinical Toxicity (LD50)Common Adverse EffectsSerious Adverse Effects
Gelsemium Alkaloid (Proxy) Koumine 300.0 mg/kg (Rat, oral)[1]At high concentrations: Neurotoxicity, developmental abnormalities (zebrafish)[2]Potential for liver, kidney, and testicular toxicity (mice)[2]; Respiratory depression, convulsions, and death at high doses (Gelsemium alkaloids)[3][4]
Tricyclic Antidepressants (TCAs) Amitriptyline ~50 mg/kg (Rat, oral)Drowsiness, dry mouth, blurred vision, constipation, weight gain, dizziness.Cardiac arrhythmias, orthostatic hypotension, seizures, increased risk of suicidal ideation in young adults.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Duloxetine, Venlafaxine Duloxetine: ~367 mg/kg (Rat, oral); Venlafaxine: ~350 mg/kg (Rat, oral)Nausea, headache, insomnia, drowsiness, dizziness, dry mouth, constipation, sweating.Serotonin syndrome, increased blood pressure, liver toxicity (duloxetine), increased risk of suicidal ideation in young adults, withdrawal syndrome.
Gabapentinoids Gabapentin, Pregabalin Gabapentin: >8000 mg/kg (Rat, oral); Pregabalin: >5000 mg/kg (Rat, oral)Dizziness, somnolence, peripheral edema, weight gain, headache, dry mouth, blurred vision.Angioedema, respiratory depression (especially with opioids), suicidal ideation, withdrawal seizures upon abrupt discontinuation.
Inflammatory Pain Therapeutics

Nonsteroidal anti-inflammatory drugs (NSAIDs) and acetaminophen (B1664979) are the cornerstones of first-line treatment for inflammatory pain.

Table 2: Comparative Preclinical and Clinical Safety Profile for Inflammatory Pain Therapeutics

Therapeutic ClassDrug Example(s)Preclinical Toxicity (LD50)Common Adverse EffectsSerious Adverse Effects
Gelsemium Alkaloid (Proxy) Koumine 300.0 mg/kg (Rat, oral)At high concentrations: Neurotoxicity, developmental abnormalities (zebrafish)Potential for liver, kidney, and testicular toxicity (mice); Respiratory depression, convulsions, and death at high doses (Gelsemium alkaloids)
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) Ibuprofen, Naproxen Ibuprofen: ~636 mg/kg (Rat, oral); Naproxen: ~543 mg/kg (Rat, oral)Indigestion, heartburn, nausea, stomach pain, diarrhea, headache, dizziness.Gastrointestinal bleeding and ulceration, increased risk of heart attack and stroke, kidney damage, liver damage.
Para-aminophenol derivative Acetaminophen ~1944 mg/kg (Rat, oral)Generally well-tolerated at therapeutic doses; nausea, vomiting, constipation.Severe liver damage (hepatotoxicity) with overdose, which can be fatal; rare but serious skin reactions.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate interpretation and comparison of safety data. While specific protocols for this compound are not available, this section outlines general methodologies for key preclinical safety studies based on available literature for Koumine and standard practices for the comparator drugs.

Acute Toxicity (LD50) Determination
  • Objective: To determine the median lethal dose (LD50) of a substance after a single administration.

  • General Protocol:

    • Animal Model: Typically rats or mice of a specific strain, age, and sex.

    • Route of Administration: Oral gavage, intraperitoneal injection, or intravenous injection, reflecting the intended clinical route.

    • Dose Groups: A range of doses, including a control group (vehicle only), are administered to different groups of animals.

    • Observation Period: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

    • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis.

Organ-Specific Toxicity Studies
  • Objective: To evaluate the potential toxic effects of a substance on specific organs (e.g., liver, kidney, testes).

  • General Protocol:

    • Animal Model: As in acute toxicity studies.

    • Dosing: Repeated daily doses of the test substance are administered for a specified duration (e.g., 28 or 90 days).

    • In-life Observations: Regular monitoring of clinical signs, body weight, and food/water consumption.

    • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and major organs are weighed and examined macroscopically.

    • Histopathology: Tissues from major organs are preserved, processed, and examined microscopically by a pathologist to identify any cellular changes or damage.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical preclinical safety assessment workflow.

cluster_0 Gelsemium Alkaloid (Koumine) Signaling Pathway (Simplified) Koumine Koumine GlyR Glycine Receptor (α3 subunit) Koumine->GlyR Activates Allopregnanolone Allopregnanolone Synthesis GlyR->Allopregnanolone Stimulates GABA_A_R GABA-A Receptor Allopregnanolone->GABA_A_R Potentiates Analgesia Analgesia GABA_A_R->Analgesia Leads to cluster_1 Preclinical Safety Assessment Workflow start Test Compound (this compound) acute_tox Acute Toxicity (LD50) start->acute_tox subchronic_tox Subchronic Toxicity (28/90-day) start->subchronic_tox genotox Genotoxicity (Ames, Micronucleus) start->genotox safety_pharm Safety Pharmacology (CNS, CV, Respiratory) start->safety_pharm report Integrated Safety Report acute_tox->report subchronic_tox->report genotox->report safety_pharm->report ind IND Submission report->ind

References

Replicating Pharmacological Effects of Koumidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumidine (B2378392), a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest for its diverse pharmacological activities. Primarily recognized for its analgesic, anti-inflammatory, and anxiolytic properties, this compound presents a compelling profile for potential therapeutic development. This guide provides a comprehensive comparison of published findings on this compound's pharmacological effects, supported by experimental data and detailed methodologies, to aid researchers in replicating and expanding upon this body of work. While direct replication studies are not explicitly available in the current literature, this document synthesizes data from multiple independent investigations to offer a comparative overview.

Analgesic Effects

This compound has demonstrated significant analgesic properties in various preclinical models of inflammatory and neuropathic pain. Its mechanism of action is primarily attributed to its function as an orthosteric agonist at spinal glycine (B1666218) receptors (GlyRs), leading to the potentiation of glycinergic neurotransmission and subsequent activation of a neurosteroid-mediated analgesic pathway.

Comparative Analgesic Potency

A key aspect of evaluating a novel analgesic is its potency relative to existing therapies. While direct head-to-head studies with a wide range of analgesics are limited, some data allows for a preliminary comparison.

CompoundAnimal ModelTestED50 (mg/kg)Citation
This compound MiceHot Plate Test0.60[1]
Gelsemine (B155926)MiceHot Plate Test0.82[1]
GelsenicineMiceHot Plate Test0.00843[1]
MorphineRatPaw Pressure Test2-16 (dose-dependent analgesia)[2]

Note: Direct comparison of ED50 values across different studies and animal models should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols for Analgesic Activity Assessment

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats [3]

  • Objective: To assess the effect of this compound on mechanical allodynia and thermal hyperalgesia in a model of neuropathic pain.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Anesthetize rats (e.g., with chloral (B1216628) hydrate, 400 mg/kg, i.p.).

    • Expose the right common sciatic nerve.

    • Place four loose chromic gut ligatures around the nerve.

    • Close the incision in layers.

  • Drug Administration: Administer this compound (e.g., 0.28, 1.4, and 7 mg/kg, subcutaneously) or vehicle daily, starting from a specific post-operative day (e.g., day 3).[3]

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and various time points post-surgery and drug administration.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source at the same time points.

2. Formalin-Induced Inflammatory Pain in Mice [4]

  • Objective: To evaluate the effect of this compound on nociceptive and inflammatory pain.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

    • Observe the animal's behavior for a set period (e.g., 30 minutes).

  • Drug Administration: Administer this compound (e.g., 0.4 mg/kg, subcutaneously) or vehicle prior to formalin injection (e.g., 40 minutes before).[4]

  • Behavioral Scoring: Record the total time spent licking or biting the injected paw. The response is typically biphasic:

    • Phase I (0-5 minutes): Neurogenic pain.

    • Phase II (15-30 minutes): Inflammatory pain.

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory activity by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines

In vitro studies have demonstrated this compound's ability to suppress the release of key pro-inflammatory cytokines from activated macrophages.

CytokineCell LineStimulantThis compound Concentration (µg/mL)% Inhibition (Approx.)Citation
TNF-αRAW264.7LPS (1 µg/mL)100~40%[5][6]
200~60%[5][6]
400~80%[5][6]
IL-1βRAW264.7LPS (1 µg/mL)100~30%[5][6]
200~50%[5][6]
400~70%[5][6]
IL-6RAW264.7LPS (1 µg/mL)100~35%[5][6]
200~55%[5][6]
400~75%[5][6]
Experimental Protocol for In Vitro Anti-inflammatory Activity

LPS-Stimulated RAW264.7 Macrophages [6]

  • Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in vitro.

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW264.7 cells in appropriate culture plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound (e.g., 100, 200, 400 µg/mL) for a specific duration (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 18-24 hours).

    • Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits.

Signaling Pathways and Experimental Workflows

This compound's Analgesic Signaling Pathway

This compound's primary analgesic mechanism involves a complex signaling cascade initiated at the spinal cord level. The following diagram illustrates this pathway.

Koumidine_Analgesic_Pathway cluster_neuron Spinal Neuron This compound This compound GlyR Glycine Receptor (α3 subunit) This compound->GlyR Binds as orthosteric agonist Three_alpha_HSOR 3α-Hydroxysteroid Oxidoreductase (3α-HSOR) (mRNA Expression ↑) GlyR->Three_alpha_HSOR Activation leads to Allopregnanolone Allopregnanolone (Biosynthesis ↑) Three_alpha_HSOR->Allopregnanolone GABAAR GABAA Receptor Allopregnanolone->GABAAR Positive allosteric modulation Analgesia Analgesic Effect GABAAR->Analgesia Enhanced inhibitory neurotransmission

Caption: this compound's spinal analgesic signaling cascade.

Experimental Workflow for Assessing Neuropathic Pain

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of neuropathic pain.

Neuropathic_Pain_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Testing Baseline Behavioral Testing (von Frey, Radiant Heat) Animal_Acclimatization->Baseline_Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_Testing->CCI_Surgery Post_Op_Recovery Post-operative Recovery (e.g., 3 days) CCI_Surgery->Post_Op_Recovery Drug_Administration Daily this compound or Vehicle Administration Post_Op_Recovery->Drug_Administration Behavioral_Testing Post-treatment Behavioral Testing Drug_Administration->Behavioral_Testing Repeated over several days Data_Analysis Data Analysis and Statistical Comparison Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo neuropathic pain studies.

Logical Relationship of this compound's Anti-inflammatory Action

This diagram illustrates the logical flow of this compound's inhibitory effect on the inflammatory response in macrophages.

Anti_inflammatory_Logic LPS LPS Stimulation Macrophage Macrophage (e.g., RAW264.7) LPS->Macrophage This compound This compound Signaling_Pathways Activation of NF-κB, p38, ERK Signaling Pathways This compound->Signaling_Pathways Inhibits Macrophage->Signaling_Pathways Cytokine_Production Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Signaling_Pathways->Cytokine_Production Inflammatory_Response Inflammatory Response Cytokine_Production->Inflammatory_Response

Caption: this compound's inhibition of inflammatory pathways.

Conclusion

The available evidence strongly supports the analgesic and anti-inflammatory properties of this compound. Its unique mechanism of action, involving the potentiation of the glycine receptor-neurosteroid pathway, distinguishes it from many conventional analgesics. The data and protocols presented in this guide offer a foundation for researchers to replicate and build upon existing findings. Further research, particularly direct comparative studies with standard-of-care drugs and detailed dose-response investigations for its anti-inflammatory effects in vivo, is warranted to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Disposal of "Koumidine": A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Part 1: Disposal of Warfarin (Coumadin) Waste

Warfarin and its formulations are pharmaceutical wastes that require careful management. Disposal procedures are dictated by federal, state, and local regulations and depend on the concentration and nature of the waste stream.

General Guidelines for Warfarin Disposal:

  • Never dispose of pure Warfarin or concentrated solutions down the drain or in regular trash.

  • Segregation: Keep Warfarin waste separate from other chemical waste streams to avoid accidental reactions and to ensure proper disposal.

  • Consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and your institution's hazardous waste program.

  • Safety Data Sheet (SDS): Always refer to the SDS for the specific Warfarin product you are using. The SDS will contain a disposal considerations section.

Quantitative Data for Warfarin Disposal Considerations:

ParameterGuideline
RCRA Hazardous Waste Unused Warfarin at concentrations greater than 0.3% is classified as a P-listed hazardous waste (P001) under the Resource Conservation and Recovery Act (RCRA) in the United States. This designation carries stringent disposal requirements.
Contaminated Materials Items such as personal protective equipment (PPE), empty stock containers, and labware that are contaminated with Warfarin should be collected as hazardous waste. Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before they can be disposed of as non-hazardous waste.[1]
Aqueous Solutions Dilute aqueous solutions of Warfarin may have different disposal requirements depending on local regulations. However, it is generally recommended to collect all Warfarin-containing solutions for hazardous waste disposal unless explicitly permitted by your EHS department. Some regulations allow for the drain disposal of dilute solutions with a pH between 7-9, provided they are not contaminated with solvents or heavy metals, but this must be verified.[2]
Part 2: Procedure for Unidentified or Uncharacterized Chemicals

If "Koumidine" is not a misspelling of "Coumadin" and is an uncharacterized research chemical, it must be treated as an unknown and potentially hazardous substance. The disposal of unknown chemicals is a costly and regulated process.[3]

Immediate Safety Protocol for Unidentified Chemicals:

The discovery of an unlabeled or unidentifiable chemical container requires a cautious and systematic approach. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with unknown identities.[4] Disposal companies will not accept unknown chemicals without proper analysis.[4]

Step-by-Step Disposal Procedure for Unknown Chemicals:

  • Preliminary In-Lab Investigation: Before escalating the issue, laboratory personnel should make every effort to identify the substance. This can prevent unnecessary costs and complex procedures.

    • Consult Colleagues: Inquire with other researchers, the Principal Investigator (PI), or the lab manager who might recognize the container or its associated experiment.

    • Review Laboratory Notebooks: Cross-reference the date, location, and type of container with laboratory notebooks or experimental records.

    • Examine Surrounding Reagents: The waste product may be related to other reagents stored in the same area.

  • Contact Environmental Health & Safety (EHS): If the initial investigation fails to identify the substance, the next critical step is to contact your institution's EHS department. EHS personnel are trained to manage such situations and will guide you through the subsequent steps.

  • Characterization and Hazard Assessment: The EHS office will likely require a preliminary analysis of the unknown material to classify its hazards for safe handling and disposal. This may involve:

    • Physical Description: Note the physical state (solid, liquid, gas), color, and any other observable properties.

    • Chemical Tests: Simple, safe tests may be performed by trained personnel to determine properties like pH or the presence of oxidizers.

    • Analytical Chemistry: In some cases, analytical techniques may be required to identify the components of the waste. The cost of this analysis is typically borne by the generating department.

  • Proper Labeling and Storage:

    • Clearly label the container as "UNKNOWN CHEMICAL - DO NOT USE" and include any information gathered during the preliminary investigation.

    • Store the container in a secure, designated area away from incompatible materials. Use secondary containment for all liquid wastes.

  • Waste Pickup and Disposal:

    • Once the unknown has been sufficiently characterized for safe transport, your EHS department will arrange for its pickup and disposal by a licensed hazardous waste contractor.

Experimental Workflow and Decision-Making Diagrams

The following diagrams illustrate the procedural workflows for handling chemical waste, with a focus on the decision-making process required for unidentified substances.

Chemical Waste Disposal Workflow cluster_0 Waste Identification and Segregation cluster_1 Known Chemical Disposal cluster_2 Unknown Chemical Protocol start Chemical Waste Generated is_known Is the chemical identity known? start->is_known consult_sds Consult SDS for hazards and disposal information is_known->consult_sds Yes investigate Conduct preliminary in-lab investigation is_known->investigate No segregate Segregate waste by hazard class consult_sds->segregate label_container Label container with contents and hazards segregate->label_container store Store in a designated Satellite Accumulation Area label_container->store request_pickup Request pickup by EHS store->request_pickup contact_ehs Contact EHS for guidance investigate->contact_ehs characterize EHS coordinates hazard characterization contact_ehs->characterize label_unknown Label as 'UNKNOWN' with all available information characterize->label_unknown secure_storage Store securely in secondary containment label_unknown->secure_storage ehs_disposal EHS arranges for specialized disposal secure_storage->ehs_disposal

Caption: Decision workflow for chemical waste disposal.

By following these procedures, researchers and laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations when handling both known and unidentified chemical waste.

References

Essential Safety and Operational Protocols for Handling Koumidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and proper management of potent research compounds is paramount. Koumidine, a monoterpenoid indole (B1671886) alkaloid isolated from plants of the genus Gelsemium, is a compound used for research purposes.[1][2][3] Due to its biological activity, stringent personal protective equipment (PPE) and handling protocols are necessary to prevent exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance for similar potent compounds provides a strong basis for safe operational and disposal procedures.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound, especially in its powdered form, is outlined below to prevent inhalation, skin contact, or ingestion.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). The inner glove should be tucked under the gown cuff, and the outer glove over the cuff.[4]Prevents skin contact and absorption. The use of two pairs of gloves provides an additional barrier against contamination.[4]
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[4]Protects the skin and personal clothing from potential spills and aerosol exposure.[4]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a risk of splashes, chemical splash goggles or a full face shield should be used.[4]Protects the eyes from splashes and aerosols of the compound.[4]
Respiratory Protection A NIOSH-certified N95 respirator is required when handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet.[4]Prevents the inhalation of fine particles.[4]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal. This procedure is designed to minimize exposure and ensure a controlled environment.

Koumidine_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Containment Area (Fume Hood/BSC) prep_ppe->prep_area prep_weigh Weigh Powdered this compound prep_area->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_conduct Conduct Experiment prep_dissolve->exp_conduct cleanup_decontaminate Decontaminate Surfaces exp_conduct->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Workflow for the safe handling of this compound.

Operational and Disposal Plans

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Alert & Secure : Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess : For small spills (less than 5 mL) contained within a biological safety cabinet (BSC) or fume hood, proceed with cleanup. For larger spills or any spill outside of a containment unit, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

  • Contain & Clean :

    • Don the appropriate PPE as detailed in the table above.

    • Cover the spill with absorbent pads.

    • Gently apply a deactivating agent, such as a 10% bleach solution followed by a water rinse, or 70% ethanol (B145695). Work from the outside of the spill inward.[4]

    • Collect all cleanup materials in a designated hazardous waste bag.[4]

  • Decontaminate : Wipe the affected area again with the deactivating agent and then with water.[4]

Waste Disposal

All materials that come into contact with this compound are to be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste : Items such as gloves, gowns, and plasticware contaminated with this compound should be placed directly into a labeled hazardous waste bag or bin (often yellow).[4]

  • Liquid Waste : Unused solutions and washes containing this compound must be collected in a sealed, compatible, and clearly labeled hazardous liquid waste container.[4]

  • Sharps : Any sharps, such as needles or Pasteur pipettes, that are contaminated with this compound must be disposed of in a designated sharps container.

Decontamination of Reusable Labware

Glassware and other reusable equipment should be decontaminated before standard washing. A common practice is to rinse the equipment with a suitable solvent (e.g., ethanol or a detergent solution) to remove the hazardous residue. This rinsate must be collected and disposed of as hazardous liquid waste. Following decontamination, the labware can be washed using standard laboratory procedures.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。